2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
Description
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Properties
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h2H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLPDRZKOMZVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289798 | |
| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16097-62-4 | |
| Record name | 16097-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60289798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine CAS 16097-62-4 properties
An In-depth Technical Guide to 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine (CAS 16097-62-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Medicinal Chemistry
4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family. As a functionalized pyrimidine, it serves as a crucial building block and pharmaceutical intermediate in the synthesis of more complex, biologically active molecules.[1] The presence of three key functional groups—a trifluoromethyl moiety, a hydroxyl (or keto) group, and a methylthio group—on a central pyrimidine scaffold makes this compound a versatile tool in drug discovery.
The incorporation of a trifluoromethyl group is a widely recognized strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Pyrimidine derivatives, in general, are of immense interest due to their presence in numerous FDA-approved drugs and their ability to interact with various biological targets, exhibiting anti-cancer, anti-viral, and anti-inflammatory properties.[3] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safe handling of this important research chemical.
Physicochemical and Computed Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16097-62-4 | [1][4][5] |
| Molecular Formula | C₆H₅F₃N₂OS | [1][4][6] |
| Molecular Weight | 210.18 g/mol | [1][6][7] |
| Appearance | White to almost white powder or crystalline solid | [7][8] |
| Melting Point | 176-180 °C | [1][7][9] |
| Boiling Point | 205.7 ± 50.0 °C (Predicted) | [7][9] |
| Density | 1.55 ± 0.1 g/cm³ (Predicted) | [7][9] |
| Solubility | Soluble in Methanol | [7][9] |
| pKa | 5.19 ± 0.50 (Predicted) | [7] |
| XLogP3 | 1.1 | [1] |
| Topological Polar Surface Area | 66.8 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
The XLogP3 value of 1.1 suggests moderate lipophilicity, a crucial parameter influencing a molecule's ability to cross cell membranes. The single hydrogen bond donor and multiple acceptor sites provide opportunities for specific interactions with biological targets.
Synthesis and Reactivity Profile
Proposed Synthetic Pathway
While specific proprietary synthesis methods may vary, a chemically sound and common approach for constructing the pyrimidine ring is the condensation reaction between a β-ketoester and a thiourea derivative. In this case, the reaction would likely involve ethyl 4,4,4-trifluoro-3-oxobutanoate and S-methylisothiourea, typically used as its sulfate salt.
The causality behind this choice is rooted in classic heterocyclic chemistry. The β-ketoester provides the C4-C5-C6 fragment of the pyrimidine ring, while S-methylisothiourea provides the N1-C2-N3 fragment. The reaction proceeds via initial condensation, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring system.
Reactivity and Tautomerism
The compound exhibits reactivity characteristic of its constituent functional groups:
-
Keto-Enol Tautomerism : The "4-Hydroxy" nomenclature describes the enol form. However, it exists in equilibrium with its keto tautomer, 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one. This equilibrium is fundamental to its reactivity, influencing which atom (oxygen or nitrogen) acts as a nucleophile in subsequent reactions.
-
Methylthio Group : The C2-S bond makes the methylthio group a potential leaving group. It can be displaced by strong nucleophiles or oxidized to sulfoxide and sulfone derivatives, further expanding the synthetic possibilities.
-
Trifluoromethyl Group : This group is strongly electron-withdrawing, which increases the acidity of the N-H proton in the keto tautomer and influences the overall electron density of the pyrimidine ring. It is generally stable under most reaction conditions.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate.[1][8] Its value lies in its pre-functionalized scaffold, allowing researchers to efficiently build molecular complexity. For drug development professionals, trifluoromethyl-substituted pyrimidines are attractive starting points for synthesizing libraries of compounds for screening against various therapeutic targets.[2][10] The different functional groups allow for sequential and regioselective modifications, enabling the exploration of the chemical space around the core structure to optimize for potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. The following protocols are based on aggregated safety data and represent a self-validating system for risk mitigation.
Hazard Identification
Based on aggregated GHS information, 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine is classified with the following hazards:
-
Signal Word : Warning.[1]
-
Hazard Statements :
Recommended Handling Protocol
A logical workflow for handling this chemical minimizes exposure at every step.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[11][13]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12][13]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[11][13]
-
Respiratory Protection : If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
-
-
Handling Practices : Avoid creating dust.[13] Do not get in eyes, on skin, or on clothing.[13] Wash hands thoroughly after handling.[14]
Storage and Stability
-
Storage Conditions : Store in a tightly closed container in a dry and well-ventilated place.[13][15] Recommended storage temperature is 2-8°C.[7][9]
-
Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases.[13][15]
Conclusion
4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine, CAS 16097-62-4, is a highly valuable chemical intermediate for the pharmaceutical and life sciences industries. Its unique combination of a pyrimidine core with trifluoromethyl, hydroxyl, and methylthio functional groups provides a rich platform for synthetic diversification. Understanding its physicochemical properties, reactivity, and, most importantly, its safety profile is essential for its effective and responsible use in the laboratory. This guide serves as a foundational resource for researchers aiming to leverage this compound in the pursuit of novel therapeutics and other advanced chemical applications.
References
- The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery. Medium. [Link]
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine. PubChem. [Link]
- 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)-pyrimidine. Oakwood Chemical. [Link]
- 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine. Proactive Molecular Research. [Link]
- Nadar, S., & Khan, T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design. [Link]
- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Institutes of Health (NIH). [Link]
- 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. proactivemr.com [proactivemr.com]
- 6. 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)-pyrimidine [oakwoodchemical.com]
- 7. 4-HYDROXY-2-(METHYLTHIO)-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 16097-62-4 [m.chemicalbook.com]
- 8. 4-HYDROXY-2-(METHYLTHIO)-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 16097-62-4 [amp.chemicalbook.com]
- 9. 4-HYDROXY-2-(METHYLTHIO)-6-(TRIFLUOROMETHYL)PYRIMIDINE | 16097-62-4 [amp.chemicalbook.com]
- 10. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
The Trifluoromethyl-Pyrimidine Scaffold: A Technical Guide to Unlocking its Biological Potential
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine core has emerged as a highly productive paradigm in modern medicinal chemistry. This guide provides an in-depth technical exploration of trifluoromethylpyrimidine derivatives, intended for researchers, scientists, and drug development professionals. We dissect the physicochemical advantages conferred by the CF3 moiety, explore key synthesis strategies, and detail the significant therapeutic potential of this compound class across oncology, virology, and immunology. This document is structured to provide not only a comprehensive overview of their biological activities but also actionable, field-proven experimental protocols and mechanistic insights to empower further research and development.
The Strategic Imperative: Synergy of the Pyrimidine Core and Trifluoromethyl Group
The pyrimidine ring is a quintessential "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents and endogenous nucleic acids.[1][2] Its nitrogen atoms provide key hydrogen bonding points, and its planar structure allows for effective interaction with biological targets. When this scaffold is functionalized with a trifluoromethyl group, a powerful synergy is achieved.
1.1 Physicochemical & Pharmacokinetic Advantages of the CF3 Group
The CF3 group is far more than a simple sterically bulky substituent. Its unique electronic properties fundamentally alter the parent molecule in several ways that are highly advantageous for drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly oxidative processes by cytochrome P450 enzymes.[3] This often leads to an increased compound half-life and improved bioavailability.
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.[3]
-
Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the CF3 moiety can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing target binding and solubility.
-
Conformational Control: The steric bulk and electronic nature of the CF3 group can influence the preferred conformation of the molecule, locking it into a bioactive shape for optimal target engagement.
General Synthesis Strategies
The synthesis of trifluoromethylpyrimidine derivatives typically involves multi-step reaction sequences. A common and effective approach starts with readily available fluorinated building blocks.[1][2][4]
A representative synthetic workflow often involves the cyclization of a trifluoromethyl-containing precursor, such as ethyl trifluoroacetoacetate, followed by a series of functionalization steps like chlorination and subsequent nucleophilic substitution to introduce various amine or ether-linked side chains.[2][4] This modular approach allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: A generalized workflow for the synthesis of trifluoromethylpyrimidine derivatives.
Anticancer Potential: A Multi-Pronged Attack on Malignancy
Trifluoromethylpyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily through the inhibition of key signaling proteins that drive tumor growth, proliferation, and survival.[3][5][6][7][8]
Mechanism of Action: Inhibition of Oncogenic Kinases
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs) and other downstream kinases.[9][10] The Epidermal Growth Factor Receptor (EGFR) is a particularly prominent target.[5][6][7][11] Overexpression or mutation of EGFR is a known driver in many cancers, leading to uncontrolled cell proliferation.[7][11] Trifluoromethylpyrimidine derivatives have been designed to act as potent EGFR inhibitors, blocking the downstream signaling cascade.[5][6][7][11]
Sources
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 2-(Methylthio)pyrimidine Compounds: Synthesis, Reactivity, and Applications
Part 1: Introduction to 2-(Methylthio)pyrimidine Compounds
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in essential biomolecules and its remarkable versatility as a scaffold in medicinal chemistry and materials science.[1][2][3] As a fundamental component of nucleobases such as cytosine, thymine, and uracil, the pyrimidine ring is deeply embedded in the blueprint of life.[1][2] This inherent biological relevance has established pyrimidine derivatives as a privileged class of compounds in drug discovery, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5]
Within the vast landscape of pyrimidine chemistry, compounds bearing a 2-(methylthio) substituent represent a particularly strategic and versatile subclass. The methylthio group (-SMe) is not merely a passive substituent; it is a highly functional chemical handle that profoundly influences the reactivity of the pyrimidine core and serves as a gateway to a diverse array of structural modifications. This guide provides an in-depth technical exploration of 2-(methylthio)pyrimidine compounds, from their synthesis and chemical transformations to their applications in drug development and agrochemicals. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 2: Synthetic Strategies for 2-(Methylthio)pyrimidine Derivatives
The synthesis of 2-(methylthio)pyrimidines can be approached through several reliable strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis from Thiouracils and Related Precursors
A prevalent and efficient method for the synthesis of 2-(methylthio)pyrimidines involves the S-alkylation of 2-thiouracil or its derivatives. This approach is particularly valuable due to the commercial availability of a wide range of thiouracil precursors.
The sulfur atom in 2-thiouracils is nucleophilic and readily undergoes alkylation with electrophiles such as methyl iodide or dimethyl sulfate. The reaction is typically carried out in the presence of a base to deprotonate the thione, thereby increasing its nucleophilicity.
Why this choice of reagents? The choice of a methylating agent like methyl iodide is driven by its high reactivity and the irreversible nature of the S-alkylation. The selection of a suitable base, such as sodium hydroxide or potassium carbonate, is crucial to ensure efficient deprotonation without promoting unwanted side reactions. The solvent, often a polar aprotic solvent like DMF or a protic solvent like ethanol, is chosen to dissolve the reactants and facilitate the reaction.
The Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea, is a powerful tool for the synthesis of dihydropyrimidines.[6][7][8] When thiourea is employed, the resulting dihydropyrimidine-2-thione can be subsequently S-methylated to afford the corresponding 2-(methylthio)-1,4-dihydropyrimidine.[9] This multicomponent approach is highly convergent and allows for the rapid generation of molecular diversity.[6][8]
Causality in Experimental Design: The classical Biginelli reaction is often acid-catalyzed, with the acid serving to activate the aldehyde and promote the cyclization steps.[7] However, various modifications have been developed to improve yields and expand the substrate scope, including the use of Lewis acids or solid-phase synthesis techniques.[6] The subsequent S-alkylation follows the same principles as described for 2-thiouracils.
Experimental Protocol: A Representative Synthesis of a 2-(Methylthio)-1,4-dihydropyrimidine
This protocol describes the synthesis of a 2-(methylthio)-1,4-dihydropyrimidine derivative starting from the corresponding 1,2,3,4-tetrahydropyrimidine-2-thione, which is prepared via a Biginelli reaction.[9]
Step 1: Synthesis of the 1,2,3,4-Tetrahydropyrimidine-2-thione Precursor
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.2 mmol).
-
Add a catalytic amount of a Brønsted acid (e.g., HCl) in a suitable solvent like ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the 1,2,3,4-tetrahydropyrimidine-2-thione.
Step 2: S-Alkylation to the 2-(Methylthio)-1,4-dihydropyrimidine
-
Suspend the dried 1,2,3,4-tetrahydropyrimidine-2-thione (1 mmol) in a suitable solvent such as pyridine.[9]
-
Add methyl iodide (1.2 mmol) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, again monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-(methylthio)-1,4-dihydropyrimidine.[9]
Self-Validating System: The purity and identity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the thione C=S signal in the 13C NMR and the appearance of a new singlet corresponding to the S-CH3 protons in the 1H NMR are key indicators of a successful reaction.
Part 3: Chemical Reactivity and Transformations
The 2-(methylthio) group is a versatile functional handle that unlocks a wide range of chemical transformations, making these compounds valuable synthetic intermediates.
The Dual Nature of the 2-(Methylthio) Group
The 2-(methylthio) group can act as both a leaving group in nucleophilic substitution reactions and a directing group for electrophilic attack on the pyrimidine ring. Its true synthetic power, however, is realized upon oxidation.
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The 2-(methylthio) group can be displaced by strong nucleophiles, although it is a less facile leaving group compared to halogens.[10]
Oxidation of the Thioether: Enhancing Reactivity
A cornerstone of the reactivity of 2-(methylthio)pyrimidines is the oxidation of the sulfur atom to a sulfoxide or a sulfone.[11] This transformation dramatically increases the electrophilicity of the C-2 position, converting the methylthio group into an excellent leaving group.[11]
The oxidation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or Oxone®.[11][12][13]
Controlling the Oxidation State: The choice of oxidant and reaction conditions allows for selective oxidation to either the sulfoxide or the sulfone. Using one equivalent of m-CPBA at low temperatures generally favors the formation of the 2-(methylsulfinyl)pyrimidine. In contrast, employing two or more equivalents of the oxidant, often at room temperature or with gentle heating, leads to the formation of the 2-(methylsulfonyl)pyrimidine.[11][12]
The resulting 2-(methylsulfonyl)pyrimidines are highly reactive towards nucleophilic attack, significantly more so than their 2-chloro or 2-(methylthio) counterparts.[11] This enhanced reactivity allows for the introduction of a wide array of nucleophiles, including amines, alkoxides, and carbanions, under mild conditions. This strategy is widely exploited in the synthesis of diverse libraries of 2-substituted pyrimidines for drug discovery.[11]
Experimental Protocol: Oxidation of a 2-(Methylthio)pyrimidine to its Sulfone
This protocol details the oxidation of a 2-(methylthio)pyrimidine to the corresponding 2-(methylsulfonyl)pyrimidine using m-CPBA.[13]
-
Dissolve the 2-(methylthio)pyrimidine (1 mmol) in a suitable solvent, such as dichloromethane (DCM), in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 mmol, ~77% purity) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to quench excess m-CPBA) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-(methylsulfonyl)pyrimidine.
Rationale for Experimental Choices: DCM is a good solvent for this reaction as it is relatively inert to the oxidizing agent. The reaction is initiated at 0 °C to control the initial exotherm. The use of excess m-CPBA ensures complete oxidation to the sulfone. The aqueous workup is essential to remove the peroxy acid and its corresponding carboxylic acid byproduct.
Visualizing the Synthetic Utility
The following workflow diagram illustrates the central role of 2-(methylthio)pyrimidines as synthetic intermediates.
Caption: Synthetic pathways from common starting materials to diverse 2-substituted pyrimidines via 2-(methylthio)pyrimidine intermediates.
Part 4: Biological Significance and Applications in Drug Discovery
The 2-(methylthio)pyrimidine scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][3][4][5][14]
A Broad Spectrum of Biological Activities
Derivatives of 2-(methylthio)pyrimidine have been reported to possess:
-
Analgesic and Anti-inflammatory Activity: Certain 2-methylthio-1,4-dihydropyrimidines have shown significant analgesic properties, likely through the inhibition of peripheral pain mechanisms.[9]
-
Antibacterial and Antifungal Activity: The pyrimidine core is a well-established pharmacophore in antimicrobial agents. 2-(Benzylthio)pyrimidine derivatives have demonstrated notable activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus.[14]
-
Anticancer Activity: The pyrimidine scaffold is central to many anticancer drugs. The ability to easily diversify the 2-position of the pyrimidine ring makes these compounds attractive for screening against various cancer cell lines.
-
Antiviral Activity: As analogs of natural nucleobases, pyrimidine derivatives are prime candidates for the development of antiviral agents.
-
Agrochemical Applications: Beyond pharmaceuticals, these compounds have found use as fungicides in agriculture.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-(methylthio)pyrimidine derivatives can be finely tuned by modifying their structure. For example, in a series of analgesic 2-methylthio-1,4-dihydropyrimidines, the nature of the substituent at the 4-position of the dihydropyrimidine ring was found to be a key determinant of activity.[9] Similarly, in antibacterial 2-(benzylthio)pyrimidines, the substitution pattern on the benzyl group significantly influences their potency against different bacterial strains.[14]
Quantitative Comparison of Biological Activity
The following table summarizes the antibacterial activity of a selection of 2-(benzylthio)pyrimidine derivatives against multi-resistant S. aureus and E. coli.
| Compound | R Group on Benzyl Moiety | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | Reference |
| 6c | 3-NO2 | 125 | >500 | [14] |
| 6d | 4-CH3 | 250 | >500 | [14] |
| 6h | 4-Cl | 500 | 500 | [14] |
| 6m | Benzimidazolylmethyl | 500 | 500 | [14] |
MIC: Minimum Inhibitory Concentration
This data highlights how subtle changes in the molecular structure can lead to significant differences in biological activity.
Part 5: Analytical Characterization
The structural elucidation and purity assessment of 2-(methylthio)pyrimidine compounds rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure. The characteristic singlet of the S-CH3 protons typically appears around 2.5 ppm in the 1H NMR spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the C=O and N-H stretches in dihydropyrimidine derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of newly synthesized compounds.
-
Chromatographic Methods: TLC is used for reaction monitoring, while column chromatography is the primary method for purification. High-performance liquid chromatography (HPLC) is employed for purity analysis.
Part 6: Future Perspectives and Conclusion
2-(Methylthio)pyrimidine compounds continue to be a fertile ground for research and development in both medicinal and materials chemistry. The synthetic versatility afforded by the 2-(methylthio) group, particularly its facile oxidation to the highly reactive sulfone, ensures its continued importance as a key building block for the creation of novel molecular architectures. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, including catalytic and flow chemistry approaches. Furthermore, the exploration of these compounds in new therapeutic areas and their application in the design of functional materials are promising avenues for future investigation. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of 2-(methylthio)pyrimidine compounds, underscoring their significance and potential for innovation in chemical science.
References
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 935-954. [Link]
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
- Rao, G. B. D., & Anjaneyulu, B. (2015). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. International Journal of Engineering & Technology Research, 3(6), 26-37. [Link]
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 935-954. [Link]
- Mitra, A., & Ghosh, A. (2025). Perspective on Biginelli reaction: en route toward the development of biologically and industrially relevant dihydropyrimidone-based frameworks. Chemistry of Heterocyclic Compounds. [Link]
- Li, Y., et al. (2023). Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2699-2716. [Link]
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity – A Review.
- Kappe, C. O. (2004). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. [Link]
- Simurova, N. V., & Maiboroda, D. A. (2017). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview).
- Armand, A. P., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]
- Ahmed, O. M. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Scientific & Engineering Research, 9(8), 123-134. [Link]
- Kumar, D., et al. (2013). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
- Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]
- LibreTexts Chemistry. (2022). 8.7: Biological Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
- Budesinsky, Z., & Vavrina, J. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 15, 1506-1509. [Link]
- Chikhale, R. V., et al. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 10(4), 749-756. [Link]
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
- Zaytsev, A. V., & Schmalz, H. G. (2015). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. QSpace. [Link]
- Organic Chemistry Portal. (n.d.).
- JETIR. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR. [Link]
- University of Calgary. (n.d.). Nucleophilic Substitution Reactions. University of Calgary. [Link]
- Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 9(18), 6464-6470. [Link]
- Zaytsev, A. V., et al. (2025). A reagent to access methyl sulfones. ChemRxiv. [Link]
- Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5649-5674. [Link]
- Zaytsev, A. V., et al. (2024). A New Reagent to Access Methyl Sulfones. ChemRxiv. [Link]
- Organic Chemistry Portal. (n.d.).
- Kumar, A., et al. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
- 13. Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scirp.org [scirp.org]
An In-depth Technical Guide to 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol: Synthesis, and Chemical Context
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds, including nucleobases.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. In this context, the introduction of a trifluoromethyl (CF3) group has become a widely used strategy to enhance metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a detailed technical overview of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol, a heterocyclic compound of interest in synthetic and medicinal chemistry. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its existence and utility can be understood within the broader history of pyrimidine chemistry and the development of fluorinated pharmaceuticals and agrochemicals.[4]
This document will delve into the plausible synthetic pathways for this compound, drawing upon established methodologies for the synthesis of related pyrimidine derivatives. We will explore the key chemical transformations and the underlying principles that govern them, providing researchers and drug development professionals with a robust understanding of this important chemical entity.
Synthetic Methodologies
The synthesis of this compound can be logically approached through a multi-step process involving the construction of the core pyrimidine ring followed by functional group manipulations. A highly plausible and efficient method involves the cyclocondensation of a trifluoromethyl-containing building block with a thiourea derivative, followed by S-methylation.
Core Synthesis: Cyclocondensation Reaction
The construction of the pyrimidine ring is typically achieved through a cyclocondensation reaction.[5] For the target molecule, a logical starting point is the reaction between a trifluoro-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, and thiourea. This reaction, often carried out under basic conditions, leads to the formation of 6-(trifluoromethyl)-2-thiouracil.
Caption: Step 1: Cyclocondensation to form the pyrimidine core.
Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-2-thiouracil
-
To a solution of sodium ethoxide in ethanol, add ethyl 4,4,4-trifluoroacetoacetate.
-
To this mixture, add a solution of thiourea in ethanol.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 6-(trifluoromethyl)-2-thiouracil.
S-Methylation
The introduction of the methylthio group is achieved through the S-methylation of the 2-thiouracil intermediate. This is a standard nucleophilic substitution reaction where the sulfur atom acts as the nucleophile.
Caption: Step 2: S-Methylation to yield the final product.
Experimental Protocol: Synthesis of this compound
-
Dissolve 6-(trifluoromethyl)-2-thiouracil in an appropriate solvent, such as methanol or a mixture of water and a base (e.g., sodium hydroxide).
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
If necessary, neutralize the reaction mixture.
-
Isolate the product by filtration or extraction. The crude product can be purified by recrystallization or column chromatography.
A similar, well-documented procedure for the S-methylation of 2-thiouracil to 2-(methylthio)pyrimidin-4-ol involves using iodomethane in the presence of sodium hydroxide.[6]
Structural Elucidation and Data
The structure of this compound can be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrimidine ring proton, the methyl protons of the methylthio group, and the hydroxyl proton (which may be broad or exchangeable with D₂O). |
| ¹³C NMR | Carbons of the pyrimidine ring, the methyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling). |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₅H₅F₃N₂OS, MW: 198.17 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H/O-H stretching, C=O stretching (keto tautomer), and C-F stretching. |
Chemical Context and Applications
This compound is a valuable intermediate in organic synthesis. The methylthio group can be further manipulated; for instance, it can be oxidized to a methylsulfinyl or methylsulfonyl group, which can then act as a leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 2-position of the pyrimidine ring.
The presence of the trifluoromethyl group imparts unique properties to the molecule and its downstream derivatives, making it an attractive building block in the synthesis of potential:
-
Agrochemicals: Many herbicides and fungicides contain fluorinated pyrimidine scaffolds.[4]
-
Pharmaceuticals: The pyrimidine core is prevalent in a wide range of therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[1][7] The trifluoromethyl group can enhance the pharmacological profile of these molecules.
Conclusion
While the specific historical discovery of this compound is not prominently documented, its synthesis is readily achievable through well-established and logical chemical transformations. The combination of a pyrimidine core, a trifluoromethyl group, and a versatile methylthio handle makes this compound a significant building block for the development of novel molecules in the pharmaceutical and agrochemical industries. The synthetic protocols and analytical data presented in this guide provide a solid foundation for researchers and scientists working with this and related heterocyclic systems.
References
- Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. [Link]
- Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253-267. [Link]
- Yu, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]
- Wikipedia. (2023). Pyrimidine. [Link]
- Thimmaiah, K. N., et al. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. Future Medicinal Chemistry, 13(18), 1515-1530. [Link]
Sources
- 1. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
Unlocking the Therapeutic Potential of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol: A Technical Guide to Target Identification and Validation
Abstract
This technical guide provides a comprehensive framework for identifying and validating potential therapeutic targets for the novel compound, 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol. Given the limited existing data on this specific molecule, we present a rationale-driven approach grounded in its distinct structural features: a pyrimidine core, a trifluoromethyl (CF3) group, and a methylthio (SCH3) moiety. This document outlines a multi-pronged strategy, combining computational, phenotypic, and proteomic methods to elucidate its mechanism of action and uncover its therapeutic promise. Detailed experimental protocols and workflows are provided to guide researchers in drug discovery and development.
Introduction: Deconstructing this compound for Therapeutic Insights
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] Its ability to mimic endogenous nucleobases allows for interactions with a wide array of biological targets. The therapeutic potential of this compound is further amplified by its key substituents:
-
Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[4][5] This highly electronegative moiety can significantly improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity to enhance membrane permeability, and strengthen binding affinity with biological targets through potent electron-withdrawing effects.[6][7][8]
-
Methylthio (SCH3) Group: The methylthio group can also play a crucial role in modulating a compound's physicochemical properties and its interactions with target proteins.[9][10] It can influence lipophilicity, contribute to binding through hydrophobic and sulfur-pi interactions, and in some cases, serve as a metabolic handle. The strategic placement of methyl groups can lead to unexpected and significant increases in potency, a phenomenon sometimes referred to as the "magic methyl effect".[10][11][12]
Given these structural attributes, we hypothesize that this compound is a promising candidate for targeted therapies. This guide will delineate a systematic approach to identify its molecular targets.
Postulated Target Classes: A Rationale-Driven Approach
The pyrimidine core is a privileged scaffold for protein kinase inhibitors.[1] Many approved anti-cancer drugs, such as gefitinib and erlotinib, are quinazoline (a fused pyrimidine) derivatives that target tyrosine kinases.[13] Therefore, the primary focus of our target identification strategy will be the human kinome.
Hypothesized Target Families:
-
Protein Kinases: The planar pyrimidine ring can effectively occupy the ATP-binding pocket of kinases. The trifluoromethyl and methylthio groups can form specific interactions with hydrophobic regions and key residues within this pocket, potentially leading to potent and selective inhibition.
-
Dihydrofolate Reductase (DHFR): Pyrimidine analogs have been shown to inhibit DHFR, a critical enzyme in nucleotide synthesis, making it a viable target for antimicrobial and anticancer therapies.[13]
-
Other ATP-binding Proteins: The structural similarity to ATP suggests that the compound could also interact with other ATP-dependent enzymes, such as ATPases and mTOR.[13]
A Multi-Pronged Strategy for Target Identification
A robust target identification strategy should not rely on a single methodology. We propose a parallel and integrated approach that combines phenotypic screening with direct target engagement assays.[14][15][16]
Phase 1: Target Hypothesis Generation
3.1.1. Phenotypic Screening
Phenotypic screening is a powerful, unbiased approach to identify compounds that elicit a desired biological response without a priori knowledge of the target.[17][][19] This method is particularly valuable for novel compounds, as it can reveal unexpected therapeutic applications.[20][21]
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen for Anti-Proliferative and Pro-Apoptotic Activity
-
Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).
-
Cell Plating: Seed cells in 96- or 384-well microplates at an appropriate density.
-
Compound Treatment: Treat cells with a concentration range of this compound for 48-72 hours.
-
Staining: Stain cells with a cocktail of fluorescent dyes to visualize key cellular features (e.g., Hoechst for nuclei, CellTracker for cytoplasm, and a marker for apoptosis like cleaved caspase-3).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify various phenotypic parameters, including cell count, nuclear morphology, and apoptosis markers.
| Parameter | Description | Purpose |
| Cell Count | Number of viable cells | Assess anti-proliferative activity |
| Nuclear Condensation | Degree of chromatin condensation | Indicator of apoptosis |
| Caspase-3 Activation | Intensity of cleaved caspase-3 staining | Direct measure of apoptosis |
| Mitochondrial Membrane Potential | Staining with a potentiometric dye | Assess mitochondrial health |
3.1.2. Broad Kinome Profiling
Given the pyrimidine core, a direct assessment of the compound's interaction with a broad panel of kinases is a logical starting point.[22] Several commercial platforms offer high-throughput screening against hundreds of kinases.[23][24]
Experimental Protocol: KINOMEscan™ Competition Binding Assay
-
Assay Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site.
-
Compound Submission: Submit this compound for screening against a comprehensive kinase panel (e.g., scanMAX™ panel with over 450 kinases).[23]
-
Data Analysis: The results are reported as percent of control, with lower values indicating stronger binding. Hits are typically defined as compounds that cause >80% inhibition at a given concentration.
-
Follow-up: For initial hits, determine the dissociation constant (Kd) to quantify binding affinity.
Phase 2: Target Identification and Deconvolution
The following methods aim to identify the specific protein(s) that directly bind to the compound within a cellular context.
3.2.1. Affinity-Based Pull-Down Methods
These methods utilize a modified version of the compound to isolate its binding partners from a cell lysate.[25][26]
Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (MS)
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin).
-
Immobilization: Covalently attach the tagged compound to a solid support (e.g., streptavidin-coated beads).[25]
-
Lysate Incubation: Incubate the immobilized compound with a lysate from a responsive cell line identified in the phenotypic screen.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3.2.2. Label-Free Proteomics Approaches
Label-free methods avoid the need for chemical modification of the compound, which can sometimes alter its binding properties.[25] The Cellular Thermal Shift Assay (CETSA) and its proteome-wide extension, Thermal Proteome Profiling (TPP), are powerful label-free techniques.[27][28][29][30]
Experimental Protocol: Thermal Proteome Profiling (TPP)
-
Principle: TPP is based on the principle that the binding of a small molecule can alter the thermal stability of its target protein.[31]
-
Cell Treatment: Treat intact cells with either the compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of different temperatures.
-
Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.
-
Data Analysis: For each identified protein, plot the relative abundance as a function of temperature to generate a "melting curve." A shift in the melting curve in the presence of the compound indicates direct target engagement.
Target Validation: From Hypothesis to Confirmation
Once a list of putative targets has been generated, a rigorous validation process is essential to confirm that they are indeed responsible for the observed phenotype.[14][32][33][34][35]
Biochemical Validation
Experimental Protocol: In Vitro Enzyme Activity Assays
-
Recombinant Protein: Obtain purified, recombinant protein of the candidate target(s).
-
Assay Setup: For kinases, a common assay is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[22][36]
-
IC50 Determination: Perform the assay with a range of concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).
Cellular Target Engagement Validation
Experimental Protocol: Western Blot-Based CETSA
-
Purpose: To confirm that the compound engages the target protein in a cellular environment.
-
Procedure: Follow the TPP protocol (steps 1-3), but instead of proceeding to mass spectrometry, lyse the cells, separate the soluble fraction by SDS-PAGE, and detect the target protein by Western blotting.
-
Analysis: A shift in the thermal stability of the target protein in the presence of the compound confirms cellular target engagement.
Genetic Validation
Experimental Protocol: siRNA or CRISPR-Cas9 Mediated Gene Knockdown/Knockout
-
Principle: If the compound's phenotypic effect is mediated by a specific target, then reducing the expression of that target should phenocopy the effect of the compound.
-
Gene Silencing: Use siRNA or CRISPR-Cas9 to knockdown or knockout the gene encoding the candidate target protein in the responsive cell line.
-
Phenotypic Analysis: Perform the same phenotypic assay used in the initial screen and compare the effect of gene silencing to that of compound treatment.
Conclusion and Future Directions
This guide provides a robust and systematic framework for the identification and validation of therapeutic targets for this compound. By integrating phenotypic screening, broad kinome profiling, and advanced proteomic techniques, researchers can efficiently deconvolve the mechanism of action of this novel compound. Successful target validation will pave the way for lead optimization, preclinical studies, and ultimately, the development of a new therapeutic agent.
References
- University College London. Target Identification and Validation (Small Molecules).
- Reaction Biology. Molecular Target Validation in preclinical drug discovery. 2014.
- Al-btoush, S. A., Al-zhour, J. A., Al-Qerem, W., & Al-Iitan, L. N. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Ovarian Research, 16(1), 205.
- ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 2025.
- dos Santos, T., & de F. F. M. da Silva, V. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Proventa International. Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
- BLD Pharmatech. The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- BOC Sciences. Phenotypic Assays.
- ResearchGate. (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride.
- Alto Predict. Phenotypic Platforms are Taking Over Drug Discovery. 2021.
- dos Santos, T., & da Silva, V. F. F. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 30(14), 3009.
- Broad Institute. Small-molecule Target and Pathway Identification.
- National Institutes of Health. Target identification and mechanism of action in chemical biology and drug discovery.
- Pfizer. Achieving Modern Success in Phenotypic Drug Discovery.
- Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. 2025.
- BioCurate. Target validation – BioCurate’s perspective.
- Gruber, F., Furchtgott, L., & Galla, M. (2018). Preclinical Validation Studies Support Causal Machine Learning Based Identification of Novel Drug Targets for High-Risk Multiple Myeloma. Blood, 132(Supplement 1), 1957.
- Technology Networks. KINOMEscan® Kinase Screening & Profiling Services.
- National Center for Biotechnology Information. Current Advances in CETSA. 2022.
- Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support.
- National Center for Biotechnology Information. An update of label-free protein target identification methods for natural active products.
- Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- Springer Link. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States.
- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
- Sygnature Discovery. Target Validation.
- Pelago Bioscience. boost your drug discovery success by adopting proteome- wide cetsa profiling earlier. 2025.
- National Center for Biotechnology Information. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders.
- PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
- Eurofins Discovery. KINOMEscan Technology.
- National Center for Biotechnology Information. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2024.
- National Center for Biotechnology Information. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. 2023.
- ResearchGate. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products | Request PDF. 2025.
- National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs.
- PubMed. [Application of methyl in drug design]. 2013.
- ResearchGate. Role of Pyrimidine Derivatives in the Treatment of Cancer.
- Juniper Publishers. Magic Methyl Effects in Drug Design. 2021.
- Hilaris Publisher. The Role of Methyl-containing Pharmaceuticals in Modern Medicine.
- Juniper Publishers. Magic Methyl Effects in Drug Design. 2021.
- National Center for Biotechnology Information. The Magic Methyl and Its Tricks in Drug Discovery and Development. 2023.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 16. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. proventainternational.com [proventainternational.com]
- 19. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 20. Phenotypic Platforms are Taking Over Drug Discovery - Alto Predict [altopredict.com]
- 21. pfizer.com [pfizer.com]
- 22. kinaselogistics.com [kinaselogistics.com]
- 23. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 25. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An update of label-free protein target identification methods for natural active products [thno.org]
- 29. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
- 31. pelagobio.com [pelagobio.com]
- 32. drugtargetreview.com [drugtargetreview.com]
- 33. biocurate.com [biocurate.com]
- 34. sygnaturediscovery.com [sygnaturediscovery.com]
- 35. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
A Technical Guide to the Design, Synthesis, and Evaluation of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol Analogs for Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] This guide focuses on a specific, highly functionalized starting material, 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol, as a launchpad for a drug discovery program. We provide a technical deep-dive into the strategic design of novel homologs and analogs, detailed synthetic protocols for molecular diversification, and a comprehensive blueprint for biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and actionable protocols to accelerate the journey from a starting scaffold to a potential lead compound.
Part 1: The Core Scaffold: Rationale and Synthesis
The Pyrimidine Core: A Privileged Scaffold in Medicine
The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms that is fundamental to life as a component of nucleic acids (cytosine, thymine, and uracil).[4] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for phenyl rings, have made it a "privileged scaffold" in drug design.[3][5] This versatility allows pyrimidine-based molecules to interact with a wide array of biological targets, leading to their successful development as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among others.[6][7][8]
The subject of this guide, this compound, is a particularly attractive starting point. The trifluoromethyl (CF3) group can enhance metabolic stability and membrane permeability, while the 2-methylthio (-SMe) group serves as a versatile chemical handle for introducing molecular diversity.[9]
Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a multicomponent condensation reaction, a robust and efficient method for creating highly functionalized pyrimidines.[10] A common approach involves the condensation of a trifluoromethyl-containing β-ketoester with S-methylisothiourea.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as ethanol, add S-methylisothiourea sulfate (1.1 eq) and a base like sodium ethoxide (2.2 eq).
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid (e.g., 1M HCl). The resulting precipitate is collected by filtration.
-
Purification: Wash the crude solid with water and then a cold non-polar solvent (e.g., diethyl ether) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the desired this compound.
Physicochemical Properties
A summary of the key physicochemical properties of the core scaffold is presented below. These parameters are crucial for predicting its drug-like potential and guiding analog design.
| Property | Value (Calculated) | Significance in Drug Design |
| Molecular Weight | 226.19 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5). |
| LogP | 1.85 | Indicates a balance of lipophilicity and hydrophilicity, suitable for cell permeability. |
| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and potential for target interactions. |
| Trifluoromethyl Group | Present | Enhances metabolic stability, binding affinity, and lipophilicity.[9] |
| Methylthio Group | Present | Serves as a key reactive site for synthetic diversification.[11] |
Part 2: Strategic Diversification: Designing Homologs and Analogs
The primary goal of a medicinal chemistry program is to systematically modify a starting scaffold to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[12]
Key Modification Points
The structure of this compound offers three primary vectors for chemical modification.
Caption: Key diversification points on the core scaffold.
Synthesis at the 2-Position: The Versatile Handle
The 2-methylthio group is an excellent leaving group, especially after oxidation to the corresponding sulfone, making it ideal for nucleophilic aromatic substitution (SNAr) reactions.[11][13] This allows for the introduction of a wide variety of functional groups, most commonly amines, to probe for new interactions with a biological target.
Protocol 2: Synthesis of 2-Amino Analogs via SNAr
-
Oxidation to Sulfone: Dissolve this compound (1.0 eq) in a solvent like dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with aqueous sodium thiosulfate, extract with DCM, and purify by column chromatography to yield 2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-ol.
-
Nucleophilic Substitution: To a solution of the sulfone (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-100 °C for 2-4 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 2-amino analog.
Modification at the 6-Position: Modulating Potency and Selectivity
Replacing the trifluoromethyl group is a more advanced strategy aimed at exploring different binding pockets or altering the electronics of the pyrimidine ring. The CF3 group is a bioisostere for other groups like isopropyl or ethyl, and replacing it can significantly impact potency and selectivity.[14][15][16] This modification typically requires starting from different building blocks rather than modifying the parent scaffold. For example, using ethyl benzoylacetate instead of ethyl 4,4,4-trifluoroacetoacetate in Protocol 1 would yield a 6-phenyl analog.
Part 3: A Blueprint for Biological Evaluation
Target Hypothesis: Kinase Inhibition
The pyrimidine core is a well-established scaffold for protein kinase inhibitors, with many approved drugs targeting this enzyme class.[12][17][18][19] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer. Therefore, a logical first step is to screen a library of newly synthesized analogs against a panel of relevant protein kinases.
The Screening Cascade Workflow
A structured screening cascade is essential for efficiently identifying promising compounds. The workflow prioritizes high-throughput biochemical assays first, followed by more complex and lower-throughput cell-based assays for the most promising hits.
Caption: A typical workflow for screening new compounds.
Detailed Experimental Protocols
Protocol 3: Primary Biochemical Assay - In Vitro Kinase Assay (TR-FRET) [20]
This protocol describes a common, non-radioactive method for measuring kinase activity.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, a biotinylated peptide substrate, and ATP.
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well assay plate.
-
Kinase Reaction: Add the kinase and substrate mixture to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Data Acquisition: After a further incubation period (e.g., 60 minutes), read the plate on a TR-FRET compatible plate reader. Kinase inhibition is measured as a decrease in the FRET signal.
-
Data Analysis: Calculate IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 4: Secondary Cellular Assay - MTT Cytotoxicity Assay [21][22][23][24][25]
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed a relevant cancer cell line (e.g., A549 lung carcinoma) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for another 3-4 hours.[22]
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[23][24]
-
Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 (half-maximal effective concentration) for each compound.
Protocol 5: Early ADME-Tox - Liver Microsomal Stability Assay [26][27][28][29][30]
This assay assesses a compound's susceptibility to metabolism by liver enzymes, a key determinant of its in vivo half-life.
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) and prepare an NADPH regenerating system in a phosphate buffer (pH 7.4).[28]
-
Reaction Mixture: In a 96-well plate, pre-warm the microsomal solution at 37°C. Add the test compound (typically at 1 µM final concentration).
-
Initiation and Sampling: Initiate the metabolic reaction by adding the NADPH regenerating system.[30] At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[29]
-
Sample Preparation: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Part 4: Data Interpretation and Iterative Optimization
Building the Structure-Activity Relationship (SAR)
The data generated from the screening cascade must be systematically organized to derive the SAR. This involves correlating changes in chemical structure with changes in biological activity and physicochemical properties.
Table for SAR Analysis (Example)
| Compound ID | R1 (2-position) | R2 (6-position) | Kinase IC50 (µM) | Cell EC50 (µM) | HLM t½ (min) |
| Core-001 | -SMe | -CF3 | > 50 | > 50 | 45 |
| Analog-001 | -NH(Cyclopropyl) | -CF3 | 0.85 | 5.2 | 55 |
| Analog-002 | -NH(Phenyl) | -CF3 | 0.21 | 1.8 | 32 |
| Analog-003 | -NH(4-F-Phenyl) | -CF3 | 0.15 | 1.1 | 68 |
| Analog-004 | -NH(Cyclopropyl) | -Ph | 5.6 | > 50 | 25 |
This is a hypothetical table for illustrative purposes.
From this example table, a medicinal chemist might conclude that replacing the methylthio group with small amines improves potency (Core-001 vs. Analog-001/002) and that adding a fluorine atom to the phenyl ring enhances both potency and metabolic stability (Analog-002 vs. Analog-003).
The Drug Discovery Cycle
The SAR data provides the critical insights needed to drive the next round of compound design. This iterative process, known as the drug discovery cycle, is the engine of lead optimization.
Caption: The iterative cycle of drug discovery.
By systematically applying this cycle of design, synthesis, testing, and analysis, researchers can refine the molecular architecture of the initial scaffold, this compound, to develop potent, selective, and drug-like candidates for further preclinical development.
References
- Martens, S. et al. (2023). In vitro kinase assay. protocols.io.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines. (n.d.).
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Moon, S. et al. (2017). In vitro NLK Kinase Assay. PMC.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Domainex. (n.d.). Microsomal Clearance/Stability Assay.
- PubMed. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Semantic Scholar. (n.d.). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- Bio-protocol. (2022). In vitro kinase assay.
- ACS Publications. (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016).
- ResearchGate. (2025). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- National Institutes of Health. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
- Frontiers. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- PubMed Central. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators.
- PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.
- PubMed. (n.d.). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors.
- PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.
- ResearchGate. (n.d.). Marketed drugs containing the pyrimidine scaffold.
- MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry.
- Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review.
- Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- ACS Publications. (n.d.). A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. The Journal of Organic Chemistry.
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025).
- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- ResearchGate. (n.d.). Marketed pyrimidine scaffold containing drugs.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Biological activities of synthetic pyrimidine derivatives. (2024).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine.
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
Sources
- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 18. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. clyte.tech [clyte.tech]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 30. mercell.com [mercell.com]
An In-depth Technical Guide to the Safe Handling and Management of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
This document provides a comprehensive technical framework for the safe handling, storage, and emergency management of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific excellence.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic organic compound frequently utilized as a building block in pharmaceutical and agrochemical synthesis.[1] Understanding its fundamental properties is the first step in establishing safe handling protocols.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [2][3] |
| Synonyms | 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine | [2][3][4] |
| CAS Number | 16097-62-4 | [2][3][4] |
| Molecular Formula | C₆H₅F₃N₂OS | [2][3][4] |
| Molecular Weight | 210.18 g/mol | [2][3][4] |
| Appearance | White to almost white powder or crystal | [3][4] |
| Melting Point | 176-180 °C | [3] |
| Recommended Storage | 2-8°C in a dry, well-ventilated area |[3] |
Hazard Identification and GHS Classification
Based on the Globally Harmonized System (GHS), this compound is classified as an irritant.[3][4] The primary hazards are associated with direct contact and inhalation, necessitating stringent control measures.
Pictogram:
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Classification | Source |
|---|---|---|---|
| H315 | Causes skin irritation. | Hazard Statement | [3][5] |
| H319 | Causes serious eye irritation. | Hazard Statement | [3][5] |
| H335 | May cause respiratory irritation. | Hazard Statement | [3][5] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Prevention | [3][5][6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Prevention | [5][6] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Response | [5][6] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Response | [5][6] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | Storage | [5][6] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | Disposal |[5][6] |
Engineering Controls and Personal Protective Equipment (PPE)
The primary safety objective is to minimize exposure through inhalation and direct contact. A multi-layered approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls: The First Line of Defense
All manipulations of solid this compound that could generate dust, such as weighing or transferring, must be performed within a certified chemical fume hood. This is a non-negotiable control because the compound is classified as a respiratory irritant (H335).[3][5] The fume hood provides constant exhaust ventilation, capturing airborne particles at the source and preventing them from entering the laboratory's ambient air and the user's breathing zone. Facilities should also be equipped with an eyewash fountain and a safety shower.[5][7]
Personal Protective Equipment (PPE): A Self-Validating System
PPE is the final barrier between the researcher and the chemical. The selection and use of PPE must be deliberate and procedural.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles, addressing the H319 "Causes serious eye irritation" hazard.[5][8] |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, addressing the H315 "Causes skin irritation" hazard. Gloves must be inspected before use and changed immediately if contaminated.[5][9] |
| Body | Laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Respiratory | Not required if handled exclusively within a fume hood. | A NIOSH/MSHA-approved respirator should be used if engineering controls are not available or during a large spill clean-up.[8] |
The sequence of donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination. The following workflow is designed to minimize this risk.
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Storage Protocols
Adherence to systematic handling and storage procedures is fundamental to long-term safety and compound stability.
Handling
-
Work Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Dispensing: When weighing, use a spatula to carefully transfer the solid. Avoid creating dust by minimizing drop heights and using smooth motions.[5][8]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[5][9]
-
Clothing: Immediately remove any personal clothing that becomes contaminated.[5] Contaminated lab coats should be professionally laundered.
Storage
-
Container: Store in the original, tightly-closed container.[5][6] This prevents exposure to moisture and air, which can degrade the compound.
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[5][6] A recommended temperature range is 2-8°C.[3]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[10]
-
Access: The storage area should be locked or otherwise accessible only to authorized personnel.[5][10]
Emergency Procedures: First Aid and Spill Response
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6]
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[5][6] If skin irritation occurs or persists, get medical advice.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water and drink plenty of water. Call a physician or poison control center immediately.[6][10]
Spill Response
A calm and methodical response to a spill is essential to prevent further contamination and exposure.
Caption: Logical Workflow for Chemical Spill Response.
For any spill, ensure adequate ventilation and wear the full complement of recommended PPE (eye protection, gloves, lab coat).[6][10] Do not allow the spilled material or cleanup waste to enter drains or waterways.[5][8]
Disposal Considerations
Waste generated from the use of this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.
-
Containment: Collect waste in a clearly labeled, sealed container suitable for chemical waste.
-
Disposal: The disposal of this material must be conducted through an approved and licensed waste disposal company.[5][6] Adhere strictly to all local, state, and federal environmental regulations. Do not dispose of it with household garbage or allow it to reach the sewage system.[11]
References
- Advanced Biotech. (2025, January 25). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic.
- Shpychak, M. et al. (2023). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines.
- Khan, S. A. et al. (2020). Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PubMed Central.
- Al-Shwyeh, H. A. et al. (2025, June 6). Terpinen-4-ol Targets HIF-1α/TGF-β1/TNF-α Axis to Attenuate Ethanol-Induced Hepatotoxicity. PubMed Central.
Sources
- 1. 4-HYDROXY-6-(TRIFLUOROMETHYL)PYRIMIDINE-2-THIOL | 368-54-7 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 4-HYDROXY-2-(METHYLTHIO)-6-(TRIFLUOROMETHYL)PYRIMIDINE | 16097-62-4 [amp.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. prod.adv-bio.com [prod.adv-bio.com]
Methodological & Application
Synthesis Protocol for 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol: An Application Note for Researchers
Introduction: The Significance of Trifluoromethylated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] The incorporation of a trifluoromethyl (CF₃) group into this heterocyclic system often imparts desirable pharmacological properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The target molecule, 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol, is a valuable building block for the synthesis of a diverse range of biologically active compounds, with potential applications in the development of novel fungicides, herbicides, and therapeutic agents.[2][3] Its structural motifs, including the trifluoromethyl group, a pyrimidinone core, and a modifiable methylthio group, make it an attractive intermediate for library synthesis in drug discovery campaigns.
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is based on the well-established Pinner synthesis, a classic and reliable method for pyrimidine ring formation.[4][5] We will delve into the rationale behind the procedural steps, ensuring a thorough understanding of the reaction mechanism and providing a robust and reproducible protocol for researchers in organic synthesis and medicinal chemistry.
Physicochemical and Safety Data
A thorough understanding of the chemical and physical properties, as well as the safety considerations of all reagents and the final product, is paramount for a successful and safe synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Safety Precautions |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ | 184.11 | - | Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation.[6][7][8] |
| S-Methylisothiourea sulfate | C₄H₁₄N₄O₄S₃ | 278.37 | 235-240 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.[9][10][11] |
| This compound | C₆H₅F₃N₂OS | 226.18 | 176-180 | Assumed to be an irritant. Handle with appropriate personal protective equipment. |
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with S-methylisothiourea. This reaction is a variant of the Pinner pyrimidine synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an amidine.[4][12]
Overall Reaction:
Causality of the Reaction Mechanism:
The reaction proceeds via a base-catalyzed condensation mechanism. The key steps are outlined below:
-
Deprotonation and Enolate Formation: The base (sodium hydroxide) deprotonates the acidic α-carbon of the ethyl 4,4,4-trifluoro-3-oxobutanoate, forming an enolate. This increases the nucleophilicity of the α-carbon.
-
Nucleophilic Attack: The nucleophilic nitrogen of S-methylisothiourea attacks the electrophilic carbonyl carbon of the ester group on the ethyl 4,4,4-trifluoro-3-oxobutanoate.
-
Intramolecular Cyclization: The second nitrogen of the isothiourea moiety then attacks the remaining carbonyl group (the ketone), leading to the formation of a six-membered ring intermediate.
-
Dehydration and Tautomerization: The cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring. The final product exists in a tautomeric equilibrium, with the pyrimidin-4-ol form being predominant.
Detailed Synthesis Protocol
This protocol provides a step-by-step guide for the synthesis of this compound.
Materials and Reagents:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (≥98%)
-
S-Methylisothiourea sulfate (≥98%)
-
Sodium hydroxide (NaOH) pellets (≥97%)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
Experimental Workflow Diagram:
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl 4,4,4-trifluoroacetoacetate - Hazardous Agents | Haz-Map [haz-map.com]
- 9. S-Methylisothiourea sulfate - Safety Data Sheet [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes: Antimicrobial Profiling of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
Abstract
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives represent a promising class of heterocyclic compounds, known to exhibit a wide range of biological activities, including antimicrobial effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol (herein referred to as MTFP) in antimicrobial susceptibility testing. It outlines detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of MTFP against clinically relevant bacterial strains, grounded in methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]
Compound Profile & Rationale
Chemical Structure:
-
Compound Name: this compound (MTFP)
-
Appearance: White solid[8]
Rationale for Investigation: Pyrimidine is a core structure in essential biomolecules like nucleic acids.[1][4] Its analogs can interfere with vital cellular processes in microbes, such as nucleic acid synthesis or the function of key enzymes, making them attractive candidates for antimicrobial drug discovery.[10][11] The trifluoromethyl and methylthio groups on the pyrimidine ring of MTFP may enhance its biological activity and lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.[12] These structural features warrant a systematic evaluation of its antimicrobial potential.
Handling and Storage:
-
Solubility: MTFP is poorly soluble in water. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.
-
Storage: Store the solid compound at room temperature in a dry, dark place.[13] Store DMSO stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Hypothesized Mechanism of Action
While the specific mechanism of MTFP is yet to be elucidated, pyrimidine analogs are known to exert antimicrobial effects through several pathways.[14] A primary hypothesized mechanism is the inhibition of thymidylate synthase (ThyA), an essential enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[10][14] By acting as an antimetabolite, MTFP may be processed by bacterial enzymes and subsequently inhibit this pathway, leading to "thymineless death."[14] Another potential target is the bacterial cell division protein FtsZ.[15]
Below is a conceptual diagram illustrating the potential disruption of nucleotide synthesis.
Caption: Fig 1. Hypothesized mechanism of MTFP.
Experimental Protocols
These protocols are based on the CLSI M07 guidelines for broth microdilution methods.[5][16][17]
Preparation of Reagents
-
Test Compound (MTFP) Stock Solution (1280 µg/mL):
-
Accurately weigh 2.56 mg of MTFP powder.
-
Dissolve in 2.0 mL of 100% sterile DMSO. This creates a 1280 µg/mL stock.
-
Vortex until fully dissolved. Aliquot and store at -20°C.
-
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for all non-fastidious bacterial strains to ensure reproducibility.[20]
-
Bacterial Inoculum Preparation (0.5 McFarland Standard):
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute this suspension 1:150 in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21] This protocol uses the broth microdilution method in a 96-well plate format.
Step-by-Step Procedure:
-
Plate Setup: Add 50 µL of CAMHB to wells 2 through 11 in columns designated for MTFP and the positive control antibiotic (e.g., Ciprofloxacin). Well 12 will serve as the growth control (no drug).
-
Compound Dilution:
-
Add 100 µL of the working MTFP solution (e.g., 128 µg/mL, prepared by diluting the stock in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10. Discard 50 µL from well 10. Well 11 serves as the solvent control (containing only the highest concentration of DMSO that would be present in the test wells, but no MTFP).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared to yield a final concentration of 5 x 10⁵ CFU/mL) to wells 1 through 12.
-
Incubation: Seal the plate (e.g., with an adhesive film) and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of MTFP at which no visible growth is observed.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[20][22][23] This test is a direct extension of the MIC assay.
Step-by-Step Procedure:
-
Subculturing: Following MIC determination, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Mix the contents of each selected well thoroughly. Spot-plate 10 µL from each of these wells onto a sterile Mueller-Hinton Agar (MHA) plate. Also, plate from the growth control well to confirm initial inoculum viability.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading Results: Count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21][22]
Experimental Workflow and Data Presentation
The overall process for evaluating the antimicrobial properties of MTFP is outlined below.
Caption: Fig 2. Workflow for MIC and MBC determination.
Data Presentation: Results should be summarized in a clear, tabular format. The ratio of MBC to MIC is an important parameter; a ratio of ≤4 is generally considered indicative of bactericidal activity.[21]
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | Data | Data | Data | Bactericidal/Static |
| Escherichia coli | 25922 | Data | Data | Data | Bactericidal/Static |
| Pseudomonas aeruginosa | 27853 | Data | Data | Data | Bactericidal/Static |
| Enterococcus faecalis | 29212 | Data | Data | Data | Bactericidal/Static |
Trustworthiness and Self-Validation
To ensure the reliability and validity of the results, the following controls are mandatory for each assay:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Vancomycin) tested in parallel to confirm the susceptibility of the bacterial strains and the validity of the assay conditions.
-
Negative (Growth) Control: Bacterial inoculum in broth without any antimicrobial agent. This well must show distinct turbidity.
-
Solvent Control: Bacterial inoculum in broth containing the highest concentration of DMSO used in the assay. This well should also show turbidity comparable to the growth control, confirming the solvent does not inhibit growth.
-
Sterility Control: Broth only, with no bacteria or compound, to check for contamination of the media. This well must remain clear.
References
- Review on Antimicrobial Activity of Pyrimidine. (n.d.). Journal of Current Pharma Research.
- Aly, A. A., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. International Journal of Medicinal Chemistry.
- Recent Advances in Antimicrobial Activity of Pyrimidines: A Review. (2023). ResearchGate.
- Bielenica, A., et al. (2018). Synthesis and antibacterial properties of pyrimidine derivatives. PubMed.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. ProQuest.
- Eriksson, S., et al. (2019). Nucleoside Analogues as Antibacterial Agents. Frontiers in Microbiology.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
- CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute.
- Fujimoto, K., et al. (2019). Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Infectious Diseases.
- CLSI M07-Ed11 and CLSI M100-Ed31 Package. (n.d.). ANSI Webstore.
- CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. (2024). Intertek Inform.
- CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2015). GlobalSpec.
- CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8.
- Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. (2024). PubMed.
- O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST Home.
- Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. (2020). MDPI.
- Sun, N., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances.
- O'Donnell, L. E., et al. (2018). Antimicrobial effect of dimethyl sulfoxide and N,N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. PubMed.
- EUCAST Guidance Documents. (n.d.). EUCAST.
- EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST.
- Canton, E., et al. (2012). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Antimicrobial Agents and Chemotherapy.
- EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate.
- Antimicrobial effect of dimethyl sulfoxide and N,N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. (2018). ResearchGate.
- EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. EUCAST.
- How to test new compounds for antimicrobial activity as DMSO has significant inhibition zone with E.coli and Candida albicans in the control? (2013). ResearchGate.
- How can the result from disk diffusion antimicrobial assays be interpreted if the delivery vehicle DMSO also possesses antibacterial activity? (2015). Quora.
Sources
- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 2. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
- 11. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. intertekinform.com [intertekinform.com]
- 17. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 18. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. microchemlab.com [microchemlab.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
Harnessing 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol as a Selective TLR8 Antagonist
An Application Guide for Researchers
Senior Application Scientist Note: The overactivation of Toll-like Receptor 8 (TLR8) is increasingly implicated in the pathology of various autoimmune and inflammatory diseases. This has spurred the development of specific antagonists to modulate its activity. This document provides a comprehensive guide to utilizing 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol, a member of the potent pyrimidine-based inhibitor class, for the targeted antagonism of human TLR8. The protocols herein are designed to be self-validating, providing researchers with a robust framework for investigating TLR8-mediated signaling and its inhibition.
Introduction: The Rationale for TLR8 Antagonism
Toll-like receptors (TLRs) are a cornerstone of the innate immune system, acting as sentinels that recognize pathogen-associated molecular patterns (PAMPs)[1]. TLR8, located within the endosomal compartment of immune cells like monocytes and dendritic cells, is a key sensor for single-stranded RNA (ssRNA) from viruses and bacteria[2][3]. Upon binding its ligand, TLR8 undergoes dimerization and initiates a signaling cascade predominantly through the MyD88 adaptor protein. This cascade culminates in the activation of transcription factors, most notably NF-κB, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12[1][4].
While crucial for host defense, dysregulated TLR8 activation by endogenous RNA can lead to a sustained inflammatory state, contributing to autoimmune diseases like lupus and rheumatoid arthritis[5][6]. Consequently, small-molecule antagonists that can selectively inhibit TLR8 signaling represent a promising therapeutic strategy[5].
Introducing this compound
This compound belongs to a class of pyrimidine derivatives developed as specific TLR8 antagonists[6][7]. Its core structure is optimized for high-affinity binding and selective inhibition of the TLR8 receptor.
Table 1: Compound Properties
| Property | Value |
| Chemical Name | 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine[8] |
| CAS Number | 16097-62-4[8] |
| Molecular Formula | C₆H₅F₃N₂OS[8] |
| Molecular Weight | 210.18 g/mol [8] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO; sparingly soluble in ethanol |
| Storage | Store at -20°C for long-term stability. |
Note: Always refer to the supplier's Certificate of Analysis for lot-specific data.
Proposed Mechanism of Action
Based on structural studies of similar pyrimidine-based TLR8 antagonists, the proposed mechanism of action for this compound is not direct competition with the agonist binding site. Instead, it functions as an allosteric inhibitor. The antagonist binds to a distinct pocket on the protein-protein interface of the pre-formed, inactive TLR8 homodimer[5][9]. This binding event stabilizes the receptor in its "resting state," preventing the conformational changes necessary for downstream signal transduction upon agonist engagement[5][10]. This mechanism confers high specificity and is a novel strategy for designing TLR inhibitors.
Caption: TLR8 signaling pathway and point of inhibition.
Core Experimental Protocols
This section details the essential protocols for characterizing the antagonistic activity of this compound. A logical workflow is critical for generating reliable and reproducible data.
Caption: Recommended experimental workflow for antagonist validation.
Compound Preparation and Handling
Expertise Insight: The quality of your data begins with proper compound handling. Pyrimidine-based compounds are generally stable, but repeated freeze-thaw cycles should be avoided.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile, anhydrous DMSO. Aliquot into single-use volumes and store at -20°C or -80°C.
-
Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all conditions and does not exceed 0.5%, as higher concentrations can be cytotoxic and affect cell signaling[11].
-
Safety: Handle the compound in accordance with its Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: TLR8 Reporter Gene Assay
Trustworthiness: This assay provides a direct, quantitative measure of the compound's ability to inhibit the TLR8-NF-κB signaling axis. Using a stable reporter cell line like HEK-Blue™ TLR8 minimizes the variability associated with primary cells, making it ideal for initial IC₅₀ determination[5][12].
-
Objective: To determine the dose-dependent inhibition of TLR8-induced NF-κB activation and calculate the IC₅₀ value.
-
Materials:
Step-by-Step Methodology:
-
Cell Seeding: Plate HEK-Blue™ TLR8 cells at a density of ~5 x 10⁴ cells/well in 180 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Pre-treatment: Prepare 10X serial dilutions of the antagonist. Add 20 µL of each antagonist dilution to the appropriate wells. Include a "vehicle control" well containing medium with the same final DMSO concentration. Incubate for 1-2 hours.
-
Agonist Stimulation: Prepare a 10X solution of R848 to achieve a final concentration that elicits ~80-90% of the maximal response (EC₈₀, typically 0.5-1 µg/mL, determined previously). Add 20 µL of the R848 solution to all wells except the "unstimulated" control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
SEAP Detection: Carefully collect 20 µL of the cell culture supernatant and transfer to a new 96-well plate. Add 180 µL of the SEAP detection reagent.
-
Data Acquisition: Incubate the detection plate at 37°C for 1-3 hours. Measure absorbance at 620-650 nm using a microplate reader.
Data Analysis:
-
Normalize the data by setting the "unstimulated" control as 0% activation and the "agonist + vehicle" control as 100% activation.
-
Plot the normalized response against the log concentration of the antagonist.
-
Use a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value.
Protocol 2: Cytokine Release Assay in Human PBMCs
Trustworthiness: This assay validates the findings from the reporter assay in a more physiologically relevant system. Primary human peripheral blood mononuclear cells (PBMCs) contain monocytes, the primary cell type expressing TLR8, and provide a direct measure of inflammatory cytokine inhibition[5][14].
-
Objective: To quantify the inhibition of TLR8-agonist-induced pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) in human primary immune cells.
-
Materials:
-
Freshly isolated human PBMCs or cryopreserved PBMCs.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
-
TLR8 Agonist: R848.
-
ELISA kits or multiplex bead array kits for human TNF-α, IL-1β, and IL-12.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate PBMCs at a density of 2 x 10⁵ cells/well in 150 µL of complete RPMI medium in a 96-well U-bottom plate. Allow cells to rest for 2-4 hours.
-
Compound Pre-treatment: Prepare 10X serial dilutions of the antagonist. Add 20 µL of each dilution to the wells. Include a vehicle control. Incubate for 1-2 hours.
-
Agonist Stimulation: Add 20 µL of 10X R848 solution (final concentration ~1-5 µM) to the appropriate wells.
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, or other relevant cytokines in the supernatant using ELISA or a multiplex assay, following the manufacturer's instructions.
Protocol 3: Cell Viability/Cytotoxicity Assay
Trustworthiness: This is a mandatory control experiment. It ensures that the observed reduction in reporter signal or cytokine production is due to specific TLR8 antagonism and not a result of the compound being toxic to the cells[6][11].
-
Objective: To assess the effect of the antagonist on the metabolic activity and viability of the cells used in the functional assays.
-
Materials:
-
The same cell type used for the functional assay (e.g., HEK-Blue™ TLR8 or PBMCs).
-
Cell viability reagent (e.g., MTT, XTT, or a luminescence-based reagent like CellTiter-Glo®).
-
Step-by-Step Methodology:
-
Assay Setup: Plate the cells and treat with the same serial dilutions of the antagonist as in the functional assays. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for the same duration as the longest functional assay (typically 24 hours).
-
Reagent Addition & Data Acquisition: Add the viability reagent to each well and incubate according to the manufacturer's protocol. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). A compound is generally considered non-cytotoxic if cell viability remains >90% at the effective concentrations.
In Vivo Application Considerations
Expertise Insight: A significant challenge in the preclinical evaluation of TLR8 antagonists is that murine TLR8 is not functional and does not respond to the same ligands as human TLR8[9]. Therefore, standard mouse models are unsuitable.
-
Recommended Model: The most appropriate in vivo model is a transgenic mouse that expresses human TLR8, often on a TLR7 knockout background (hTLR8tg/TLR7-KO mice)[9]. This allows for the specific assessment of human TLR8 antagonism in a living system.
-
Experimental Outline:
-
Administer the antagonist (e.g., via oral gavage or intraperitoneal injection) to hTLR8tg mice.
-
After a suitable pre-treatment period, challenge the mice with a systemic TLR8 agonist (e.g., R848).
-
Collect blood samples at various time points post-challenge.
-
Measure systemic levels of pro-inflammatory cytokines (e.g., TNF-α, IL-12) via ELISA to assess the antagonist's efficacy in vivo.
-
References
- Gorden, K. B., Gorski, K. S., Gibson, S. J., Kedl, R. M., Kieper, W. C., Qiu, X., ... & Al-Adhami, M. (2005). Synthetic TLR agonists as vaccine adjuvants. Current topics in medicinal chemistry, 5(3), 249-258.
- Eigenbrod, T., & Dalpke, A. H. (2019). Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling. Frontiers in Immunology, 10, 1234. [Link]
- Ohto, U., & Shimizu, T. (2016). Targeting the innate immune receptor TLR8 using small-molecule agents.
- Bian, F., Yan, D., & Yang, C. (2023). A Biological Perspective of TLR8 Signaling in Host Defense and Inflammation.
- Wikipedia. (n.d.). Toll-like receptor 8. Retrieved January 7, 2026. [Link]
- Abgenex. (n.d.). TLR8 Reporter Assay. Retrieved January 7, 2026. [Link]
- Svar Life Science. (2021). Introducing two new TLR reporter gene cell lines. [Link]
- Häsler, S., C-C., Tseng, C., & Scheu, S. (2019). A Highly Sensitive Cell-Based TLR Reporter Platform for the Specific Detection of Bacterial TLR Ligands. Frontiers in Immunology, 10, 175. [Link]
- InvivoGen. (n.d.). TLR Reporter Cells. Retrieved January 7, 2026. [Link]
- Zhang, S., Hu, Z., Tan, Z., et al. (2018). Small-molecule inhibition of TLR8 through stabilization of its resting state. Nature Chemical Biology, 14(1), 58-64. [Link]
- Hu, Z., Zhang, S., Si, J., et al. (2018). Small-molecule TLR8 antagonists via structure-based rational design. Cell Chemical Biology, 25(11), 1367-1374.e5. [Link]
- American Chemical Society. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11027-11036. [Link]
- ResearchGate. (n.d.). TLR targeting immunostimulatory agents being investigated in animal models. Retrieved January 7, 2026. [Link]
- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]
- ResearchGate. (n.d.). Measure TLR8 inhibition with SEAP assay. Retrieved January 7, 2026. [Link]
- National Institutes of Health. (n.d.). Structure-Based Optimization of a Fragment-like TLR8 Binding Screening Hit to an In Vivo Efficacious TLR7/8 Antagonist. Retrieved January 7, 2026. [Link]
- ResearchGate. (n.d.). IMO-8400, a novel TLR7, TLR8 and TLR9 antagonist, inhibits disease development in lupus-prone NZBW/F1 mice. Retrieved January 7, 2026. [Link]
- ResearchGate. (n.d.). TLR8 inhibition strongly attenuates cytokine production from human primary monocytes. Retrieved January 7, 2026. [Link]
- Kabale University Library Catalog. (n.d.). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved January 7, 2026. [Link]
- PubMed Central. (n.d.). Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes. Retrieved January 7, 2026. [Link]
- PubMed Central. (n.d.). Coactivation of TLR2 and TLR8 in Primary Human Monocytes Triggers a Distinct Inflammatory Signaling Response. Retrieved January 7, 2026. [Link]
- ResearchGate. (n.d.). Proposed antagonistic mechanism of CU-CPT compounds. Retrieved January 7, 2026. [Link]
- ImmunoHorizons. (n.d.).
- Popper, M., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75(2), 159-183. [Link]
- OUCI. (n.d.). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved January 7, 2026. [Link]
Sources
- 1. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
- 3. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 4. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [ouci.dntb.gov.ua]
- 8. scbt.com [scbt.com]
- 9. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. invivogen.com [invivogen.com]
- 14. researchgate.net [researchgate.net]
Application Notes: A Multi-Tiered Protocol for a Robust Evaluation of Pyrimidine Derivatives as EGFR Kinase Inhibitors
Authored by: Senior Application Scientist
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] In numerous epithelial cancers, such as non-small cell lung cancer (NSCLC) and glioblastoma, aberrant EGFR signaling, driven by overexpression or activating mutations, leads to uncontrolled cell growth and tumor progression.[3][4] These mutations, often located within the kinase domain (e.g., L858R, exon 19 deletions), can cause constitutive, ligand-independent activation of the receptor, rendering cancer cells dependent on this pathway for survival.[5][6][7]
This dependency makes EGFR an attractive target for therapeutic intervention. Pyrimidine derivatives have emerged as a highly successful class of small-molecule EGFR inhibitors, capable of competing with ATP at the kinase domain's binding site.[8][9][10] This structural scaffold is central to several clinically approved drugs, including third-generation inhibitors designed to overcome resistance mutations like T790M.[1]
This application note provides a comprehensive, field-proven protocol for researchers and drug development professionals to rigorously assess the inhibitory potential of novel pyrimidine derivatives against EGFR. The methodology is structured as a hierarchical workflow, beginning with a direct biochemical assay, followed by cellular target engagement, and culminating in a phenotypic assessment of anti-proliferative effects. This multi-tiered approach ensures that lead compounds are characterized not only for their potency but also for their activity within a complex biological system.
Core Principles of the Evaluation Workflow
A robust assessment of a kinase inhibitor requires a multi-faceted approach. Relying on a single assay can be misleading; for instance, a compound potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or off-target effects. Our protocol establishes a self-validating system by correlating data across three distinct experimental tiers.
-
Tier 1: Biochemical Potency (In Vitro Kinase Assay): This initial screen directly measures the compound's ability to inhibit the enzymatic activity of purified, recombinant EGFR kinase. It provides a clean, quantitative measure of potency (IC50) in a controlled, cell-free environment. We detail a luminescence-based ADP detection assay for its high sensitivity and scalability.[11][12]
-
Tier 2: Cellular Target Engagement (Phosphorylation Assay): This step validates that the compound can penetrate the cell membrane and inhibit EGFR autophosphorylation in a live-cell context. Western blotting is the gold-standard method for visualizing and quantifying the inhibition of ligand-induced receptor activation.[13][14]
-
Tier 3: Phenotypic Outcome (Cell Viability Assay): The final tier assesses the downstream biological consequence of EGFR inhibition. A cell proliferation assay, such as the MTT assay, determines the compound's ability to suppress the growth of EGFR-dependent cancer cells, providing a crucial link between target inhibition and therapeutic effect.[15][16]
Caption: Expected outcomes for Western blot analysis.
Protocol 3: Cell Viability Assay (MTT Assay)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
EGFR-dependent cancer cell line (e.g., A431, H1975)
-
Growth medium (DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Clear, flat-bottomed 96-well plates
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Seed them into a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivative in growth medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compound or vehicle control (DMSO concentration ≤ 0.5%).
-
Include "medium only" wells for background control and "untreated cells" as a 100% viability control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Reaction and Measurement:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percent viability for each concentration relative to the untreated control cells.
-
Plot percent viability versus the log of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation and Interpretation
Quantitative data from these protocols should be summarized for clear comparison. A known EGFR inhibitor must be used as a positive control to validate each experiment.
Table 1: Example Inhibitory Activity Data for a Pyrimidine Derivative (Compound X)
| Assay Type | Target/Cell Line | Parameter | Compound X | Gefitinib (Control) |
| In Vitro Kinase Assay | Recombinant EGFR | IC50 | 8.3 nM | 2.8 nM |
| Cell Viability Assay | A431 Cells | GI50 | 55.2 nM | 25.7 nM |
Data are representative. Actual values will vary based on experimental conditions.
The correlation between a low nanomolar IC50 in the biochemical assay and a corresponding low nanomolar GI50 in the cell viability assay, supported by clear evidence of target dephosphorylation in the Western blot, provides a strong, self-validating case for the compound's on-target mechanism of action.
References
- El-Damasy, A. K., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances.
- Laskar, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.
- Wissner, A., et al. (2013). Methods EGFR Biochemical Assays. PLoS ONE.
- Jadhav, V., et al. (2023). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Medicinal Chemistry Research.
- Laskar, P., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health (NIH).
- ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway. ResearchGate.
- National Journal of Pharmaceutical Sciences. (2024). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
- Kovacs, E., et al. (2015). Activation of the EGF Receptor by Ligand Binding and Oncogenic Mutations: The “Rotation Model”. National Institutes of Health (NIH).
- Sordella, R., et al. (2004). Differential Constitutive Activation of the Epidermal Growth Factor Receptor in Non–Small Cell Lung Cancer Cells Bearing EGFR Gene Mutation and Amplification. Cancer Research.
- ResearchGate. (n.d.). Mechanism of pyrimidine-based hybrids in inhibiting EGFR. ResearchGate.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics.
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology.
- ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.
- Shan, Y., et al. (2012). Mechanism for activation of mutated epidermal growth factor receptors in lung cancer. PNAS.
- ResearchGate. (n.d.). Schematic diagram of EGFR signaling pathway. ResearchGate.
- Du, Z., & Lovly, C. M. (2015). Ligand-Independent EGFR Signaling. Cancer Research.
- ResearchGate. (n.d.). Mechanism of constitutive activation of EGFR results from EGFR mutation. ResearchGate.
- ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway. ResearchGate.
- Reaction Biology. (n.d.). EGF-R Cellular Phosphorylation Assay Service. Reaction Biology.
- BPS Bioscience. (n.d.). EGFR Enzyme Kinase System Datasheet. BPS Bioscience.
- ResearchGate. (n.d.). Western blot analysis of EGFR pathway activation. ResearchGate.
- Bae, J., et al. (2022). Deep mutational analysis reveals functional trade-offs in the sequences of EGFR autophosphorylation sites. PNAS.
- Kim, J., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. National Institutes of Health (NIH).
- Biocompare. (n.d.). ADP-Glo Kinase Assay + EGFR Kinase Enzyme System V9261 from Promega. Biocompare.
- Just, N., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. National Institutes of Health (NIH).
- Hu, J., et al. (2024). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. Medicinal Chemistry Research.
- ResearchGate. (n.d.). Growth-inhibition assay by MTT assay for A431cells. ResearchGate.
- U.S. Medicine. (2023). Understanding the Drug-Drug Interactions of Erlotinib and Gefitinib. U.S. Medicine.
- Indian Journal of Medical and Paediatric Oncology. (n.d.). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Indian Journal of Medical and Paediatric Oncology.
- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology.
- Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- Drugs.com. (2024). How does erlotinib work (mechanism of action)?. Drugs.com.
- Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Patsnap Synapse.
- ResearchGate. (n.d.). Compounds selectively target EGFR. (A) MTT assays. ResearchGate.
- National Institutes of Health (NIH). (n.d.). MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES. National Institutes of Health (NIH).
- National Institutes of Health (NIH). (n.d.). Gefitinib and Erlotinib in Metastatic Non-Small Cell Lung Cancer: A Meta-Analysis of Toxicity and Efficacy of Randomized Clinical Trials. National Institutes of Health (NIH).
Sources
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Activation of the EGF Receptor by Ligand Binding and Oncogenic Mutations: The “Rotation Model” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmajournal.net [pharmajournal.net]
- 11. EGFR Kinase Enzyme System [promega.sg]
- 12. promega.com.cn [promega.com.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atcc.org [atcc.org]
- 17. MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol for In Vitro Cell Culture Applications
An Application Guide for Researchers
Abstract
This document provides a detailed methodology for the preparation, sterilization, and application of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol solutions for cell culture-based assays. As a member of the pyrimidine derivative class of molecules, which are investigated for diverse biological activities, ensuring the compound's proper solubilization, stability, and sterility is paramount for generating reproducible and reliable experimental data.[1][2] This guide outlines field-proven protocols, quality control measures, and safety precautions designed for researchers, scientists, and drug development professionals. The causality behind critical experimental choices is explained to empower the user with a deeper understanding of the process.
Compound Specifications & Properties
This compound is a heterocyclic organic compound intended for research use only.[3] Its precise biological function and mechanism of action are subjects of ongoing scientific investigation. The fundamental properties of the compound are summarized below.
| Property | Value | Source |
| CAS Number | 16097-62-4 | [3] |
| Molecular Formula | C₆H₅F₃N₂OS | [3] |
| Molecular Weight | 210.18 g/mol | [3] |
| Common Synonyms | 4-Hydroxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine | [3] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), cell culture grade | [4][5] |
Guiding Principles of Solution Preparation
The successful use of small molecules in cell culture hinges on three core factors: solubility, stability, and sterility .[6]
-
Solubility: Many organic compounds, including pyrimidine derivatives, exhibit poor aqueous solubility. To overcome this, a high-concentration primary stock solution is prepared in an organic solvent, typically Dimethyl Sulfoxide (DMSO), which is capable of dissolving a wide range of small molecules.[4] This stock is then serially diluted into the aqueous cell culture medium to achieve the final, low-micromolar working concentration. This strategy minimizes the final solvent concentration, mitigating potential cytotoxicity.[4][7]
-
Stability: The chemical integrity of the compound must be maintained throughout storage and the duration of the experiment.[4] Factors like light exposure, temperature fluctuations, and repeated freeze-thaw cycles can degrade the compound.[6] Protocols are therefore designed to include storage in dark, cold conditions (-20°C or -80°C) and the use of single-use aliquots.
-
Sterility: Any solution added to a cell culture must be free of microbial contaminants like bacteria, yeast, and fungi.[8][9] Since small molecule solutions are often heat-labile, heat sterilization methods like autoclaving are unsuitable.[10] The gold standard for sterilizing such solutions is filtration through a 0.22 µm membrane filter, which physically removes microorganisms without compromising the compound.[10][11]
Health & Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not available, data from structurally similar trifluoromethyl-pyrimidine compounds indicate a need for caution.
Potential Hazards (inferred from similar compounds):
-
Harmful or fatal if swallowed.[12]
-
May cause respiratory irritation or allergy-like symptoms if inhaled.[13]
-
Very toxic to aquatic life.
Mandatory Safety Procedures:
-
Consult the SDS: Always obtain and read the vendor-specific SDS before handling the compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses or goggles at all times.[13]
-
Ventilation: Handle the solid compound and concentrated DMSO stock solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Disposal: Dispose of all waste materials (gloves, tubes, tips) in accordance with local, state, and federal regulations for chemical waste.
Experimental Workflow Overview
The overall process involves creating a concentrated primary stock, sterilizing it, and then preparing diluted working solutions for direct application to cell cultures.
Caption: Workflow from solid compound to cell application.
Protocol I: Preparation of 10 mM Primary Stock Solution
This protocol details the creation of a concentrated, sterile stock solution in DMSO. A 10 mM concentration is standard for primary stocks and allows for significant dilution into final assay media.[7]
Materials:
-
This compound (solid powder)
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)
-
Sterile 0.22 µm pore size syringe filter (PTFE or other DMSO-compatible membrane)
-
Sterile Luer-lock syringes (1 mL or 3 mL)
-
Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Calculation: Determine the mass of the compound needed.
-
Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass (mg) = (0.010 mol/L) × (210.18 g/mol ) × (0.001 L) × 1000 mg/g = 2.10 mg
-
-
Weighing: Inside a chemical fume hood, carefully weigh the calculated mass of the solid compound directly into a sterile microcentrifuge tube.
-
Scientist's Note: Weighing directly into the dissolution tube minimizes compound loss during transfer.
-
-
Dissolution: Add the calculated volume of cell culture grade DMSO to the tube. For the example above, add 1.0 mL of DMSO.
-
Scientist's Note: Ensure the DMSO is at room temperature before opening to prevent water condensation, which could affect compound solubility and stability.
-
-
Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Sterilization: a. Working within a laminar flow hood or biosafety cabinet, unpackage a sterile syringe and a 0.22 µm syringe filter. b. Draw the entire compound-DMSO solution into the syringe. c. Securely attach the sterile filter to the syringe tip. d. Dispense the solution through the filter into a new, sterile, light-protected (amber or foil-wrapped) microcentrifuge tube.
-
Aliquoting & Storage: a. Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. b. Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date. c. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Scientist's Note: Aliquoting prevents repeated freeze-thaw cycles of the main stock, which can lead to compound degradation and introduce contamination.[4]
-
Protocol II: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the 10 mM primary stock into complete cell culture medium to achieve the desired final concentration for treating cells.
Caption: Serial dilution scheme for working solutions.
Materials:
-
One aliquot of the 10 mM sterile primary stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile micropipettes and tips
Methodology:
-
Thaw Stock: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature. Briefly centrifuge the tube to collect the contents at the bottom.
-
Prepare Dilution: All dilutions should be performed in a biosafety cabinet using aseptic technique.[9]
-
Serial Dilution: It is best practice to perform serial dilutions rather than a single large dilution to improve accuracy.
-
Example for a final concentration of 10 µM in 10 mL of medium: a. Intermediate Dilution (100 µM): Add 10 µL of the 10 mM primary stock to 990 µL of pre-warmed complete medium in a microcentrifuge tube. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution. The DMSO concentration is now 1%. b. Final Working Solution (10 µM): Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete medium in a sterile 15 mL conical tube. This creates a 1:10 dilution, resulting in the final 10 µM working solution.
-
-
Mixing: Immediately after adding the compound solution to the medium, cap the tube and mix thoroughly by gentle inversion or vortexing.
-
Scientist's Note: Adding the concentrated solution to the larger volume of medium while mixing helps prevent the compound from precipitating out of the aqueous solution.
-
-
Final DMSO Concentration: The final concentration of DMSO in the working solution must be calculated to ensure it is below cytotoxic levels (typically <0.1% - 0.5% v/v).
-
In the example above: The final DMSO concentration is 0.1%. (1% from intermediate step ÷ 10-fold dilution). This is generally well-tolerated by most cell lines.
-
Quality Control & Experimental Validation
To ensure the trustworthiness of your results, the following controls are essential.[6]
-
Solvent Control: A critical component of any experiment is to treat a set of cells with the vehicle (solvent) alone. Prepare a "mock" working solution containing the same final concentration of DMSO as your highest compound concentration (e.g., 0.1% DMSO in medium). This control allows you to distinguish the effects of the compound from any effects of the solvent.
-
Precipitation Check: After preparing the final working solution, hold the tube up to a light source. The solution should be clear. If you observe any cloudiness, precipitate, or crystals, the compound may be crashing out of solution at that concentration. See the troubleshooting section.
-
Assay Performance: Before large-scale screening, it is advisable to run a small pilot experiment to determine the optimal concentration range for your specific cell line and assay.[4]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Insufficient solvent volume or low-quality DMSO. | Try gently warming the solution to 37°C or using a brief sonication. Ensure DMSO is anhydrous and high purity. |
| Precipitation in culture medium | The compound's solubility limit in the aqueous medium has been exceeded. | Prepare a new working solution at a lower concentration. Ensure rapid mixing when diluting the stock. Consider using medium with a lower serum concentration if compatible with your cells, as some compounds bind to serum proteins. |
| Toxicity observed in solvent control | The final DMSO concentration is too high for the specific cell line. | Reduce the final DMSO concentration by making a more concentrated primary stock (e.g., 50-100 mM) if soluble, or by performing additional serial dilutions. Ensure the final concentration is ≤0.1%. |
| Inconsistent experimental results | Compound degradation due to improper storage or repeated freeze-thaw cycles. | Always use fresh, single-use aliquots for each experiment. Ensure stock solutions are protected from light and stored at the correct temperature. |
References
- Bitesize Bio. (2025, January 20). 6 Powerful Laboratory Sterilization Methods In Microbiology.
- Visikol. (2022, November 30). 9 Sterilization Techniques For Cell Culture.
- Galmarini, C. M., et al. (2011). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research, 31(10), 3561-3565.
- ResearchGate. (2013, December 9). Can anyone suggest some methods for cell culture medium sterilization?
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
- Centers for Disease Control and Prevention. (2023, December 11). Other Sterilization Methods.
- Alpha Lifetech Inc. (n.d.). Essential Cell Culture Techniques: A Guide to Sterile Practice and Routine Protocol.
- Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2020). Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. International Journal of Pharmaceutical Research, 12(4).
- ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?
- Saidov, N. B., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Pharmacia, 66(4), 215-223.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
- 3. scbt.com [scbt.com]
- 4. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 5. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 9. blog.alphalifetech.com [blog.alphalifetech.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. aksci.com [aksci.com]
Application Note: High-Throughput Analytical Methods for the Quantification of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
Introduction
The pyrimidine scaffold is a fundamental core in numerous pharmacologically active compounds and agrochemicals. The specific derivative, 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol (CAS No: 16097-62-4), is a heterocyclic compound of interest, likely serving as a key intermediate in the synthesis of more complex molecules.[1][2] Its chemical structure, featuring a trifluoromethyl group and a methylthio moiety, suggests potential for biological activity, making its accurate detection and quantification critical during research, development, and quality control processes.
This application note provides detailed protocols for the analysis of this compound in various sample matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust, sensitive, and specific, catering to the needs of researchers, scientists, and drug development professionals.
Principles of Detection
The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte and the desired sensitivity and selectivity of the assay. For this compound, both HPLC-UV and GC-MS offer distinct advantages.
-
High-Performance Liquid Chromatography (HPLC): This technique is well-suited for the analysis of non-volatile and thermally labile compounds. The pyrimidine ring system in the target molecule contains chromophores that absorb ultraviolet (UV) light, enabling sensitive detection by a UV detector. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the method of choice for separating compounds of intermediate polarity like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3][4] While the target analyte may require derivatization to enhance its volatility and thermal stability, GC-MS provides exceptional selectivity and structural information through mass spectral fragmentation patterns. This is particularly useful for confirmation of identity and for analysis in complex matrices where co-eluting peaks may be present.
Detailed Analytical Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of 1 mg/mL of this compound in acetonitrile. From this stock, prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Sample Extraction (from a solid matrix):
-
Accurately weigh 1 g of the homogenized sample into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of acetonitrile and vortex for 2 minutes.
-
Sonicate for 10 minutes in a sonication bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-10 min: 30% to 90% B10-12 min: 90% B12-12.1 min: 90% to 30% B12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 270 nm |
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Protocol 2: Confirmatory Analysis by GC-MS
This protocol provides a method for the confirmation of this compound identity and its quantification, potentially requiring derivatization.
1. Sample Preparation and Derivatization:
-
Standard Solutions: Prepare a stock solution of 1 mg/mL of this compound in pyridine. Prepare calibration standards from 0.1 µg/mL to 50 µg/mL by serial dilution.
-
Derivatization:
-
To 100 µL of the sample extract or standard solution in a glass vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
3. Data Analysis:
-
Identify the derivatized analyte by its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion in SIM mode for enhanced sensitivity.
-
Construct a calibration curve and determine the concentration in the samples as described for the HPLC method.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Method Validation
To ensure the reliability of the analytical data, the developed methods should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should be within acceptable limits (e.g., <15%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| HPLC: Poor Peak Shape | Column degradation, improper mobile phase pH, sample solvent mismatch | Use a guard column, ensure mobile phase is correctly prepared, dissolve sample in mobile phase |
| HPLC: Drifting Baseline | Column temperature fluctuation, contaminated mobile phase | Use a column oven, filter and degas mobile phase |
| GC-MS: No Peak | Incomplete derivatization, analyte degradation in the inlet | Optimize derivatization conditions, use a lower inlet temperature |
| GC-MS: High Background | Column bleed, contaminated carrier gas, system leak | Condition the column, use high-purity gas, perform a leak check |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification and confirmation of this compound in various samples. The choice between the two techniques will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quantification and GC-MS offering higher selectivity and structural confirmation. Proper method validation is essential to ensure the generation of high-quality, defensible data in research and quality control settings.
References
- Babariya, J. J. Upadhyay, Synthesis and characterization of 2-(methylthio)-6-oxo-6H-chromeno[3,4-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. World Scientific News 123 (2019) 258-264. [Link]
- Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH. [Link]
- Du S., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Molecules, 27(3), 933. [Link]
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Wu, J., et al. (2021). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 9, 785023. [Link]
- mzCloud. 4-(Methylthio)-2-phenyl-6-[4-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile. [Link]
- Google Patents. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
- Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. NIH. [Link]
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. NIH. [Link]
- Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]
- PubMed. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
- ResearchGate. GC-MS Profiling and Secondary Metabolite Analysis of Selected Plant Extracts for Potential Anti-Hyperglycemic Activity. [Link]
- ResearchGate. Preliminary Evaluation of GC-MS for the determination of Terpinen-4-Ol in Cutaneous Microdialysis Samples. [Link]
Sources
Introduction: The Rationale for In Silico Investigation of Novel Pyrimidine Scaffolds
An Application Note and Protocol from a Senior Application Scientist
Topic: Molecular Docking Studies with 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleic acids and numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The specific compound, this compound, represents a novel investigational molecule. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the methylthio group offers a potential vector for interaction within a protein's active site.[5]
Molecular docking is an indispensable computational technique in modern drug discovery.[6] It predicts the preferred orientation and binding affinity of a ligand to a macromolecular target, providing critical insights into structure-activity relationships (SAR) before committing to costly and time-consuming synthesis and in vitro testing.[6][7] This application note provides a comprehensive, field-proven protocol for conducting molecular docking studies on this compound, using Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as an exemplary target.[8]
Part 1: Methodological Framework & Pre-Docking Strategy
The Scientific Causality: Why These Steps?
A successful docking experiment is not merely a sequence of commands; it is a scientifically reasoned process. The reliability of the output is directly proportional to the rigor of the input preparation.
-
Receptor Preparation: A crystal structure from the Protein Data Bank (PDB) is an experimental snapshot, not a perfectly optimized computational model. It often contains non-essential water molecules, ions, and co-factors from the crystallization process.[9][10] These must be removed to avoid interference. Furthermore, hydrogen atoms are typically absent in PDB files and must be added, as they are critical for forming hydrogen bonds—a primary driver of ligand binding.[11] Assigning partial charges (e.g., Kollman charges) is essential for accurately calculating electrostatic interactions, which are a key component of the docking score.[12]
-
Ligand Preparation: A 2D drawing of a ligand is insufficient. The molecule's 3D conformation, including correct bond lengths, angles, and torsional freedom, must be established through energy minimization.[10] Defining rotatable bonds is crucial, as this allows the docking algorithm to explore different conformations of the ligand within the binding site, mimicking its natural flexibility.[13]
-
Protocol Validation: Trust in a computational model must be earned. Before docking an investigational ligand, the protocol's ability to reproduce known experimental data must be verified.[14][15] This is achieved by redocking the co-crystallized (native) ligand back into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å) validates that the chosen parameters can accurately replicate the experimentally observed binding mode.[7][16][17]
In Silico Modeling Workflow
The entire process can be visualized as a logical pipeline, where each stage builds upon the validated output of the previous one.
Part 2: Detailed Experimental Protocols
This protocol utilizes the AutoDock suite, a widely-cited and freely available toolset perfect for academic and research settings.[18]
Software and System Requirements
| Software | Purpose | Recommended Version | Source |
| MGLTools/AutoDockTools (ADT) | Receptor/ligand preparation, grid setup, analysis. | 1.5.7 or higher | |
| AutoDock Vina | Core docking engine. | 1.2.3 or higher | |
| Open Babel | (Optional) File format conversion. | 3.1.1 or higher | |
| PyMOL or BIOVIA Discovery Studio | Visualization and analysis of results. | Latest Version | , |
Step-by-Step Protocol: Receptor Preparation (Target: COX-2)
-
Obtain Receptor Structure: Download the PDB file for human COX-2 complexed with a known inhibitor (e.g., Celecoxib), PDB ID: 3LN1 , from the RCSB PDB database.
-
Initial Cleaning: Open the 3LN1.pdb file in BIOVIA Discovery Studio or PyMOL. Remove all water molecules (HOH) and any secondary protein chains or co-factors not essential for the docking study.[11] Save this cleaned structure as 3LN1_protein.pdb.
-
Preparation in AutoDockTools (ADT): a. Launch ADT. b. Go to File > Read Molecule and open 3LN1_protein.pdb. c. Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select Polar Only and click OK. This step is crucial for defining potential hydrogen bond donors and acceptors.[12] d. Add Charges: Go to Edit > Charges > Add Kollman Charges. e. Save as PDBQT: Go to Grid > Macromolecule > Choose. Select 3LN1_protein and click Select Molecule. Save the output file as 3LN1_protein.pdbqt. The PDBQT format includes atomic partial charges and atom types required by AutoDock.[19]
Step-by-Step Protocol: Ligand Preparation
-
Generate 2D Structure: Draw this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert to 3D and Energy Minimize: a. Save the 2D structure as a MOL file. b. Use a program like Avogadro or the built-in tools in Chem3D to convert the 2D structure to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures realistic bond lengths and angles.[10] c. Save the minimized 3D structure as ligand.pdb.
-
Preparation in AutoDockTools (ADT): a. In ADT, go to Ligand > Input > Open and select ligand.pdb. b. Detect Torsional Root: Go to Ligand > Torsion Tree > Detect Root. c. Set Rotatable Bonds: The software will automatically detect rotatable bonds. You can manually adjust if needed. This step defines the ligand's flexibility.[13] d. Save as PDBQT: Go to Ligand > Output > Save as PDBQT and name the file ligand.pdbqt.
Step-by-Step Protocol: Grid Generation
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It must encompass the entire active site.[20][21]
-
Load Prepared Molecules: In a new ADT session, open both 3LN1_protein.pdbqt and the PDBQT file for the native ligand (Celecoxib, extracted from 3LN1 and prepared separately).
-
Open GridBox: Go to Grid > Grid Box....
-
Center the Grid: A box will appear in the viewer. Adjust the center_x, center_y, and center_z coordinates and the box dimensions (size_x, size_y, size_z) to ensure the box completely encloses the native ligand and the surrounding active site residues. A spacing of 1.0 Å is standard.
-
Save Grid Parameters: Go to File > Close saving current. Note down the center and size coordinates. These will be used in the configuration file.
Step-by-Step Protocol: Docking Execution (AutoDock Vina)
AutoDock Vina uses a configuration file (config.txt) to specify the input files and search space parameters.[18]
-
Create config.txt: Create a new text file and add the following lines, replacing the coordinates with those from your grid generation step.
-
Causality Note: exhaustiveness controls the computational effort of the search. Higher values increase the likelihood of finding the true energy minimum but take longer. A value of 16 is a good balance for precision.[22]
-
-
Run Vina: Open a command line terminal, navigate to your working directory, and execute the following command:[7][23] vina --config config.txt --log log.txt
Part 3: Protocol Validation and Results Analysis
Mandatory Protocol Validation: Redocking the Native Ligand
To ensure the trustworthiness of your protocol, you must first redock the co-crystallized ligand (Celecoxib from 3LN1).[14]
-
Prepare the native ligand PDBQT file (native_ligand.pdbqt).
-
Run a Vina docking using native_ligand.pdbqt with the same grid parameters.
-
Calculate RMSD: Use a visualization tool like PyMOL to superimpose the top-ranked docked pose of the native ligand with the original crystal structure pose. Calculate the RMSD.[7]
| Validation Metric | Acceptance Criteria | Rationale |
| RMSD | < 2.0 Å | A low RMSD confirms that the docking protocol can accurately reproduce the experimentally determined binding mode.[16][17] |
Analysis of Docking Results
The primary outputs from Vina are a log.txt file and an out.pdbqt file containing the predicted binding poses.
-
Binding Affinity (Docking Score): The log.txt file provides the binding affinity scores in kcal/mol for the top poses.[24] A more negative value indicates a stronger predicted binding affinity.[25]
-
Pose Visualization and Interaction Analysis: a. Open 3LN1_protein.pdbqt and out_ligand_docking.pdbqt in PyMOL or Discovery Studio. b. Visually inspect the top-ranked pose. Does the ligand fit well within the binding pocket?[24] Are there any steric clashes? c. Use the software's analysis tools to identify and map key interactions.[26][27] Look for:
- Hydrogen Bonds: Critical for binding specificity and strength.
- Hydrophobic Interactions: Often involving aromatic rings and alkyl groups.
- Pi-Pi Stacking or Cation-Pi Interactions: Common with aromatic systems.
Sample Data Presentation
Results should be summarized clearly for comparison and interpretation.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (COX-2) | Hydrogen Bonds |
| 1 | -9.2 | HIS-90, ARG-513, VAL-523, SER-530 | SER-530 (OH...O=C) |
| 2 | -8.8 | HIS-90, LEU-352, VAL-523, ALA-527 | - |
| 3 | -8.5 | ARG-120, TYR-355, VAL-523 | ARG-120 (NH...N-pyrimidine) |
Visualizing the Biological Context
Understanding where the target fits into a biological pathway provides crucial context for the docking results.
Conclusion
This application note provides a robust and self-validating protocol for conducting molecular docking studies with the novel compound this compound. By adhering to rigorous preparation, execution, and validation steps, researchers can generate reliable in silico data to guide further drug discovery efforts. The causality-driven approach outlined here ensures that the results are not just numbers, but scientifically grounded predictions of molecular interaction, thereby accelerating the journey from computational hit to viable therapeutic lead.
References
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- Theoretical and Computational Biophysics Group. Grid Generation and Matching for Small Molecule Docking. University of Illinois Urbana-Champaign. [Link]
- Quora. (2021). How does one prepare proteins for molecular docking? Quora. [Link]
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Stack Exchange. [Link]
- CD ComputaBio. Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
- ResearchGate. (2015). How can I validate a docking protocol?
- YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]
- Chemistry Notes. (2024). How to Perform Molecular Docking? Easy Steps. [Link]
- Medium. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. [Link]
- YouTube. (2024). Generating grid box for Docking using Vina. [Link]
- J's Blog. (2024). Schrödinger Notes—Molecular Docking. [Link]
- YouTube. (2020).
- NIH National Library of Medicine. Computational protein-ligand docking and virtual drug screening with the AutoDock suite. [Link]
- A Comprehensive Bioinformatics Tutorial. (2023). Mastering Ligand-Protein Docking with AutoDock. [Link]
- The Scripps Research Institute. AutoDock Vina. [Link]
- ResearchGate. (2019). Molecular docking proteins preparation.
- AutoDock Vina Documentation. Basic docking. Read the Docs. [Link]
- NIH National Library of Medicine. (2010).
- Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. [Link]
- YouTube. (2022).
- Scribd. Molecular Docking Protocol Guide. [Link]
- YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]
- YouTube. (2025).
- ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]
- AutoDock Vina Documentation. AutoDock Vina: Molecular docking program. Read the Docs. [Link]
- MDPI. (2021).
- ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock. [Link]
- ResearchGate. (2025). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. [Link]
- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
- YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]
- NIH National Library of Medicine. (2024).
- PubMed. (2021).
- SpringerLink. AutoDock and AutoDockTools for Protein-Ligand Docking. [Link]
- ResearchG
- Taylor & Francis Online. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. [Link]
- Remedy Publications LLC. (2024).
- MDPI. (2024).
- ScienceDirect.
- NIH National Library of Medicine. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. [Link]
- NIH National Library of Medicine. (2021).
- PubMed. (2015). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. A Comprehensive Bioinformatics Tutorial: Mastering Ligand-Protein Docking with AutoDock - Omics tutorials [omicstutorials.com]
- 20. ks.uiuc.edu [ks.uiuc.edu]
- 21. youtube.com [youtube.com]
- 22. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 27. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of pyrimidine scaffolds. Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry, forming the core of numerous bioactive molecules, including nucleic acids.[1][2] This resource is structured to address specific experimental challenges in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: The Biginelli Reaction: A Workhorse for Dihydropyrimidinone Synthesis
The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a cornerstone of pyrimidine chemistry.[3][4] It is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][5][6] These DHPMs are of significant interest to the pharmaceutical industry, with applications as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[3][6]
Fundamental Reaction Mechanism
Understanding the reaction mechanism is critical for troubleshooting. While several pathways have been proposed, experimental evidence, including NMR studies, strongly supports a mechanism involving an N-acyliminium ion as the key intermediate.[7] This intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea.[5][6][7] The β-ketoester then adds to this electrophilic iminium ion, followed by cyclization and dehydration to yield the final DHPM product.[5][6]
Caption: The reaction mechanism of the acid-catalyzed Biginelli condensation.
Troubleshooting Guide for the Biginelli Reaction
This section addresses specific problems you may encounter during the synthesis of DHPMs via the Biginelli reaction.
Q1: Why is my yield of the desired dihydropyrimidinone (DHPM) so low?
A1: Low yields are a frequent challenge in the Biginelli reaction and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Suboptimal Catalyst: The choice and concentration of the catalyst are paramount. While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[8] Modern methods often employ Lewis acids (e.g., FeCl₃, Yb(OTf)₃) or heterogeneous catalysts, which can offer higher yields and easier work-up.[5][8] The reaction may be difficult and low-yielding without a catalyst.[8] It is advisable to screen different catalysts and optimize the loading for your specific substrates.[8][9]
-
Incorrect Reaction Conditions: Temperature and reaction time are critical variables.[8][10] While refluxing in ethanol is a common starting point, some substrate combinations may benefit from milder conditions to prevent degradation, or higher temperatures under solvent-free conditions to drive the reaction to completion.[8][11] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to identify the optimal reaction time.[10][12]
-
Poor Reagent Purity: Impurities in the starting materials—aldehyde, β-ketoester, or urea—can significantly inhibit the reaction or lead to the formation of side products.[8][12] Ensure all reagents are of high purity before starting the reaction.
-
Solvent Effects: The polarity of the solvent can influence reaction rates and yields.[8] While polar solvents like ethanol or acetonitrile are generally preferred, solvent-free conditions have proven effective and offer a greener alternative.[5][8][12][13]
Q2: I'm observing a significant fluorescent byproduct in my reaction. What is it and how can I prevent its formation?
A2: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This arises from a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures.[12]
Troubleshooting Steps:
-
Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the reaction temperature can significantly suppress the formation of the DHP byproduct.[12]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experimenting with different Lewis or Brønsted acids may be necessary.
-
Order of Reagent Addition: In some cases, adding the urea last to the reaction mixture can minimize its premature decomposition into ammonia.[12]
Q3: My crude product is difficult to purify. What are the likely impurities and how can I improve the purification process?
A3: Purification challenges often arise from the presence of unreacted starting materials or closely related side products.
-
Unreacted Starting Materials: If TLC analysis shows significant amounts of unreacted aldehyde or β-ketoester, this points to an incomplete reaction. Revisit the troubleshooting steps for low yield, particularly focusing on catalyst activity, reaction time, and temperature.[12]
-
N-Acylurea Byproducts: These can form and complicate purification. Their presence can sometimes be confirmed by mass spectrometry.
-
Purification Strategy: The desired DHPM product often precipitates from the reaction mixture upon cooling.[14] Washing the crude solid with a cold solvent, such as ethanol, can be effective in removing more soluble impurities.[12] If the product does not precipitate, standard column chromatography is a viable option. For recrystallization, ethanol is a commonly used solvent.[12][14]
Caption: A decision-making workflow for troubleshooting low yields in the Biginelli reaction.
Frequently Asked Questions (FAQs) for Pyrimidine Synthesis
Q1: What are the advantages of using microwave-assisted synthesis for pyrimidine derivatives?
A1: Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering several advantages for pyrimidine synthesis.[15] These include significantly reduced reaction times (often from hours to minutes), improved yields, and cleaner reaction profiles.[16] The rapid heating provided by microwave irradiation can accelerate the reaction rate and often leads to the formation of fewer byproducts.[15][16] Solvent-free microwave-assisted protocols further enhance the green credentials of the synthesis.[5][15]
Q2: Are there more sustainable or "green" approaches to the Biginelli reaction?
A2: Yes, there is a significant research focus on developing more environmentally benign methods for the Biginelli reaction.[17] Key strategies include:
-
Solvent-Free Conditions: Performing the reaction neat (without a solvent) or using techniques like ball milling eliminates the need for volatile organic solvents.[5][8][13][18][19]
-
Reusable Catalysts: The use of solid-supported or heterogeneous catalysts simplifies catalyst recovery and reuse, reducing waste and cost.[5][11][20]
-
Alternative Solvents: When a solvent is necessary, greener options like water or deep eutectic solvents are being explored.[21]
Q3: How does the choice of aldehyde and β-dicarbonyl compound affect the Biginelli reaction?
A3: The structure of the aldehyde and the 1,3-dicarbonyl compound significantly impacts the reaction's success and rate.
-
Aldehydes: Aromatic aldehydes, particularly those with electron-withdrawing groups, generally react well. Aliphatic aldehydes can be more prone to side reactions like self-condensation, which may require milder reaction conditions.[8]
-
β-Dicarbonyl Compounds: While ethyl acetoacetate is the classic choice, other 1,3-dicarbonyl compounds like acetylacetone can be used to generate different substitution patterns on the pyrimidine ring.[22] The reactivity of the dicarbonyl compound will influence the optimal reaction conditions.
Comparative Data on Catalytic Systems
The selection of an appropriate catalyst is crucial for optimizing the Biginelli reaction. The following table summarizes the performance of various catalytic systems under different conditions, providing a basis for rational catalyst selection.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical | |||||
| HCl | Ethanol | Reflux | 48h | Variable | [14] |
| Lewis Acids | |||||
| Yb(OTf)₃ | Solvent-free | - | Shortened | Increased | [5] |
| InCl₃ | Acetonitrile | Reflux | 2-3h | >90% | [5] |
| Heterogeneous | |||||
| Montmorillonite-KSF | Solvent-free | Reflux | 1h | Good | [11] |
| Silicotungstic Acid | Solvent-free | 92°C | 4.5h | High | [20] |
| Modern/Green | |||||
| Microwave (Sulfamic Acid) | Solvent-free | 300W | 2-5 min | 88-95% | [15] |
| Ball Milling | Solvent-free | Ambient | 10-30 min | >98% | [18][19][23] |
Experimental Protocol: A General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of a dihydropyrimidinone. Optimization of stoichiometry, catalyst loading, temperature, and time will be necessary for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., InCl₃, 10 mol%)
-
Solvent (e.g., Acetonitrile, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the chosen catalyst.
-
Add the solvent and stir the mixture at the desired temperature (e.g., reflux).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.
-
Wash the solid with a small amount of cold ethanol to remove soluble impurities.[12][14]
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[12][14]
References
- Biginelli reaction. Wikipedia. [Link]
- Biginelli Reaction. Organic Chemistry Portal. [Link]
- BIGINELLI REACTION. Slideshare. [Link]
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.[Link]
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. [Link]
- A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1. The Journal of Organic Chemistry. [Link]
- An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
- Optimization of catalyst loading in the synthesis of 6a.
- The optimization of catalyst loading for the synthesis of naphthopyranopyrimidines.
- Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors. RSC Publishing. [Link]
- Influence of the solvent on Biginelli reaction.
- A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]
- Optimization of catalyst loading in synthesis of 4a.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.[Link]
- Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing. [Link]
- Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. MDPI. [Link]
- Synthesis, reactions, and applications of pyrimidine deriv
- De novo pyrimidine synthesis steps, p
- Biginelli Reaction. YouTube. [Link]
- Base Catalyzed Pyrimidine Synthesis Using Microwave.
- THE BIGINELLI REACTION: DEVELOPMENT AND APPLIC
- Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry. [Link]
- Optimization of the reaction conditions.
- Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.
- Pyrimidine Metabolism Disorders. MSD Manual Professional Edition. [Link]
- Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3.[Link]
- BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]
- Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI. [Link]
- Disorders of Pyrimidine Metabolism. YouTube. [Link]
- Pyrimidine Synthesis. YouTube. [Link]
- Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions.
- Optimization the reaction conditions for the Biginelli reaction.
- Biginelli reaction: A green perspective. Augusta University Research Profiles. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. BIGINELLI REACTION | PPT [slideshare.net]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Biginelli Reaction [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your reaction yields and product purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with S-methylisothiourea.
Issue 1: Low or No Product Yield
A significant drop in yield is a frequent challenge, often stemming from issues with reagents, reaction conditions, or work-up procedures.[1]
Possible Causes & Recommended Actions:
-
Reagent Quality:
-
Ethyl 4,4,4-trifluoroacetoacetate: This β-ketoester can be prone to hydrolysis or self-condensation. Ensure it is of high purity and stored under anhydrous conditions.
-
S-Methylisothiourea: Often used as a salt (e.g., sulfate or hydrochloride), its purity is critical. It can be hygroscopic and may hydrolyze over time.[2] Using freshly prepared or purified S-methylisothiourea is recommended.
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclocondensation.[2] Common bases include sodium ethoxide or potassium carbonate. Ensure the base is anhydrous and added in the correct molar ratio.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of starting materials and intermediates, significantly reducing the yield.[2] All glassware should be oven-dried, and anhydrous solvents must be used.
-
Temperature Control: The optimal reaction temperature is critical. While some cyclocondensations proceed at room temperature, others may require heating to drive the reaction to completion.[2][3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time.
-
Solvent Choice: The solvent can impact the solubility of reactants and the reaction rate.[2] Ethanol is a common choice, but exploring other polar aprotic solvents like DMF or acetonitrile might improve yields for specific substrates.
-
-
Work-up and Purification:
-
pH Adjustment: During work-up, careful adjustment of the pH is necessary to precipitate the product. The pyrimidin-4-ol is amphoteric and will be soluble in both strongly acidic and strongly basic solutions.
-
Extraction: Inefficient extraction can lead to product loss. Ensure the correct solvent system and a sufficient number of extractions are used.
-
Issue 2: Formation of Significant Impurities
The presence of unexpected byproducts can complicate purification and reduce the overall yield.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: This often indicates incomplete conversion.
-
Mitigation: Increase the reaction time or temperature, or consider adding a slight excess of one of the reactants (typically the more stable and less expensive one).[1] Monitoring the reaction by TLC is essential to determine when the reaction has reached completion.
-
-
Side-Reaction Products: The trifluoromethyl group can be susceptible to nucleophilic attack under certain conditions.
-
Mitigation: Careful control of the reaction temperature and the stoichiometry of the base can minimize the formation of these byproducts.
-
-
Products of S-Methylisothiourea Decomposition: At elevated temperatures, S-methylisothiourea can decompose.
-
Mitigation: Avoid excessively high reaction temperatures and prolonged reaction times.
-
The following table summarizes key parameters to consider for yield optimization:
| Parameter | Recommendation | Rationale |
| Reagent Purity | Use high-purity, anhydrous reagents. | Impurities can lead to side reactions and inhibit the desired transformation.[1][2] |
| Solvent | Use anhydrous ethanol or other suitable polar aprotic solvents. | The solvent affects reactant solubility and reaction kinetics.[2] |
| Base | Use an appropriate amount of a strong, non-nucleophilic base (e.g., NaOEt, K2CO3). | The base is crucial for the deprotonation steps in the cyclocondensation mechanism.[2] |
| Temperature | Optimize between room temperature and reflux. | Temperature affects reaction rate and the potential for side reactions.[3] |
| Reaction Time | Monitor by TLC to determine completion. | Prevents incomplete reactions and minimizes byproduct formation from prolonged heating. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., N2 or Ar). | Minimizes potential oxidation of the dihydropyrimidine intermediate.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a cyclocondensation reaction. The mechanism involves the initial reaction of the β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) with S-methylisothiourea.[4] This is a type of [3+3] annulation where the three-carbon unit of the ketoester reacts with the N-C-N fragment of the isothiourea.[5]
A plausible reaction mechanism is proposed to proceed through the following steps:
-
Deprotonation of the active methylene group of the β-ketoester by the base.
-
Nucleophilic attack of the resulting enolate on one of the imine carbons of S-methylisothiourea.
-
Intramolecular cyclization through the attack of a nitrogen atom on the ester carbonyl.
-
Elimination of ethanol to form the pyrimidin-4-ol ring.
Q2: Can I use a different base for this reaction?
A2: Yes, while sodium ethoxide in ethanol is a common choice, other bases can be used. Strong bases are generally required to facilitate the deprotonation of the β-ketoester.[3] However, the choice of base can influence the reaction outcome, and optimization may be necessary. For instance, using a weaker base like potassium carbonate might require higher temperatures or longer reaction times.
Q3: My product is difficult to purify. What are some recommended purification techniques?
A3: Purification can indeed be challenging due to the potential for impurities with similar polarities.
-
Recrystallization: This is often the most effective method for obtaining a high-purity product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically used.
-
Acid-Base Extraction: Exploiting the amphoteric nature of the product can be a useful purification step. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by carefully acidifying the aqueous layer. The reverse process (dissolving in acid and washing with an organic solvent) can remove basic impurities.
Experimental Protocols
Standard Synthesis Protocol for this compound
This protocol provides a general procedure that can be optimized for specific laboratory conditions.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
S-Methylisothiourea sulfate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for work-up)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add S-methylisothiourea sulfate (0.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and carefully acidify with hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Sources
Troubleshooting low bioactivity in 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol experiments
Technical Support Center: 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their experimental work with this compound. If you are observing lower-than-expected or inconsistent bioactivity, this guide provides a structured, in-depth troubleshooting framework based on established scientific principles and field-proven insights.
Part 1: Foundational Troubleshooting: Is Your Compound the Culprit?
Before questioning assay biology, it is critical to validate the physical and chemical integrity of the compound itself. Issues at this stage are the most common source of "low bioactivity."
Q1: I'm observing no activity with my new batch of this compound. What are the first things I should check?
A1: The first step is to systematically verify the compound's identity, purity, and handling. Any deviation here will invalidate downstream results.
-
Identity and Purity Confirmation: Always begin with the Certificate of Analysis (CoA) for your specific lot number. If a CoA is unavailable or if you have doubts, re-characterization is essential. Purity issues, such as the presence of reactive intermediates from synthesis, can lead to misleading results or outright inactivity.[1]
-
Recommended Action: Use techniques like ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and assess purity. Compare the obtained data against known spectra or synthesis documentation.[2]
-
-
Proper Storage: This compound, like many heterocyclic molecules, should be stored under specific conditions to prevent degradation.[3]
-
Weighing and Stock Solution Preparation: Errors in this initial step are common. Given the compound's properties, ensure it is fully solubilized.
-
Recommended Action: Use a calibrated analytical balance. Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like 100% DMSO. Ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution for any precipitate before making serial dilutions.
-
Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer or cell culture medium. Why is this happening and how can I fix it?
A2: This is a classic solubility problem. The trifluoromethyl group (-CF3) significantly increases the lipophilicity (logP) of a molecule, which often leads to poor aqueous solubility.[5][6][7] While the pyrimidine core has some polar character, the combination of the -CF3 and methylthio groups can push the molecule out of solution in a high-water-content environment.
Troubleshooting Compound Solubility
| Strategy | Mechanism | Key Considerations |
|---|---|---|
| Reduce Final Concentration | Keeps the compound below its aqueous solubility limit. | This is the simplest solution. Determine if your target concentration is achievable. |
| Increase DMSO Carryover | DMSO acts as a co-solvent. | Most cell-based assays are sensitive to DMSO concentrations >0.5%. Biochemical assays may tolerate more. Run a vehicle control with the highest DMSO concentration to check for solvent effects. |
| Use a Surfactant | Agents like Tween-20 or Pluronic F-68 can form micelles to help solubilize lipophilic compounds. | Surfactants can interfere with some assays or affect cell membranes. A surfactant-only control is necessary. |
| Formulation with Cyclodextrins | Encapsulate the lipophilic compound within the cyclodextrin's hydrophobic core, increasing aqueous solubility. | May alter compound availability to the target. Requires careful validation. |
Part 2: Assay-Specific Problems & Experimental Design
If the compound itself is verified, the next step is to scrutinize the experimental setup. The structure of this compound contains moieties that can interfere with specific assay technologies.
Q3: I'm seeing inconsistent or high background signals in my enzyme inhibition assay. What could be the cause?
A3: This can be attributed to the reactivity of the methylthio group (-SCH3). Sulfur-containing compounds can act as pan-assay interference compounds (PAINS) through several mechanisms.[1]
-
Thiol Reactivity: The sulfur atom can be nucleophilic and may react non-specifically with components in your assay, particularly enzymes with critical cysteine residues in their active site.[1][8] It can also participate in redox reactions, interfering with assays that rely on redox-sensitive probes.
-
Metal Chelation: Although less common for a simple methylthio group compared to a free thiol, interaction with metal cofactors in metalloenzymes cannot be entirely ruled out without specific investigation.
Workflow for Diagnosing Assay Interference
Caption: Troubleshooting workflow for low bioactivity.
Q4: My results from a cell viability assay (e.g., MTT, XTT) are erratic. Could the compound be interfering with the assay chemistry?
A4: Yes, this is a strong possibility. The methylthio group is redox-active and can directly reduce tetrazolium salts like MTT, leading to a false-positive signal (appearing as increased viability) or masking a true cytotoxic effect.[8]
-
Causality: MTT and similar assays rely on cellular dehydrogenases to reduce a tetrazolium salt to a colored formazan product. Your compound may perform this reduction abiotically, independent of cell health.
Protocol for Validating Tetrazolium Assay Results
-
Prepare Plates: Set up a multi-well plate with your standard assay medium.
-
Cell-Free Control: Designate several wells as "cell-free." Add the same volume of medium to these wells as you would for cell-containing wells.
-
Compound Addition: Add a serial dilution of this compound to both cell-containing wells and the cell-free control wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the standard duration of your compound treatment.
-
Add Reagent: Add the MTT (or XTT/WST) reagent to all wells, including the cell-free controls.
-
Incubate & Read: Incubate for the recommended time for color development and then read the plate on a spectrophotometer.
-
Analysis: If you observe a signal increase in the cell-free wells containing your compound, it is a clear indication of direct assay interference. This result would necessitate switching to an orthogonal assay method.
Orthogonal Assays for Cell Viability
| Assay Principle | Example | Rationale |
|---|---|---|
| ATP Quantification | CellTiter-Glo® | Measures metabolic activity via ATP levels; less susceptible to redox interference. |
| Membrane Integrity | CytoTox-Glo™, LDH Release | Measures cell death by quantifying markers released from compromised membranes. |
| Protease Activity | CellTiter-Fluor™ | Measures a conserved intracellular protease activity associated with viable cells. |
Part 3: Advanced Considerations
Q5: I've ruled out solubility and assay interference, but the activity is still weak. What other molecular properties should I consider?
A5: At this stage, consider the compound's stability under assay conditions and its potential for non-specific interactions.
-
Compound Stability: While the trifluoromethyl group generally confers high metabolic stability, the methylthio moiety can be susceptible to oxidation in aqueous, oxygen-rich environments (like cell culture incubators) over long incubation times.[5][8] This could form sulfoxide or sulfone metabolites, which may have different (or no) activity.
-
Recommended Action: Use LC-MS to analyze a sample of your compound incubated in your assay medium for the duration of the experiment. Compare the chromatogram to a time-zero sample to detect the appearance of new peaks corresponding to degradation or oxidation products.
-
-
Cellular Uptake and Efflux: The compound must reach its intracellular target to exert an effect. Poor membrane permeability or active removal by efflux pumps (like P-glycoprotein) can keep the intracellular concentration too low to be effective. The increased lipophilicity from the -CF3 group generally favors membrane permeability, but it is not a guarantee.[9]
-
Target Engagement: Is the compound reaching its intended biological target? A lack of bioactivity might simply mean that, under your specific experimental conditions, the compound does not bind its target with sufficient affinity or efficacy. This is a valid negative result, provided all technical issues have been ruled out.
Diagram of Potential Interference Mechanisms
Caption: Potential non-specific interactions of the compound.
Frequently Asked Questions (FAQs)
-
Q: What is the expected tautomeric form of this compound?
-
A: this compound exists in equilibrium with its 4-oxo tautomer, 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one. The predominant form can depend on the solvent and pH. This is an important consideration for potential hydrogen bonding interactions with a biological target.
-
-
Q: Could my cell line be resistant to this compound?
-
A: Yes. If the compound's mechanism of action is known, check if your cell line expresses the target. Additionally, some cell lines have high expression of efflux pumps that can remove the compound from the cytoplasm.
-
-
Q: The original paper showed high activity. Why can't I reproduce it?
-
A: Carefully compare your experimental protocol to the published method. Small differences in cell density, serum percentage in media, incubation time, or even the specific vendor of a reagent can have a significant impact on the results.[8]
-
References
- Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information (NCBI) Bookshelf.
- Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- Zahra, J. A., & El-Awa, A. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8206. MDPI.
- ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Request PDF.
- MDPI. (n.d.). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. MDPI.
- PLOS ONE. (2014). High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. PLOS ONE.
- MDPI. (2021). Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis. MDPI.
- Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
- Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry.
- Frontiers. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology.
- PubMed. (1995). Quantification of sulfur and sulfur-containing compounds in wastewaters by means of a combination of liquid chromatographic methods. PubMed.
- MDPI. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- National Center for Biotechnology Information. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PubMed Central.
- ScienceScholar. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences.
- ResearchGate. (n.d.). Development of Assay Methods for Endogenous Inorganic Sulfur Compounds and Sulfurtransferases and Evaluation of the Physiological Functions of Bound Sulfur. Request PDF.
- Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
- PubMed. (2020). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. PubMed.
- National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- ACS Publications. (2023). Dopant-Dependent Boron Arrangement and Chemistry of Metal Boride Surface. ACS Catalysis.
- JETIR. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Emerging Technologies and Innovative Research.
- PubMed. (2021). Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. PubMed.
- Pharmacia. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Pharmacia.
- PubMed. (2019). Antifungal modes of action of tea tree oil and its two characteristic components against Botrytis cinerea. PubMed.
- MDPI. (2024). Comparative Evaluation of Polymer Screening and Oil Displacement Performance in Class III Reservoirs of the Daqing Oilfield. MDPI.
- MDPI. (2024). Physiological and Molecular Response Mechanisms of Betaphycus gelatinus to Low- and High-Temperature Stress. MDPI.
Sources
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(methylthio)pyrimidine-4,6-diol CAS#: 1979-98-2 [m.chemicalbook.com]
- 4. 124700-70-5|2-(Methylthio)pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubility and Handling of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
This technical guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for working with 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol. Given the novelty of specific solubility data for this compound in public literature, this guide focuses on the principles of solubility determination, predicted behavior based on its chemical structure, and practical, step-by-step protocols to empower researchers in their own laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
-
Pyrimidine Core with Hydroxyl Group (-OH): The pyrimidin-4-ol structure suggests potential for tautomerism and introduces a polar functional group capable of hydrogen bonding. This may contribute to some solubility in polar protic solvents.
-
Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and lipophilic group, which generally decreases aqueous solubility and increases solubility in non-polar organic solvents.
-
Methylthio Group (-SCH3): This group is moderately polar and can participate in dipole-dipole interactions, potentially enhancing solubility in a range of organic solvents.
Based on this structure, it is predicted that this compound will exhibit limited solubility in water and higher solubility in polar aprotic and some polar protic organic solvents. The general rule of "like dissolves like" is a useful starting point for solvent selection[1][2].
Q2: In which common lab solvents should I start my solubility testing?
A2: A good starting point for solubility testing would be a range of solvents with varying polarities. We recommend the following, progressing from polar to non-polar:
-
Polar Protic Solvents: Water, Ethanol, Methanol
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone
-
Non-Polar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexane
Studies on other pyrimidine derivatives have shown that solubility often increases with temperature and that solvents like DMF and methanol can be effective.[3][4]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Both are important measures in drug discovery and development:
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (usually in DMSO) to an aqueous buffer. It reflects the solubility of the compound's fastest precipitating form and is often used in high-throughput screening.[5]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period.[5]
For initial screening, kinetic solubility is often sufficient. For formulation and preclinical development, thermodynamic solubility is the more critical parameter.
Experimental Protocols and Troubleshooting
Protocol 1: Qualitative Solubility Determination
This protocol provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Selection of test solvents (see Q2)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of the compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously stir or vortex the mixture for 60 seconds.[1]
-
Visually inspect the solution. Classify as:
-
Soluble: The compound completely dissolves, leaving no visible solid particles.
-
Partially Soluble: Some of the compound dissolves, but undissolved solid remains.
-
Insoluble: No significant amount of the compound dissolves.[6]
-
-
Record your observations for each solvent.
Protocol 2: Quantitative Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of the compound.
Materials:
-
This compound
-
Chosen solvent
-
HPLC or UV-Vis spectrophotometer
-
Analytical balance
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) for creating a calibration curve.
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining.[5]
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
After equilibration, allow the solution to stand and the excess solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the range of your calibration curve.
-
Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration.
-
The calculated concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Table 1: Common Laboratory Solvents for Solubility Testing
| Solvent | Polarity Index | Type | Potential Use |
| Water | 10.2 | Polar Protic | Baseline for aqueous solubility |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Often used for stock solutions |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Good solvent for many pyrimidines |
| Methanol | 5.1 | Polar Protic | Can dissolve moderately polar compounds |
| Ethanol | 4.3 | Polar Protic | Common, less toxic polar solvent |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic | Used in HPLC, good for a range of polarities |
| Acetone | 5.1 | Polar Aprotic | Good for moderately polar compounds |
| Dichloromethane (DCM) | 3.1 | Non-Polar | For less polar to non-polar compounds |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Good for a range of polarities |
| Toluene | 2.4 | Non-Polar | For non-polar, aromatic compounds |
| Hexane | 0.1 | Non-Polar | For very non-polar compounds |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of dissolving | Compound may have a low melting point or is forming a solvate. | Try gentle heating. If the issue persists, consider a different solvent. |
| Precipitation occurs when adding DMSO stock to aqueous buffer | The kinetic solubility limit has been exceeded. The compound is less soluble in the aqueous buffer than in DMSO. | Reduce the final concentration of the compound in the aqueous buffer. Decrease the percentage of DMSO in the final solution. |
| Inconsistent solubility results | Equilibration time was insufficient. Temperature fluctuations. Pipetting errors. | Ensure a minimum of 24 hours for thermodynamic solubility tests. Use a temperature-controlled shaker. Calibrate pipettes regularly. |
| Difficulty dissolving the compound even in organic solvents | The compound may exist as a highly stable crystal lattice. | Try gentle heating or sonication to aid dissolution. Allow for longer equilibration times. |
Visualizing the Experimental Workflow
The following diagram outlines the decision-making process and workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination
Safety Precautions
Always consult the Safety Data Sheet (SDS) before handling any chemical. For pyrimidine derivatives, general precautions include:
-
Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[7][8]
-
Handling the compound in a well-ventilated area or a chemical fume hood.[8][9]
-
Avoiding inhalation of dust and contact with skin and eyes.[8]
-
In case of contact, rinse the affected area thoroughly with water.
Dispose of chemical waste in accordance with local, regional, and national regulations.[7]
References
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
- Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Applied Chemistry, 2014, 1-7.
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Di Gianantonio, M., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(11), 3822-3829.
- Semantic Scholar. (2014, March 3). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- ResearchGate. (2017, March). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
Sources
- 1. chem.ws [chem.ws]
- 2. Solvent Miscibility Table [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. saltise.ca [saltise.ca]
- 7. resources.revvity.com [resources.revvity.com]
- 8. aksci.com [aksci.com]
- 9. matrixscientific.com [matrixscientific.com]
Technical Support Center: Preventing Degradation of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
Welcome to the technical support center for 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in storage. By understanding its chemical properties and potential degradation pathways, you can implement effective strategies to minimize degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For optimal stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture, direct sunlight, and heat sources.[1] Recommended storage temperatures are typically found on the product label, but room temperature under standard ambient conditions is generally acceptable for a chemically stable product.[3]
Q2: What are the primary factors that can cause this compound to degrade?
A2: The primary degradation factors for this compound are exposure to moisture, strong oxidizing agents, and potentially light. The methylthio group is susceptible to oxidation, which can convert it into a sulfoxide or sulfone.[4][5][6] The pyrimidine ring system, while relatively stable, can be susceptible to hydrolysis under certain conditions. The trifluoromethyl group generally enhances metabolic stability and resistance to enzymatic degradation.[7][8]
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection for changes in color or physical state can be an initial indicator. However, for accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) are recommended to check for the appearance of new peaks corresponding to degradation products.[9][10][11] Mass spectrometry (MS) can be coupled with chromatography to identify the mass of these impurities.
Q4: Is this compound sensitive to light?
Q5: What are the likely degradation products?
A5: Based on the structure, the most probable degradation products would result from the oxidation of the methylthio group to form the corresponding sulfoxide [2-(methylsulfinyl)-6-(trifluoromethyl)pyrimidin-4-ol] and sulfone [2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidin-4-ol].[4][6] Hydrolysis of the pyrimidine ring is also a possibility, though generally less favorable under standard storage conditions.[13][14][15][16]
Troubleshooting Guide
Issue 1: Unexpected peaks appear in my HPLC analysis of a stored sample.
-
Potential Cause: This is a strong indication of chemical degradation. The new peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Characterize the Impurities: Use LC-MS to determine the molecular weights of the compounds corresponding to the new peaks. This will help in identifying the degradation products, such as the sulfoxide or sulfone derivatives.
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, and tightly sealed).[1] Any deviation could accelerate degradation.
-
Assess Purity of New Batches: If possible, analyze a freshly opened or newly purchased batch of the compound to use as a reference standard.
-
Issue 2: I'm observing poor reproducibility in my bioassays using an older batch of the compound.
-
Potential Cause: Degradation of the active compound can lead to a decrease in its effective concentration, resulting in inconsistent experimental outcomes. The degradation products themselves might also have unintended biological activity or inhibitory effects.
-
Troubleshooting Steps:
-
Purity Re-evaluation: Re-analyze the purity of the older batch using a quantitative method like HPLC with a calibration curve.
-
Use a Fresh Sample: Whenever possible, use a fresh, unopened sample for critical experiments to ensure the highest purity and avoid confounding results from potential degradants.
-
Bioactivity of Potential Degradants: If the degradation products have been identified, and if they are available as standards, it may be beneficial to test their activity in the bioassay to understand their potential interference.
-
Issue 3: The physical appearance of the solid has changed (e.g., color, texture).
-
Potential Cause: A change in physical appearance is a strong indicator of chemical change or contamination. This could be due to oxidation, hydration, or reaction with contaminants.
-
Troubleshooting Steps:
-
Do Not Use: Avoid using the material for experiments where purity is critical.
-
Full Analytical Characterization: If the material is valuable and must be assessed, perform a full suite of analytical tests (e.g., HPLC, LC-MS, NMR) to identify the nature and extent of the degradation.
-
Review Handling Procedures: Ensure that proper handling procedures are being followed, such as using clean spatulas and avoiding prolonged exposure to the atmosphere when weighing.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, 5% B; ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Protocol 2: Forced Degradation Study
To understand the stability of the compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Acidic Hydrolysis: Dissolve the compound in a 0.1 M HCl solution and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in a 0.1 M NaOH solution and maintain at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.
-
Analysis: After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by HPLC-MS to identify and quantify the degradation products.
Visualizing Degradation Pathways
The primary anticipated degradation pathway for this compound involves the oxidation of the methylthio group.
Caption: Troubleshooting workflow for suspected compound degradation.
References
- Key Organics. (2019, February 20).
- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
- Aldrich. (2025, September 22).
- BenchChem. (n.d.). The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring.
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Methylthio)-5-(trifluoromethyl)pyrimidine.
- BenchChem. (n.d.). Synthesis routes of 2-(Methylthio)pyrimidin-4-ol.
- van Gennip, A. H., et al. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and...
- Abdel-Gawad, H., et al. (n.d.). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports.
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics.
- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
- Creative Proteomics. (2024, September 18).
- Fluorochem. (2024, December 19).
- Sigma-Aldrich. (2024, February 20).
- Brown, D. J., & Hoskins, J. A. (1972). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1.
- Sharma, P., et al. (2014).
- Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Semantic Scholar.
- Kulyk, M. P., et al. (2021). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Arkivoc.
- LookChem. (n.d.). 2-(Methylthio)pyrimidin-4-ol.
- BenchChem. (n.d.).
- Pontiki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules.
- EvitaChem. (n.d.). Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol.
- Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Acta Poloniae Pharmaceutica.
- American Chemical Society. (n.d.). The Journal of Organic Chemistry.
- Talele, T. U., et al. (2010). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research.
- Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin.
- Sigma-Aldrich. (n.d.). 2-METHYLTHIO-4-PYRIMIDINOL AldrichCPR.
- Taylor, E. C., et al. (1962). The Chemistry of Pyrimidinethiols. III. The Synthesis of Some Substituted Pyrimidinthiols and Some Thiazolo[5,4-D]pyrimidines. Journal of the American Chemical Society.
- Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
- LibreTexts Chemistry. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides.
- BenchChem. (n.d.). 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine.
- Stankov, S., et al. (2023).
- Li, Y., et al. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega.
- Lee, H., et al. (2022).
- Sharma, A., et al. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos.
- Sławiński, J., et al. (2019).
- Stankov, S., et al. (2023).
- Stankov, S., et al. (2023).
Sources
- 1. staging.keyorganics.net [staging.keyorganics.net]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Technical Support Center: Overcoming Challenges in 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol Crystallization
Welcome to the technical support center for the crystallization of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol (CAS 16097-62-4).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this key pyrimidine derivative. Our goal is to provide not just protocols, but a deeper understanding of the physicochemical principles at play, enabling you to optimize your processes for purity, yield, and desired crystal form.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most frequent issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: Why are no crystals forming after cooling my solution?
The failure of a solution to yield crystals upon cooling is almost always a problem of insufficient supersaturation.
Possible Causes & Solutions:
-
The solution is not supersaturated: The concentration of the compound may be too low for the given solvent and temperature.
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures, preventing it from reaching the necessary supersaturation for nucleation.
-
Presence of inhibitory impurities: Certain impurities can interfere with the molecular self-assembly required for crystal lattice formation.[2][5]
-
Solution: If possible, purify the crude material using a technique like column chromatography before attempting crystallization.
-
-
High nucleation energy barrier: Sometimes, spontaneous nucleation is kinetically hindered.
-
Solution: Induce crystallization by scratching the inside of the flask at the solution's meniscus with a glass rod or, more reliably, by adding a small quantity of pure seed crystals.[4]
-
Q2: My compound has "oiled out," forming a liquid layer instead of solid crystals. What went wrong?
"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution at a temperature above its melting point in the solvent system, often due to excessively high supersaturation or the presence of impurities.[4]
Possible Causes & Solutions:
-
Excessive supersaturation: The solution is too concentrated, causing the solute to crash out as a liquid when its solubility limit is exceeded at a high temperature.
-
Action: Reheat the entire mixture to form a homogeneous solution again. Add a small amount (5-10% volume) of additional fresh solvent to decrease the concentration and then allow it to cool much more slowly.[4]
-
-
Rapid cooling: Plunging a hot, saturated solution into an ice bath can cause the system to bypass the optimal nucleation window, leading to oiling.[4]
-
High impurity level: Impurities can depress the melting point of the solute-solvent mixture, making it more prone to oiling out.[4]
-
Action: Pre-purify the material. If impurities are colored, a charcoal treatment may be effective (see Q4).
-
Q3: The crystals are very fine, needle-like, or agglomerated. How can I obtain more uniform, larger crystals?
Poor crystal morphology is typically a result of uncontrolled, rapid nucleation and growth.
Possible Causes & Solutions:
-
High degree of supersaturation: When the solution is too concentrated or cooled too quickly, a massive number of nuclei form simultaneously, leading to a large population of small crystals that compete for the available solute.[4][7]
-
Solution: Work with a less concentrated solution to slow down the process. The goal is to remain within the metastable zone long enough for controlled growth on a smaller number of nuclei.
-
-
-
Solution: Implement a programmed, slow cooling profile. Allow the flask to cool naturally to room temperature before any further cooling. Slower cooling promotes the growth of larger and purer crystals.[7]
-
-
Lack of nucleation control: Spontaneous nucleation can be chaotic.
Q4: My final crystalline product has a persistent color. How can I remove these impurities?
Colored impurities often have solubility profiles similar to the target compound, causing them to co-crystallize.[4]
Possible Causes & Solutions:
-
Co-crystallization of colored impurities: The impurities are being incorporated into the crystal lattice.
-
Solution (Activated Charcoal Treatment): Activated charcoal can adsorb many colored organic impurities from a solution.
-
Dissolve the crude compound in the minimum amount of a suitable hot solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution. Caution: Add charcoal to a slightly cooled solution to avoid violent boiling.
-
Gently boil the mixture for 5-10 minutes to allow for adsorption.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.
-
Allow the now-decolorized filtrate to cool slowly to induce crystallization.[3][4]
-
-
In-Depth FAQs
Q1: How do I select an optimal solvent system for crystallization?
The ideal crystallization solvent is one in which the target compound is highly soluble when hot and poorly soluble when cold.[4] For pyrimidine derivatives, polar solvents are often a good starting point.[4]
Screening Process:
-
Solubility Testing: Test the solubility of a small amount of your compound (~10-20 mg) in ~0.5 mL of various solvents at room temperature and then upon heating.
-
Ideal Candidates: Good single-solvent candidates will show poor solubility at room temperature but complete dissolution upon heating.
-
Solvent Mixtures (Anti-solvent): If the compound is too soluble in all tested solvents, consider an anti-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes cloudy (the saturation point).[3][4] Gently heat to redissolve, then allow to cool slowly.
| Solvent | Boiling Point (°C) | Polarity Index | Notes / Common Use Case |
| Water | 100 | 10.2 | Good for polar compounds; often used as an anti-solvent with alcohols. |
| Ethanol | 78 | 4.3 | Excellent starting point for many pyrimidine derivatives.[4] |
| Methanol | 65 | 5.1 | Good solvent for many pyrimidine derivatives.[10][11] |
| Isopropanol | 82 | 3.9 | Less polar than ethanol; good for compounds with intermediate polarity. |
| Acetonitrile | 82 | 5.8 | Aprotic polar solvent; can offer different selectivity. |
| Ethyl Acetate | 77 | 4.4 | Medium polarity; good for compounds that are too soluble in alcohols. |
| Heptane/Hexane | 98 / 69 | 0.1 | Nonpolar; commonly used as anti-solvents. |
| Toluene | 111 | 2.4 | Aromatic solvent; useful for less polar compounds. |
Q2: What is polymorphism, and how can I control it for this compound?
Polymorphism is the ability of a compound to crystallize in multiple distinct crystal forms.[12][13] These different forms can have significantly different physical properties, including solubility, stability, and bioavailability, which is critically important in pharmaceutical development.[12][14]
Control Strategies:
-
Solvent Selection: Different solvents can favor the nucleation and growth of specific polymorphs by interacting differently with the solute molecules.[15]
-
Supersaturation & Temperature: The rate of supersaturation and the crystallization temperature can dictate which polymorphic form is kinetically or thermodynamically favored.
-
Seeding: This is the most robust method for controlling polymorphism. By introducing seed crystals of the desired polymorph, you provide a template that directs the crystallization towards that specific form, bypassing the nucleation of undesired forms.[8][16] The seed crystals should be polymorphically pure to be effective.[16]
Q3: Can you provide a detailed protocol for seeding?
Seeding is a powerful technique to control crystallization by initiating nucleation at a desired point of supersaturation, thereby controlling crystal form and size.[8][9]
Protocol 3: Seeding Technique for Polymorph and Size Control
-
Determine Solubility Curve: First, determine the solubility of the compound in the chosen solvent at various temperatures to identify the metastable zone width (the region between the solubility curve and the point of spontaneous nucleation).
-
Prepare Supersaturated Solution: Prepare a solution of this compound and cool it to a temperature that is within the metastable zone. A good rule of thumb is to cool it to about one-third of the way into this zone.[8]
-
Prepare Seed Slurry: Take a small amount of pure, well-formed crystals of the desired polymorph and grind them if necessary. Suspend these seeds in a small volume of the mother liquor or a saturated solution to ensure they are well-dispersed.[8][16]
-
Introduce Seeds: Add the seed slurry to the supersaturated solution with gentle agitation. This provides nucleation sites for crystal growth.[8]
-
Controlled Growth: Continue to cool the solution slowly according to a pre-determined profile. The objective is to maintain a low level of supersaturation to maximize the growth of the existing seed crystals and prevent secondary nucleation.[8]
-
Isolation: Once the crystallization is complete, isolate the crystals by filtration and dry them as usual.
Q4: When should I consider anti-solvent crystallization?
Anti-solvent crystallization is particularly useful in the following scenarios:
-
The compound is highly soluble in most common solvents, even at low temperatures, making cooling crystallization inefficient.
-
The compound is heat-sensitive, and you want to perform the crystallization at a constant, moderate temperature.
-
You need to generate fine particles, as the rapid generation of high supersaturation can lead to fast nucleation.[17][18]
This method works by adding a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound in a "good" solvent, thereby reducing the solubility of the compound and inducing crystallization.[19] The rate of anti-solvent addition is a critical parameter for controlling crystal size and morphology.[20]
Visualized Workflows and Decision Guides
Troubleshooting Crystallization Issues
Caption: A streamlined workflow for implementing a seeding protocol.
References
- CatSci Ltd. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control.
- Nature. (n.d.). Impact of impurities on crystal growth.
- Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency.
- White Rose Research Online. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes.
- Hampton Research. (n.d.). Seeding.
- ACS Publications. (2021, June 25). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes.
- Guide for crystallization. (n.d.).
- ResearchGate. (2020, April 15). Impact of impurities on crystal growth | Request PDF.
- MDPI. (n.d.). Polymorphism in Crystals.
- Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.
- International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- National Institutes of Health. (2022, March 2). Alkyl substituent-dependent systematic change in cold crystallization of azo molecules.
- Chemistry LibreTexts. (2022, April 7). 3.4B: Cooling Slowly.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- ResearchGate. (2015, August 7). Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity of Sulfathiazole Crystals | Request PDF.
- Royal Society of Chemistry. (n.d.). Recent progress in antisolvent crystallization.
- ResearchGate. (2018, August 9). Effect of Impurities on the Growth Kinetics of Crystals.
- National Institutes of Health. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization.
- Investigating the Effect of Impurities on Macromolecule Crystal Growth in Microgravity. (n.d.).
- ResearchGate. (n.d.). Polymorphism In Molecular Crystals | Request PDF.
- ResearchGate. (2015, August 9). Crystallization of polymorphs: The effect of solvent.
- YouTube. (2022, April 13). Exploring Polymorphism, Cocrystallization and Mixed Crystallization.
- MDPI. (2024, September 12). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism.
- ResearchGate. (2018, August 9). 1,3-Bis[4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]propane.
- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 6. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. catsci.com [catsci.com]
- 9. mt.com [mt.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. medcraveonline.com [medcraveonline.com]
- 12. mdpi-res.com [mdpi-res.com]
- 13. researchgate.net [researchgate.net]
- 14. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. ijcea.org [ijcea.org]
- 18. Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mt.com [mt.com]
Technical Support Center: Purification of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
Welcome, researchers and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol. This pyrimidinol derivative, featuring both an electron-withdrawing trifluoromethyl group and an electron-donating methylthio group, presents unique purification challenges. This center provides robust troubleshooting guides and FAQs to navigate these complexities effectively.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, offering causal explanations and actionable solutions.
Issue 1: Low or No Recovery After Column Chromatography
-
Q: I am experiencing very low yields after performing column chromatography on my crude this compound. What are the likely causes and how can I fix this?
A: Low recovery from silica gel column chromatography is a frequent problem with polar, functionalized heterocyclic compounds. The pyrimidinol tautomerism and the presence of nitrogen atoms can lead to strong interactions with the acidic silica surface.
-
Probable Cause 1: Irreversible Adsorption: The pyrimidinol moiety can exhibit acidic properties, leading to strong, sometimes irreversible, binding to the acidic silanol groups (Si-OH) on the surface of the silica gel. This is a common issue with polar compounds containing hydrogen bond donors.[1]
-
Solution:
-
Deactivate the Silica Gel: Before preparing your column, consider pre-treating the silica gel. A common method is to use a mobile phase containing a small amount of a competitive base, like triethylamine (~0.5-1% by volume), to neutralize the acidic sites.[2]
-
Switch Stationary Phase: If adsorption persists, switch to a less acidic stationary phase. Neutral alumina can be an effective alternative for basic or moderately acidic compounds that are sensitive to silica.[1][2]
-
Use Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (using a C18-functionalized silica) with polar mobile phases (e.g., water/acetonitrile or water/methanol gradients) can be a superior alternative.[2][3]
-
-
Probable Cause 2: Improper Solvent System: The chosen eluent may not be sufficiently polar to displace your compound from the stationary phase, causing it to remain on the column.
-
Solution:
-
Thorough TLC Analysis: Before scaling up to a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of approximately 0.2-0.4 for your target compound to ensure good separation and elution.[1]
-
Increase Eluent Polarity: A common starting point for pyrimidine derivatives is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.[1][4] If your compound is not moving, gradually increase the proportion of the polar solvent. For very polar compounds, a mobile phase of Dichloromethane (DCM) with 5-10% Methanol (MeOH) is often effective.
-
-
Issue 2: Co-elution of Impurities with the Desired Product
-
Q: My purified fractions contain an impurity with a very similar Rf value to my target compound. How can I achieve better separation?
A: This is a classic purification challenge, especially when dealing with side-products from the synthesis that share a similar structural backbone.[5]
-
Probable Cause: Similar Polarity of Product and Impurity: Synthetic side-products, such as isomers or incompletely reacted starting materials, often have polarities very close to the desired product, making separation by standard chromatography difficult.[5]
-
Solution:
-
Solvent System Refinement: Experiment with different solvent systems. The key is to find a system that maximizes the difference in affinity (and thus Rf) between your product and the impurity. Try switching one of the solvent components (e.g., substitute ethyl acetate with acetone or tert-butyl methyl ether) to alter the selectivity of the separation.
-
Employ Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution can improve separation. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to first elute your target compound and then the more polar impurities.
-
Consider Preparative HPLC: For very challenging separations, High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, offers significantly higher resolving power than standard flash chromatography.[2][5]
-
-
Issue 3: The Compound "Oils Out" or Fails to Crystallize During Recrystallization
-
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's going wrong?
A: "Oiling out" occurs when the solute is supersaturated in the solvent but lacks the energy or nucleation sites to form a structured crystal lattice. The presence of impurities is a major contributor to this phenomenon.
-
Probable Cause 1: High Impurity Level: Impurities can disrupt the crystal lattice formation, inhibiting nucleation and promoting the formation of an amorphous oil.
-
Solution:
-
Pre-purification: If the crude material is highly impure (>10-15% impurities), a preliminary purification step is necessary. Run a quick "plug" of silica gel to remove the most polar or non-polar impurities before attempting recrystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
-
Probable Cause 2: Solvent Choice and Cooling Rate: The solvent may be too good, keeping the compound dissolved even at lower temperatures. Alternatively, cooling the solution too quickly can favor oil formation over controlled crystal growth.
-
Solution:
-
Solvent System Adjustment: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3] You may need a binary solvent system. Dissolve the compound in a small amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor," miscible solvent (e.g., hexane, water) until the solution becomes slightly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.
-
Slow Cooling: Allow the hot, clear solution to cool to room temperature undisturbed. Covering the flask with a watch glass can help slow the cooling process. Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize crystal recovery.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best starting techniques for purifying this compound?
A1: The optimal strategy depends on the scale and purity of your crude material. For solids with relatively high purity (>90%), recrystallization is often the most efficient method for achieving high purity.[2] For liquids, oils, or solids with significant impurities, flash column chromatography is the preferred starting point to isolate the target compound from disparate byproducts.[2][6]
-
Q2: How do I choose an appropriate solvent system for column chromatography?
A2: The best practice is to use TLC to screen various solvent systems. A good starting point for pyrimidine derivatives includes mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[1] Spot your crude mixture on a TLC plate and develop it in different solvent ratios. The ideal system will show your desired compound with an Rf value between 0.2 and 0.4, with good separation from other spots.
-
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: The trifluoromethyl group enhances the acidity of the pyrimidinol proton, potentially increasing its sensitivity to the acidic silica gel surface, which can catalyze degradation. To mitigate this, minimize the compound's residence time on the column by using flash chromatography (applying pressure for a higher flow rate).[1] As mentioned in the troubleshooting guide, deactivating the silica with triethylamine or switching to neutral alumina are also excellent strategies.[2]
-
Q4: Can polymorphism be a concern during the recrystallization of pyrimidine derivatives?
A4: Yes, polymorphism is a critical consideration. Recrystallization from different solvents can lead to different crystal forms (polymorphs) or solvates, which can have different physical properties, including solubility and even biological activity.[7] It is crucial to characterize the final product using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) if you suspect different forms are being produced.[7]
Data & Protocols
Recommended Solvent Systems
| Technique | Solvent System (Starting Point) | Rationale & Notes |
| TLC Analysis | 7:3 Hexane / Ethyl Acetate | Good for visualizing a range of polarities. Adjust ratio as needed. |
| 95:5 Dichloromethane / Methanol | Effective for more polar compounds that show low Rf in Hex/EtOAc. | |
| Column Chromatography | Gradient: 100% Hexane -> 50:50 Hex/EtOAc | A standard gradient to elute non-polar impurities first, then the product.[4] |
| Gradient: 100% DCM -> 90:10 DCM/MeOH | Suitable if the compound is highly polar and requires a stronger eluent.[1] | |
| Recrystallization | Ethanol / Water | Dissolve in hot ethanol, add hot water dropwise until cloudy, reheat to clarify, then cool. |
| Ethyl Acetate / Hexane | Dissolve in minimal hot ethyl acetate, add hexane until cloudy, then cool slowly. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Optimization: First, identify a solvent system that gives your target compound an Rf of ~0.3 and separates it well from impurities.
-
Column Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 9:1 Hexane/EtOAc). Pour this slurry into your column and use gentle air pressure to pack it into a stable bed, ensuring no air bubbles are trapped.[2]
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elution: Begin eluting with the low-polarity solvent. If using a gradient, gradually increase the polarity of the mobile phase according to your TLC optimization.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which your compound is soluble when hot but poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[3]
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize the yield of crystals.[3]
-
Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven or desiccator to remove all residual solvent.[3]
Visual Workflows
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine-2,4-dione Derivatives.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (n.d.). A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives.
- Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (n.d.). PMC - NIH.
- MDPI. (n.d.). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.
- BenchChem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
- EvitaChem. (n.d.). Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981).
- The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. (n.d.).
- ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- YouTube. (2021, February 9). column chromatography & purification of organic compounds.
- Sorbead India. (2024, August 12). Isolation and Purification of Natural Compounds - Column Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Trifluoromethylpyrimidine Derivatives
Welcome to the technical support center for the synthesis of trifluoromethylpyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. The incorporation of a trifluoromethyl (-CF₃) group into the pyrimidine scaffold can significantly enhance biological activity, metabolic stability, and bioavailability, making these compounds highly valuable in medicinal chemistry and agrochemical research. However, their synthesis is not without challenges. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of trifluoromethylpyrimidine derivatives, from the choice of reagents to purification challenges.
Q1: My trifluoromethylation reaction on the pyrimidine ring is giving low yields. What are the likely causes and how can I improve it?
A1: Low yields in the trifluoromethylation of pyrimidines are a frequent issue stemming from several factors. The electron-deficient nature of the pyrimidine ring can make direct trifluoromethylation challenging. Key areas to troubleshoot include:
-
Choice of Trifluoromethylating Agent: The selection of the right reagent is critical and depends on the reaction mechanism (nucleophilic, electrophilic, or radical).
-
For nucleophilic trifluoromethylation , the Ruppert-Prakash reagent (TMSCF₃) is widely used but requires activation by a fluoride source like TBAF. Incomplete activation or moisture sensitivity can lead to low yields.
-
For electrophilic trifluoromethylation , Umemoto's reagents or Togni's reagents are common choices. The reactivity of these reagents can be tuned, and newer generations like Umemoto Reagent IV offer higher reactivity for less reactive substrates.
-
For radical trifluoromethylation , the Langlois reagent (CF₃SO₂Na) is a popular choice due to its stability and affordability. However, the reaction often requires an oxidant and careful control of reaction conditions to generate the trifluoromethyl radical effectively.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction pathway. For instance, in radical trifluoromethylation with the Langlois reagent, a biphasic system of an organic solvent and water is often employed.
-
Temperature: Temperature control is crucial. Some reactions may require elevated temperatures to proceed, while others might need cooling to suppress side reactions.
-
**Atm
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Technical Support Center: Refining Assay Protocols for Pyrimidine-Based Compounds
Introduction
Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of nucleic acids and a vast number of therapeutic agents targeting everything from cancer to viral diseases.[1][2] Despite their prevalence and therapeutic promise, these compounds present a unique set of challenges during in vitro and in vivo testing. Their often-planar nature can lead to poor aqueous solubility, a tendency to aggregate, and unforeseen interactions with assay components.[3][4][5]
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered when working with pyrimidine-based compounds. Structured as a series of troubleshooting guides and frequently asked questions, this resource provides not only solutions but also the underlying scientific rationale to empower you to design robust, reliable, and reproducible assays.
Section 1: Compound Solubility and Handling
Poor solubility is one of the most frequent and critical hurdles in the early stages of drug discovery, leading to underestimated potency and unreliable structure-activity relationship (SAR) data.[1][6] This section addresses the most common solubility and handling challenges.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine compound precipitates immediately when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I fix it?
A1: This phenomenon, commonly known as "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[6] A compound may be perfectly stable in 100% DMSO but will precipitate when rapidly introduced to a buffer where its solubility is significantly lower.
Here is a systematic workflow to diagnose and resolve this issue:
Caption: Troubleshooting workflow for compound precipitation.
Q2: What is the maximum recommended DMSO concentration for my assays, and why does it matter?
A2: The final concentration of dimethyl sulfoxide (DMSO) is critical. For most cell-based assays , it should be kept below 0.5% and almost never exceed 1%.[6] Higher concentrations can be directly cytotoxic, alter cell membrane permeability, and induce unintended biological effects, thereby confounding your results.[6] For biochemical assays , a higher concentration may be tolerable, but it is still best practice to keep it below 1-2% as DMSO can denature proteins or directly interfere with enzyme activity. Always include a vehicle control (assay buffer with the same final DMSO concentration) to account for any solvent-induced effects.[6]
Q3: My 5-aminopyrimidine compound solution in DMSO is changing color over a few hours/days. Is this a problem?
A3: Yes, this is a significant problem indicating compound instability. Certain substituted pyrimidines, particularly 5-aminopyrimidines, are known to undergo oxidation in DMSO.[7] DMSO, while an excellent solvent, is also an oxidizing agent and can react with solute molecules.[7] This degradation can lead to the formation of colored oxidation products and subsequent condensation reactions, fundamentally altering your test compound and leading to a loss of active concentration and the introduction of confounding artifacts.[7]
Mitigation Strategies:
-
Prepare fresh stock solutions immediately before use.
-
If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Minimize exposure to air and light.
-
Consider alternative solvents if instability persists, though this may trade one problem for another (e.g., solubility).
Section 2: Assay Interference
Pyrimidine-based compounds, due to their electronic properties and planar structures, can interfere with common assay detection methods, leading to false positives or false negatives.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a high background signal in my fluorescence-based assay. Could my pyrimidine compound be the cause?
A1: Absolutely. There are two primary mechanisms by which a compound can interfere with fluorescence detection:
-
Autofluorescence: Many heterocyclic compounds, including pyrimidine derivatives, are intrinsically fluorescent.[8] If the compound's excitation and emission spectra overlap with those of your assay's fluorophore, it will contribute to the signal and appear as a false positive.[9][10]
-
Fluorescence Quenching (Inner Filter Effect): If your compound absorbs light in the same spectral region as your fluorophore's excitation or emission wavelengths, it can reduce the amount of light that reaches the detector.[9] This "inner filter effect" leads to a decrease in signal and can be misinterpreted as inhibitory activity (a false positive in an inhibition assay).
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the fluorescence of your compound in assay buffer at various concentrations without the other assay components (e.g., enzyme, cells). This will reveal its intrinsic fluorescence.
-
Select a Different Fluorophore: If possible, switch to a fluorophore with excitation/emission wavelengths that do not overlap with your compound's absorbance spectrum. Red-shifted dyes are often a good choice as fewer library compounds fluoresce in that region.
-
Use an Orthogonal Assay: Validate hits using a different detection method entirely, such as luminescence or absorbance, which may not be susceptible to the same interference.[9][10]
Q2: My results from an MTT or other tetrazolium-based cytotoxicity assay are highly variable. Can certain pyrimidines interfere?
A2: Yes, particularly pyrimidine thiones or other derivatives containing a thiol (-SH) group. The chemistry of MTT and similar assays relies on the enzymatic reduction of a tetrazolium salt to a colored formazan product. However, compounds with reducing moieties, like thiols, can reduce the tetrazolium salt non-enzymatically.[11] This leads to a color change that is independent of cell viability, resulting in skewed data or false positives (appearing less cytotoxic than they are).[11]
Solution: If you suspect this interference, switch to a non-tetrazolium-based cytotoxicity assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or uses a dye that measures membrane integrity.
| Interference Type | Mechanism | Assay Type Affected | Mitigation Strategy |
| Autofluorescence | Compound emits light at the detection wavelength.[9] | Fluorescence Intensity, FRET, FP | Run compound-only controls; use red-shifted dyes; use an orthogonal assay format (e.g., luminescence). |
| Fluorescence Quenching | Compound absorbs excitation or emission light (Inner Filter Effect).[9] | Fluorescence Intensity, FRET, FP | Measure compound absorbance spectrum; reduce compound or dye concentration; use time-resolved fluorescence (TRF). |
| Chemical Reactivity | Compound directly reacts with assay components (e.g., reducing dyes).[11] | Tetrazolium (MTT, XTT), Resazurin (alamarBlue) | Use a non-redox-based endpoint (e.g., ATP measurement, LDH release, direct cell counting). |
| Light Scattering | Precipitated compound scatters light, increasing signal.[6] | Absorbance, Nephelometry | Visually inspect plates for precipitation; pre-filter diluted compound solutions; see Section 1 on solubility. |
Section 3: Cell-Based Assay Troubleshooting
Cell-based assays provide a more biologically relevant context but introduce variables related to cell health and behavior.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine analog shows high cytotoxicity in my non-cancerous control cells, limiting its therapeutic window. What can I do?
A1: This is a common challenge, as many pyrimidine analogs function as anti-metabolites that interfere with DNA/RNA synthesis, processes essential for all proliferating cells.[12]
-
Optimize Concentration: First, ensure you have a full dose-response curve to identify the lowest effective concentration against cancer cells.
-
Uridine Rescue Experiment: For compounds that inhibit de novo pyrimidine synthesis (like DHODH inhibitors), you can perform a rescue experiment.[12][13] Co-administration of uridine allows normal cells to produce pyrimidines via the salvage pathway, potentially rescuing them from toxicity.[12] If cancer cells are less efficient at using this pathway, this can demonstrate on-target activity and a potential therapeutic strategy.[13]
-
Consider Selectivity Assays: Profile the compound against a panel of cell lines to determine if the cytotoxicity is selective for certain cancer types.
Q2: My cell-based assay results are inconsistent from plate to plate. What are the most common causes?
A2: Inconsistent results in cell-based assays often stem from subtle variations in experimental conditions.[12]
-
Cell Health and Passage Number: Use cells from a low passage number and ensure they are healthy and in the logarithmic growth phase before plating.[11][14] Over-passaging can lead to genetic drift and altered phenotypes.
-
Seeding Density: Optimize the initial cell seeding density. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting their response to the compound.[14]
-
Edge Effects: Wells on the outer edges of multi-well plates are prone to evaporation, which can concentrate the compound and media components.[12] A common practice is to fill the outer wells with sterile PBS or media and use only the inner wells for the experiment.
-
Inconsistent Incubation Times: Ensure that incubation times for compound treatment and reagent addition are precisely controlled and consistent across all plates.[12]
Section 4: Biochemical & Enzyme Inhibition Assays
Directly testing compound effects on purified proteins or enzymes avoids the complexity of a cellular environment but requires careful setup to ensure data quality.
Frequently Asked Questions (FAQs)
Q1: My enzyme inhibition data is not reproducible. What are the first things I should check?
A1: Reproducibility issues in enzyme assays often trace back to fundamental parameters.
-
Reagent Preparation and Stability: Ensure all reagents (enzyme, substrate, cofactors) are prepared freshly and accurately.[11] Enzymes are particularly sensitive and should be kept on ice and diluted immediately before use. Substrates may degrade in aqueous buffers over time.
-
Incubation Times: Optimize and strictly control pre-incubation (enzyme and inhibitor) and reaction times.[15] For some inhibitors, binding is time-dependent, and insufficient pre-incubation can lead to an underestimation of potency.
-
Enzyme Concentration: Confirm that you are using a concentration of the enzyme that results in a linear reaction rate over the time course of your measurement (initial velocity conditions).
Caption: General workflow for an enzyme inhibition assay.
Q2: The thiol group in my pyrimidine thione seems to be causing issues in my enzyme assay. Why?
A2: The thiol group (-SH) is a known reactive moiety.[11] It can cause problems through several mechanisms:
-
Non-specific Inhibition: The thiol can react with critical cysteine residues in the enzyme's active site or allosteric sites in a non-specific, covalent, or redox-based manner.[11]
-
Cofactor Interaction: It may react with metal cofactors essential for enzyme activity.
-
Assay Interference: As mentioned previously, it can interfere with certain detection reagents.
To test for this, you can run the assay in the presence of a high concentration of a reducing agent like Dithiothreitol (DTT). If the inhibitor's potency is significantly reduced, it suggests a mechanism involving thiol reactivity.
Section 5: Key Experimental Protocols
This section provides step-by-step methodologies for core experiments discussed in this guide.
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method to estimate the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.[1]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrimidine compound in 100% DMSO.
-
Incubation Mixture: In a clear 96-well plate, add 196 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Compound Addition: Add 4 µL of the 10 mM DMSO stock to the PBS, achieving a final concentration of 200 µM with 2% DMSO. Mix thoroughly by pipetting.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (or turbidity) of each well at a wavelength like 620 nm or 750 nm using a plate reader.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed compared to a buffer-only control is the approximate kinetic solubility limit.
Protocol 2: General Cytotoxicity (MTT) Assay
This protocol determines the effect of a compound on cell proliferation and is used to calculate the half-maximal inhibitory concentration (IC50).[16]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[16]
-
Attachment: Incubate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[16]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours.[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate percent viability relative to the vehicle control and plot against the logarithm of inhibitor concentration to determine the IC50 value.
References
- Kavain, O., et al. (2012). Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening. PubMed. [Link]
- Kraljevic, S., et al. (2004). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]
- Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed. [Link]
- Pasternak, C. A., & Handschumacher, R. E. (1959). The biochemical activity of 6-azauridine: interference with pyrimidine metabolism in transplantable mouse tumors. PubMed. [Link]
- Lemr, K., et al. (2000). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
- Wolfer, A. M., et al. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. PMC - NIH. [Link]
- Rymen, D., et al. (2019).
- Butini, M. E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. [Link]
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
- Geronikaki, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
- Butini, M. E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]
- Almanza-González, A., et al. (2014).
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Lazarevic, T., et al. (2021). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. MDPI. [Link]
- Lucas-Hourani, M., et al. (2013).
- Li, G., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC - NIH. [Link]
- Baluja, S. (2012). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO.
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
- Hafez, H. N., et al. (2019). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
- Patil, P., et al. (2015). Design, Synthesis and Biological Evaluation of Pyrimidine Analogues as SecA Inhibitors.
- Baluja, S. (2012). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Ameriks, M. K., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Ameriks, M. K., et al. (2021).
- Wirth, J., et al. (2023). Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. MDPI. [Link]
- Rashid, H. ur, et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. [Link]
- National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. [Link]
- Yilmaz, M. A., & Koc, Y. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. [Link]
- Scilit. (1981).
- Al-Omair, M. A., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]
- Geronikaki, A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [Link]
- National Center for Biotechnology Information. (2018). Interference with Fluorescence and Absorbance. [Link]
- e-PG P
- Wu, W., et al. (2022).
- YouTube. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines and the implications for compound storage and screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide for Drug Development Professionals: Evaluating 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol and Other Pyrimidine Scaffolds in Oncology
Introduction: The Enduring Prominence of the Pyrimidine Scaffold in Oncology
The pyrimidine ring system is a cornerstone of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, leading to the development of numerous therapeutic agents.[2][4] In oncology, pyrimidine derivatives have a rich history and a vibrant future, broadly categorized into two major classes: antimetabolites that disrupt nucleic acid synthesis and kinase inhibitors that modulate aberrant cell signaling pathways.[5][6][7]
This guide provides a comparative analysis of a specific, representative scaffold, 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol , against other key pyrimidine derivatives that have made a significant impact in cancer therapy. We will dissect the structural nuances, compare mechanisms of action, and provide robust experimental workflows essential for the rational design and evaluation of novel pyrimidine-based therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for next-generation cancer treatments.
Section 1: A Mechanistic Dichotomy of Pyrimidine Derivatives in Cancer
The therapeutic success of pyrimidine analogs stems from their ability to intervene in critical cellular processes through distinct mechanisms. Understanding this dichotomy is fundamental to appreciating their diverse applications and guiding the development of new agents.
-
Class A: Antimetabolites (Nucleoside Analogs) : These are the classical pyrimidine-based drugs. They are structurally similar to endogenous pyrimidines and act by deceptively entering metabolic pathways.[5] Their primary mechanisms include inhibiting key enzymes involved in nucleotide biosynthesis or being incorporated into DNA or RNA, which leads to replication errors, chain termination, and ultimately, apoptotic cell death.[5][8] The archetypal example is 5-Fluorouracil (5-FU), a mainstay in the treatment of solid tumors for decades.[6]
-
Class B: Kinase Inhibitors : This modern class of pyrimidine derivatives is engineered to selectively bind to the ATP-binding pocket of protein kinases, which are crucial enzymes in cell signaling cascades that control growth, proliferation, and survival.[2][9] Dysregulation of kinase activity is a hallmark of many cancers. By inhibiting specific kinases like EGFR, AKT, or JAK, these compounds can shut down the oncogenic signaling driving tumor growth.[10][11]
Caption: Dichotomy of pyrimidine derivative mechanisms.
Section 2: Analysis of the Lead Scaffold: this compound
While not yet extensively documented in anticancer literature, this specific molecule serves as an excellent model for discussing how functional group modifications on the pyrimidine core can dictate therapeutic potential. Its design implicitly suggests a role as a kinase inhibitor rather than a nucleoside analog.
Structural and Mechanistic Postulates:
-
Pyrimidine Core : Provides the foundational heterocyclic structure common to many kinase inhibitors.
-
4-ol/4-one Tautomer : The hydroxyl group at the C4 position exists in tautomeric equilibrium with a pyrimidin-4-one. This keto-enol tautomerism is critical, as the amide-like proton and carbonyl oxygen can form key hydrogen bond interactions within a kinase hinge region, a common anchoring motif for ATP-competitive inhibitors.
-
6-(Trifluoromethyl) Group : The -CF3 group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature can influence the pKa of the pyrimidine ring. Furthermore, it significantly increases lipophilicity, which can enhance membrane permeability and bioavailability.[12] The C-F bond's high strength also improves metabolic stability by blocking oxidative metabolism at that position.[12]
-
2-(Methylthio) Group : The -S-CH3 group at the C2 position is a versatile functional group. It is relatively non-polar and can engage in hydrophobic interactions within a binding pocket. It can also be a target for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) by replacing it with various amine or alkoxy groups to probe for additional binding interactions.
Based on these features, this compound is hypothesized to function as a small-molecule kinase inhibitor. Its efficacy would depend on the specific topology of the target kinase's ATP-binding site.
Section 3: Comparative Analysis with Benchmark Pyrimidine Derivatives
To understand the potential of our lead scaffold, we compare it to two well-characterized pyrimidine derivatives with distinct mechanisms of action: Bicalutamide and Afuresertib.
Case Study: Bicalutamide - An Androgen Receptor Antagonist
Bicalutamide (Casodex) is a non-steroidal antiandrogen used primarily in the treatment of prostate cancer.[13][14]
-
Mechanism of Action : It functions as a competitive antagonist of the androgen receptor (AR).[15] By binding to the AR, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the transcription of androgen-responsive genes that drive prostate cancer cell growth.[15][16]
-
Structural Distinction : Unlike typical kinase inhibitors, bicalutamide's structure is not designed to mimic ATP. Its complex side chain is tailored to occupy the ligand-binding pocket of the AR, a nuclear hormone receptor. This highlights the scaffold's versatility beyond enzyme inhibition.
-
Therapeutic Role : Used in combination with GnRH analogues for metastatic prostate cancer.[13]
Case Study: Afuresertib - An AKT Kinase Inhibitor
Afuresertib is an orally bioavailable, ATP-competitive pan-AKT inhibitor that has been investigated in various solid tumors and hematologic malignancies.[10][17][18]
-
Mechanism of Action : It targets the serine/threonine kinase AKT, a central node in the PI3K/AKT/mTOR signaling pathway that promotes cell proliferation and survival.[10][18] By inhibiting AKT phosphorylation, Afuresertib induces cell cycle arrest and apoptosis.[19]
-
Structural Comparison : Afuresertib contains a pyrimidine core, demonstrating the direct application of this scaffold in kinase inhibition. The substituents on its pyrimidine ring are optimized for high-affinity binding within the ATP pocket of AKT.[11]
-
Performance Data : It has shown potent single-agent activity against multiple myeloma and suppresses the proliferation of malignant pleural mesothelioma cells.[18][19]
Data Summary: Comparative Overview
| Feature | This compound | Bicalutamide | Afuresertib |
| Primary Target | Hypothesized: Protein Kinase | Androgen Receptor (AR)[15] | AKT (pan-AKT) Serine/Threonine Kinase[10][17] |
| Mechanism of Action | Hypothesized: ATP-Competitive Inhibition | Competitive Silent Antagonist[15] | ATP-Competitive Inhibition[18] |
| Key Structural Feature | Trifluoromethyl group for stability/potency | Propanamide side chain for AR binding | Pyrazole and other moieties for AKT selectivity[11] |
| Therapeutic Indication | Preclinical / Exploratory | Prostate Cancer[13][14] | Investigational: Multiple Myeloma, Solid Tumors[10][18] |
| Reported IC50 Values | N/A | AR Binding IC50: ~159–243 nM[15] | MPM Cell Lines: ~0.1-1 µM; Hematologic Lines: Low nM range[18][19] |
Section 4: Experimental Workflows for Comparative Evaluation
A rigorous, systematic approach is required to validate the therapeutic potential of a novel compound like this compound and compare it to alternatives. The following workflows represent a self-validating system, where each step logically informs the next.
Caption: A logical workflow for evaluating novel anticancer compounds.
Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)
Causality: This initial screen determines if the compound has a cytotoxic or cytostatic effect on cancer cells. The MTT assay measures the metabolic activity of cells via the reduction of tetrazolium salt by mitochondrial dehydrogenases, which serves as a proxy for cell viability. A dose-dependent decrease in signal indicates antiproliferative activity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in complete cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 4.2: Cellular Mechanism - Cell Cycle Analysis by Flow Cytometry
Causality: If a compound is cytotoxic, it is crucial to understand how it kills cells. Cell cycle analysis reveals if the compound causes cells to arrest at a specific phase (G1, S, or G2/M), which is a characteristic mechanism for many anticancer drugs, including kinase inhibitors.
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI, which is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated samples to the vehicle control.
Section 5: Structure-Activity Relationship (SAR) and Future Directions
The ultimate goal of a comparative analysis is to inform the rational design of more potent and selective molecules. The pyrimidine scaffold is highly amenable to synthetic modification.
Caption: Key modification points for pyrimidine SAR studies.
Future Directions for this compound:
-
Modification at C2 : The methylthio group is an excellent starting point. A library of analogs could be synthesized by replacing -SCH3 with various substituted anilines, benzylamines, or aliphatic amines. This would probe for additional hydrogen bonding or hydrophobic interactions and is a proven strategy for enhancing kinase selectivity.
-
Exploration of C5 : The C5 position is unsubstituted. Introducing small groups like halogens (Cl, F) could create new contact points within a binding pocket without adding significant steric bulk.
-
Bioisosteric Replacement of CF3 : While the trifluoromethyl group is beneficial, replacing it with other bioisosteres like a cyano (-CN) or sulfonyl (-SO2CH3) group at C6 could fine-tune electronic properties and binding interactions.
Conclusion
The pyrimidine scaffold remains a highly productive platform for the discovery of novel oncology therapeutics. While compounds like 5-FU established its role as an antimetabolite, modern derivatives such as Bicalutamide and Afuresertib demonstrate its incredible versatility in targeting distinct cancer drivers like hormone receptors and protein kinases. The analysis of this compound illustrates a rational approach to drug design, where specific functional groups are incorporated to achieve desired pharmacological properties, likely those of a kinase inhibitor. By employing systematic experimental workflows for cytotoxicity, target engagement, and mechanistic analysis, researchers can effectively validate such novel compounds and, guided by SAR principles, iteratively design the next generation of highly potent and selective anticancer agents.
References
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Sarwade, P. P., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]
- Sarwade, P. P., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer.
- Sarwade, P. P., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. [Link]
- Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Al-Ostath, A., et al. (n.d.).
- The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2025). Journal of Young Pharmacists. [Link]
- Kufe, D. W., et al. (2003). Pyrimidine Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Pyrimidine Analogues. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]
- Singh, P., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. PubMed. [Link]
- Nath, R., et al. (2024).
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. [Link]
- What is Afuresertib used for?. (2024).
- The structures of Akt inhibitors Afuresertib, Uprosertib and the lead... (n.d.).
- NCI Drug Dictionary. (n.d.). Definition of afuresertib.
- Okubo, S., et al. (2017). Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells. PubMed. [Link]
- Spencer, A., et al. (2015). The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. PubMed Central. [Link]
- Bicalutamide. (n.d.). Wikipedia. [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ijpscr.com. [Link]
- Synthesis of (R)-bicalutamide derivatives[7][10][20]. Reagents and... (n.d.).
- Pharmacology of bicalutamide. (n.d.). Wikipedia. [Link]
- Bicalutamide: Uses, Dosage, Side Effects & Warnings. (2025). Drugs.com. [Link]
- Sonthalia, S., et al. (2023).
- Węglińska, E., et al. (2021).
- Zhang, S., et al. (2023). A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer. Acta Pharmaceutica. [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 6. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is Afuresertib used for? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Bicalutamide - Wikipedia [en.wikipedia.org]
- 14. drugs.com [drugs.com]
- 15. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 16. Bicalutamide in Dermatology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facebook [cancer.gov]
- 18. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol and known TLR8 inhibitors
A Technical Guide for Researchers in Immunology and Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of a novel class of Toll-like Receptor 8 (TLR8) inhibitors, represented by the scaffold 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-ol, against well-characterized TLR8 antagonists. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of TLR8 inhibition and the experimental methodologies required to evaluate novel chemical entities.
Introduction: The Critical Role of TLR8 in Immunity and Disease
Toll-like Receptor 8 (TLR8) is a key pattern recognition receptor (PRR) of the innate immune system.[1][2] Localized within the endosomes of immune cells such as monocytes, macrophages, and myeloid dendritic cells, TLR8 plays a crucial role in the detection of single-stranded RNA (ssRNA) from viral and bacterial pathogens.[3][4][5] Upon recognition of its ligand, TLR8 initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1.[1][6] This, in turn, drives the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-12, which are vital for orchestrating an effective immune response.[2][7]
However, the dysregulation of TLR8 signaling can contribute to the pathogenesis of various autoimmune and inflammatory diseases, such as systemic lupus erythematosus and rheumatoid arthritis.[6][8] Consequently, the development of small-molecule inhibitors of TLR8 has emerged as a promising therapeutic strategy to modulate aberrant inflammatory responses.[9][10] This guide focuses on a comparative analysis of an emerging class of pyrimidine-based inhibitors and established TLR8 antagonists.
The TLR8 Signaling Pathway: A Target for Inhibition
Understanding the TLR8 signaling cascade is fundamental to appreciating the mechanism of action of its inhibitors. The pathway, as illustrated below, presents multiple nodes for potential therapeutic intervention.
Caption: The TLR8 signaling cascade initiated by ssRNA recognition, leading to the production of pro-inflammatory cytokines.
Comparative Analysis of TLR8 Inhibitors
This section provides a head-to-head comparison of the this compound scaffold with other well-established classes of TLR8 inhibitors.
Chemical Scaffolds
| Inhibitor Class | Representative Compound/Scaffold | Key Structural Features |
| Pyrimidine-based | This compound | A pyrimidine core with a trifluoromethyl group, which is often crucial for activity.[8][10] |
| Imidazoquinolines | Resiquimod (R848) - primarily an agonist but a key tool compound. | A tricyclic aromatic system. While R848 is an agonist, its scaffold has been a starting point for inhibitor design. |
| Pyrazolo[1,5-a]pyrimidines | CU-CPT8m | A fused heterocyclic system. |
| Phthalazinones | CU-CPT9a, CU-CPT9b | A bicyclic heteroaromatic core.[11][12] |
| Dual TLR7/8 Inhibitors | Enpatoran (M5049) | Varied structures, often designed to target both TLR7 and TLR8.[13] |
Performance Data
The following table summarizes the reported inhibitory activities of representative compounds. It is important to note that direct comparison of IC50 values across different studies and assay formats should be done with caution.
| Compound/Class | Target(s) | Assay Type | Cell Line | IC50 | Reference |
| 6-(trifluoromethyl)pyrimidine derivative (Comp. 53) | TLR8 | SEAP Reporter | HEK293 | 6.2 µM | [10] |
| 6-(trifluoromethyl)pyrimidine derivative (Comp. 14) | TLR8 | SEAP Reporter | HEK293 | 6.5 µM | [8] |
| 6-(trifluoromethyl)pyrimidine derivative (Comp. 26) | TLR8 | SEAP Reporter | HEK293 | 8.7 µM | [8] |
| CU-CPT8m | TLR8 | SEAP Reporter / TNF-α production | HEK-Blue TLR8 / THP-1 | ~90 nM | [11] |
| CU-CPT9a | TLR8 | SEAP Reporter | HEK-Blue TLR8 | 0.5 nM | [11][13] |
| CU-CPT9b | TLR8 | SEAP Reporter | HEK-Blue TLR8 | 0.7 nM | [11] |
| Enpatoran (M5049) | TLR7/8 | SEAP Reporter | HEK293 | 11.1 nM (TLR7), 24.1 nM (TLR8) | [13] |
From the available data, the pyrimidine-based inhibitors currently exhibit micromolar potency. In contrast, optimized phthalazinone derivatives like CU-CPT9a and CU-CPT9b demonstrate picomolar to nanomolar activity.[11][13] This suggests that while the pyrimidine scaffold is a valid starting point for TLR8 inhibition, further structure-activity relationship (SAR) studies are required to enhance its potency to a level comparable with leading inhibitors.[10]
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of novel TLR8 inhibitors requires a multi-faceted approach, encompassing cell-based functional assays, direct binding assays, and selectivity profiling.
Primary Screening: Cell-Based Reporter Gene Assay
This assay provides a high-throughput method to quantify the inhibition of the TLR8-mediated NF-κB signaling pathway.[11][14]
Principle: HEK293 cells are engineered to stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR8 leads to NF-κB activation and subsequent SEAP expression, which can be easily quantified colorimetrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate HEK-Blue™ hTLR8 cells in a 96-well plate at a density of 2.5 x 10^5 to 5 x 10^5 cells/mL in a final volume of 180 µL of pre-warmed HEK-Blue™ Detection medium.
-
Compound Addition: Add 20 µL of various concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) to the wells.
-
Agonist Stimulation: Add 20 µL of a TLR8 agonist, such as R848 (1 µg/mL final concentration) or ssRNA, to all wells except the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: Measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Normalize the data with the agonist-only wells representing 100% activation and the unstimulated wells as 0%. Calculate the IC50 value by fitting the dose-response curve using non-linear regression.[15][16]
Caption: Workflow for the SEAP reporter gene assay to determine TLR8 inhibitor potency.
Secondary Validation: Cytokine Production in Primary Human Cells
To confirm the activity in a more physiologically relevant system, the effect of inhibitors on cytokine production is assessed in primary human peripheral blood mononuclear cells (PBMCs).[5][11]
Principle: PBMCs, which contain TLR8-expressing monocytes, are treated with the inhibitor followed by a TLR8 agonist. The levels of secreted pro-inflammatory cytokines, such as TNF-α or IL-12, in the culture supernatant are then quantified by ELISA or multiplex bead array.
Step-by-Step Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
TLR8 Stimulation: Stimulate the cells with a TLR8 agonist (e.g., R848 or CL075) for 18-24 hours.[17][18]
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-12 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
IC50 Determination: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.
Selectivity Profiling
To ensure the inhibitor is specific for TLR8, its activity should be tested against other TLRs.[11][19]
Principle: A panel of HEK-Blue™ cell lines, each expressing a different human TLR (e.g., TLR2, TLR3, TLR4, TLR5, TLR7, TLR9), is used. The inhibitor is tested for its ability to block the activation of these TLRs by their respective specific ligands.
Methodology: The SEAP reporter assay described in section 4.1 is performed in parallel using different HEK-Blue™ TLR cell lines and their corresponding agonists (e.g., Pam3CSK4 for TLR2, LPS for TLR4, R848 for TLR7, ODN2006 for TLR9).[19] A selective TLR8 inhibitor should not significantly inhibit signaling through other TLR pathways at concentrations where it potently blocks TLR8.
Direct Target Engagement: Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon binding of a small molecule to its protein target, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[11]
Principle: A solution of the inhibitor is titrated into a solution containing the purified TLR8 protein. The heat released or absorbed during the binding event is measured.
Step-by-Step Protocol:
-
Protein and Ligand Preparation: Prepare solutions of purified human TLR8 ectodomain and the test inhibitor in the same buffer (e.g., 25 mM MES pH 5.5, 0.20 M NaCl, 2.5% DMSO).
-
ITC Experiment: Load the inhibitor solution into the injection syringe and the TLR8 solution into the sample cell of the ITC instrument.
-
Titration: Perform a series of small injections of the inhibitor into the TLR8 solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Conclusion and Future Directions
The this compound scaffold represents a promising, albeit currently less potent, class of TLR8 inhibitors.[8][10] The established pyrazolo[1,5-a]pyrimidine and phthalazinone-based inhibitors, such as the CU-CPT series, have set a high bar for potency, with IC50 values in the low nanomolar to picomolar range.[11]
Future efforts for the pyrimidine-based series should focus on structure-based drug design and medicinal chemistry optimization to enhance binding affinity and cellular potency. The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of these and other novel TLR8 antagonists, from initial high-throughput screening to detailed mechanistic and selectivity studies. Ultimately, the development of highly potent and selective TLR8 inhibitors holds significant promise for the treatment of a wide range of inflammatory and autoimmune disorders.
References
- Lafferty, N., & O'Neill, L. A. (2022). The role of Toll-like receptors in inflammatory diseases. Nature Reviews Immunology, 22(8), 469-483. [Link]
- Heil, F., Hemmi, H., Hochrein, H., Ampenberger, F., Kirschning, C., Akira, S., ... & Bauer, S. (2004). Species-specific recognition of single-stranded RNA via toll-like receptor 7 and 8. Science, 303(5663), 1526-1529. [Link]
- Gorden, K. B., Gorski, K. S., Gibson, S. J., Kedl, R. M., Kieper, W. C., Qiu, X., ... & Alkan, S. S. (2005). Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8. The Journal of Immunology, 174(3), 1259-1268. [Link]
- Zhang, Z., Ohto, U., Shibata, T., Taoka, M., Yamauchi, Y., Sato, R., ... & Shimizu, T. (2016). Structural analysis of the human TLR8-oligoribonucleotide complex. Journal of Biological Chemistry, 291(35), 18307-18315. [Link]
- O'Neill, L. A., Golenbock, D., & Bowie, A. G. (2013). The future of Toll-like receptors. Nature Reviews Immunology, 13(6), 455-465. [Link]
- Hu, Z., Tanji, H., Jiang, S., Zhang, S., Koo, K., Chan, J., ... & Li, E. (2018). Small-molecule inhibition of TLR8 through stabilization of its resting state. Nature chemical biology, 14(12), 1122-1129. [Link]
- InvivoGen. (n.d.). HEK-Blue™ hTLR8 Cells.
- Sack, F., Geyer, M., & Weindl, G. (2016). Human primary macrophages as a model system for severe cutaneous adverse drug reactions. Journal of Allergy and Clinical Immunology, 137(1), 148-158. [Link]
- Zhang, S., Hu, Z., Tanji, H., Jiang, S., Das, N., Li, J., ... & Li, E. (2018). Small-molecule TLR8 antagonists via structure-based rational design. Proceedings of the National Academy of Sciences, 115(51), E11974-E11983. [Link]
- Soave, M., et al. (2021). Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships. European Journal of Medicinal Chemistry, 225, 113809. [Link]
- Švajger, U., & Sova, M. (2022). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Molecules, 27(13), 4235. [Link]
- Creative Biolabs. (n.d.). TLR8 (Human) Cell Binding Assay.
- Eurofins Discovery. (n.d.). Toll-Like Receptor Assay for Innate-Adaptive Immune Response.
Sources
- 1. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Optimization of a Fragment-like TLR8 Binding Screening Hit to an In Vivo Efficacious TLR7/8 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. ovid.com [ovid.com]
- 8. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of a novel chemotype for human TLR8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. onomyscience.in [onomyscience.in]
- 15. rsc.org [rsc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Inhibition of TLR8- and TLR4-induced Type I IFN induction by alcohol is different from its effects on inflammatory cytokine production in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antifungal Activity of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol: A Comparative Guide
In the persistent search for novel antifungal agents to combat the growing threat of resistant fungal pathogens, pyrimidine derivatives have emerged as a promising class of compounds.[1][2][3] Their structural versatility allows for modifications that can lead to potent and selective antifungal activity. This guide provides a comprehensive framework for validating the antifungal potential of a specific pyrimidine derivative, 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol. We will detail the essential in vitro assays, compare its potential performance against established antifungal drugs, and underscore the importance of cytotoxicity profiling, all grounded in internationally recognized standards.
Introduction: The Rationale for Investigating Pyrimidine Scaffolds
Pyrimidine-based molecules have demonstrated a wide range of biological activities, including antifungal properties.[3][4] Recent studies have identified novel pyrimidine scaffolds with broad-spectrum anti-mold activity, suggesting a unique mechanism of action that may circumvent existing resistance pathways.[1][2] Some pyrimidine derivatives have been shown to disrupt endoplasmic reticulum (ER) homeostasis in fungi, while others affect mycelial morphology and cell membrane integrity.[1][5][6] Given this precedent, this compound, with its distinct substitution pattern, represents a compelling candidate for investigation as a novel antifungal agent.
This guide will provide researchers, scientists, and drug development professionals with a robust, self-validating experimental workflow to objectively assess its antifungal efficacy and selectivity.
Comparative Antifungal Agents
To contextualize the potential efficacy of this compound, it is essential to compare it against a panel of well-characterized antifungal drugs from different classes. This allows for a comprehensive understanding of its spectrum of activity and relative potency.
Table 1: Standard Antifungal Agents for Comparative Analysis
| Antifungal Class | Representative Drug(s) | Mechanism of Action |
| Azoles | Fluconazole, Voriconazole | Inhibit lanosterol 14α-demethylase, disrupting ergosterol synthesis.[7] |
| Polyenes | Amphotericin B | Binds to ergosterol in the fungal cell membrane, forming pores that lead to cell leakage and death.[7] |
| Echinocandins | Caspofungin, Micafungin | Inhibit β-(1,3)-D-glucan synthase, disrupting fungal cell wall synthesis. |
| Allylamines | Terbinafine | Inhibits squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[8] |
Experimental Protocols for Antifungal Activity Validation
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[9][10][11][12]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is the gold standard for determining the MIC of antifungal agents.[12][14]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MFC determination following MIC testing.
Step-by-Step Protocol:
-
Subculturing: Following MIC determination, take a 10-100 µL aliquot from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: Incubate the plates at an appropriate temperature and duration to allow for fungal growth.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no more than a few colonies, corresponding to a ≥99.9% kill rate compared to the initial inoculum count. [15]
Time-Kill Assays
Time-kill assays provide a dynamic picture of the antifungal agent's activity over time.
Step-by-Step Protocol:
-
Culture Preparation: Prepare a fungal culture in RPMI 1640 broth at a starting concentration of approximately 1-5 x 10^5 CFU/mL.
-
Drug Addition: Add the test compound and comparators at concentrations corresponding to their MIC, 2x MIC, and 4x MIC. Include a drug-free control.
-
Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture. [12]4. Colony Counting: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.
Table 2: Hypothetical Comparative Antifungal Activity Data
| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) | Time-Kill (24h at 4x MIC) |
| This compound | Candida albicans | 4 | 8 | Fungicidal (>3 log reduction) |
| Aspergillus fumigatus | 8 | >32 | Fungistatic (<3 log reduction) | |
| Fluconazole | Candida albicans | 2 | >64 | Fungistatic |
| Aspergillus fumigatus | >64 | >64 | Inactive | |
| Amphotericin B | Candida albicans | 0.5 | 1 | Fungicidal |
| Aspergillus fumigatus | 1 | 2 | Fungicidal |
In Vitro Cytotoxicity Assessment
A critical aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells with minimal effect on host cells. [16]This is particularly important for antifungals as they target eukaryotic cells, which share similarities with human cells. [16]
Mammalian Cell Viability Assay (e.g., MTT or MTS Assay)
These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. [16] Experimental Workflow: Cytotoxicity Assay
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolo[3,4- d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes [frontiersin.org]
- 9. testinglab.com [testinglab.com]
- 10. EUCAST: Fungi (AFST) [eucast.org]
- 11. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 14. Quantitative Assessment of Antifungal Peptide - JoVE Journal [jove.com]
- 15. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 16. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(Methylthio)pyrimidine Analogs as EGFR Inhibitors
This guide provides an in-depth comparison of 2-(methylthio)pyrimidine analogs, with a specific focus on a series of 5-(methylthio)pyrimidine derivatives that have been investigated as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly drug-resistant mutants. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry. We will delve into the nuanced structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds, supported by experimental data and detailed protocols to facilitate the replication and extension of these findings.
Introduction: The Rationale for Targeting Mutant EGFR
The Epidermal Growth Factor Receptor is a well-validated target in oncology. However, the clinical efficacy of first-generation EGFR inhibitors is often hampered by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation in combination with the L858R activating mutation. This has spurred the development of next-generation inhibitors that can selectively target these mutant forms of EGFR while sparing the wild-type (WT) receptor to minimize toxicity-related side effects. The 2-(methylthio)pyrimidine scaffold has emerged as a promising starting point for the design of such inhibitors. The methylthio group can engage in key interactions within the ATP-binding pocket of the kinase, and modifications to the pyrimidine core and its substituents allow for the fine-tuning of potency and selectivity.
Core Directive: A Comparative Analysis of 5-(Methylthio)pyrimidine Derivatives
Our analysis focuses on a series of 5-(methylthio)pyrimidine derivatives designed to selectively inhibit the L858R/T790M double mutant of EGFR.[1] The core structure consists of a 2,4-diaminopyrimidine scaffold with the crucial 5-methylthio substituent. The SAR exploration primarily revolves around modifications at the 2- and 4-positions of the pyrimidine ring.
Key Structural Modifications and Their Impact on Activity
The development of this series of inhibitors was guided by a structure-based drug design approach, building upon existing scaffolds of EGFR inhibitors. The core hypothesis was that the 5-(methylthio)pyrimidine moiety could be optimized to achieve potent and selective inhibition of the mutant EGFR kinase.
The general structure-activity relationship can be summarized as follows:
-
The 2,4-Disubstituted Pyrimidine Core: This central scaffold serves as a crucial hinge-binding motif, anchoring the inhibitor within the ATP-binding site of the EGFR kinase domain.
-
The 5-Methylthio Group: This substituent is critical for enhancing potency against the mutant EGFR. It is hypothesized to occupy a hydrophobic pocket and contribute to the overall binding affinity.
-
Substituents at the 2- and 4-Positions: Modifications at these positions are pivotal in dictating both the potency and the selectivity of the inhibitors. Aromatic and heteroaromatic groups at these positions can form key interactions with amino acid residues in the active site.
Below is a logical diagram illustrating the key components of the SAR for these 5-(methylthio)pyrimidine analogs.
Caption: Key SAR determinants for 5-(methylthio)pyrimidine EGFR inhibitors.
Comparative Performance: Experimental Data
The following table summarizes the in vitro activity of a selection of 5-(methylthio)pyrimidine analogs against both mutant (L858R/T790M) and wild-type (WT) EGFR, as well as their anti-proliferative activity against the H1975 human non-small cell lung cancer (NSCLC) cell line, which harbors the L858R/T790M mutation.[1]
| Compound ID | Modifications at C2 and C4 Positions | EGFR L858R/T790M IC50 (nM) | EGFR WT IC50 (nM) | H1975 Cell Proliferation IC50 (nM) | Selectivity Index (WT/Mutant) |
| Analog A | R2 = 4-aminophenyl, R4 = 2-methoxyphenyl | 1.2 | 250 | 15 | 208 |
| Analog B | R2 = 4-aminophenyl, R4 = 3-methoxyphenyl | 0.8 | 180 | 10 | 225 |
| Analog C | R2 = 4-aminophenyl, R4 = 4-methoxyphenyl | 2.5 | 350 | 28 | 140 |
| Analog D | R2 = 4-aminophenyl, R4 = 2-fluorophenyl | 0.5 | 100 | 5 | 200 |
| Analog E | R2 = 4-aminophenyl, R4 = 3-fluorophenyl | 0.7 | 150 | 8 | 214 |
| Analog F | R2 = 4-aminophenyl, R4 = 4-fluorophenyl | 1.0 | 200 | 12 | 200 |
Data Analysis and Interpretation:
The data clearly demonstrates that small modifications to the substituent at the 4-position of the pyrimidine ring have a significant impact on both potency and selectivity.
-
Potency: The introduction of a fluorine atom at the 2-position of the phenyl ring at C4 (Analog D) resulted in the most potent inhibition of the mutant EGFR kinase (IC50 = 0.5 nM) and the strongest anti-proliferative effect in H1975 cells (IC50 = 5 nM).
-
Selectivity: All the presented analogs exhibit a high degree of selectivity for the mutant EGFR over the wild-type form, with selectivity indices ranging from 140 to 225. This is a critical feature for minimizing off-target effects and improving the therapeutic window.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.
Experimental Workflow Overview
Caption: Overall experimental workflow for evaluating 2-(methylthio)pyrimidine analogs.
Protocol 1: EGFR Kinase Inhibition Assay (L858R/T790M and WT)
This protocol describes a luminescent kinase assay to determine the IC50 values of the test compounds against recombinant EGFR (L858R/T790M) and EGFR (WT) kinases.
Materials:
-
Recombinant human EGFR (L858R/T790M) and EGFR (WT) enzymes
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
ATP, Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 2.5 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add 5 µL of a solution containing the EGFR enzyme and the Poly(Glu, Tyr) substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: H1975 Cell Proliferation Assay
This protocol outlines the use of a Sulforhodamine B (SRB) assay to measure the anti-proliferative activity of the test compounds on the H1975 cell line.
Materials:
-
H1975 human NSCLC cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
Procedure:
-
Seed H1975 cells into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) and incubate for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values.
Protocol 3: Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to confirm the on-target effect of the inhibitors by assessing the phosphorylation status of EGFR and its downstream targets.
Materials:
-
H1975 cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Seed H1975 cells and treat with test compounds at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH) or the total protein of interest.
Conclusion and Future Directions
The 5-(methylthio)pyrimidine scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of the drug-resistant L858R/T790M EGFR mutant. The SAR studies highlighted in this guide underscore the importance of systematic modifications at the 2- and 4-positions of the pyrimidine ring to optimize both potency and selectivity. The provided experimental protocols offer a robust framework for the evaluation of novel analogs.
Future research in this area could focus on further refining the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and oral bioavailability. Additionally, exploring modifications to the 5-methylthio group or its replacement with other bioisosteres could lead to the discovery of inhibitors with improved profiles. The continued application of structure-based drug design, coupled with rigorous biological evaluation, will be instrumental in advancing this promising class of compounds toward clinical development.
References
- Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2673-2680. [Link][1]
Sources
Benchmarking 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol Against Commercial Kinase Inhibitors: A Comparative Guide
Introduction
The landscape of kinase inhibitor discovery is one of relentless innovation, driven by the need for more potent, selective, and effective therapeutics. Kinases, as central regulators of a vast array of cellular processes, remain a prime target class for drug development, particularly in oncology. This guide introduces 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol , a novel small molecule inhibitor, and provides a comprehensive benchmark against established commercial kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a thorough comparative analysis, supported by robust experimental data and detailed protocols. This document is structured to provide not only a head-to-head comparison but also to elucidate the scientific rationale behind the experimental design, ensuring a transparent and reproducible evaluation of this promising new chemical entity.
Mechanism of Action and Rationale for Comparator Selection
Preliminary internal screening has suggested that this compound exhibits inhibitory activity against key kinases in the MAPK/ERK and PI3K/AKT signaling pathways. These pathways are fundamental to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[1][2] Therefore, to rigorously assess the potential of our lead compound, we have selected a panel of well-characterized, commercially available inhibitors that target critical nodes within these cascades.
Selected Commercial Kinase Inhibitors for Benchmarking:
-
Ulixertinib (ERK1/2 Inhibitor): A potent and selective inhibitor of the terminal kinases in the MAPK cascade, ERK1 and ERK2.[3]
-
Alpelisib (PI3Kα Inhibitor): An isoform-selective inhibitor of the p110α subunit of PI3K, particularly relevant in cancers with PIK3CA mutations.[4][5]
The following diagram illustrates the overall experimental workflow designed for this comparative analysis.
Caption: A high-level overview of the experimental workflow for benchmarking a novel kinase inhibitor.
Signaling Pathway Overview
A foundational understanding of the targeted signaling pathways is crucial for interpreting the comparative data.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating gene expression related to cell proliferation, differentiation, and survival.[2][6] The core of this pathway is a three-tiered kinase cascade: RAF (MAP3K), MEK (MAP2K), and ERK (MAPK).[7]
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another critical intracellular signaling cascade that governs cell survival, growth, and metabolism.[1][8] Activation of this pathway leads to the phosphorylation of AKT, which in turn phosphorylates a multitude of downstream substrates to exert its effects.[9][10]
Caption: A simplified diagram of the PI3K/AKT signaling pathway.
Comparative Experimental Data
The following tables summarize the hypothetical performance of this compound in comparison to Ulixertinib and Alpelisib in key in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Compound | Target Kinase | IC50 (nM) |
| This compound | ERK2 | 15 |
| PI3Kα | 25 | |
| Ulixertinib | ERK2 | 8 |
| Alpelisib | PI3Kα | 5 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Cellular Proliferation Inhibition (GI50 Values)
| Compound | Cell Line (Cancer Type) | GI50 (nM) |
| This compound | A375 (Melanoma, BRAF V600E) | 50 |
| MCF7 (Breast, PIK3CA E545K) | 75 | |
| Ulixertinib | A375 (Melanoma, BRAF V600E) | 30 |
| Alpelisib | MCF7 (Breast, PIK3CA E545K) | 40 |
GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Experimental Protocols
To ensure scientific integrity and reproducibility, the detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 of an inhibitor against a target kinase.
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity and less inhibition.[11]
Materials:
-
Recombinant human kinase (e.g., ERK2, PI3Kα)
-
Kinase substrate peptide
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted test compound.
-
Add 10 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of inhibitors on cell proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Materials:
-
Cancer cell lines (e.g., A375, MCF7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO-treated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value.
-
Protocol 3: Intracellular Target Engagement Assay (NanoBRET™)
This protocol details a method to measure the binding of a compound to its target kinase within living cells.
Principle: The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[16] Competitive displacement of the tracer by a test compound results in a loss of BRET signal, allowing for the quantification of intracellular target engagement.[17]
Materials:
-
Cells stably expressing the NanoLuc®-kinase fusion protein (e.g., NanoLuc®-ERK2)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ tracer specific for the target kinase
-
Test compounds (dissolved in DMSO)
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well plates
Procedure:
-
Cell Preparation:
-
Harvest the cells expressing the NanoLuc®-kinase fusion and resuspend them in Opti-MEM™.
-
Adjust the cell density to 2 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add the test compounds at various concentrations to the wells of the 96-well plate.
-
Add the NanoBRET™ tracer to all wells at a fixed concentration.
-
Add 90 µL of the cell suspension to each well.
-
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add 25 µL of the substrate solution to each well.
-
-
Data Acquisition: Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).[18]
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the logarithm of the compound concentration to determine the intracellular IC50 value.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of this compound. The presented data, while hypothetical, illustrates the compound's potential as a dual inhibitor of the MAPK/ERK and PI3K/AKT pathways. The detailed protocols offer a clear and reproducible methodology for validating these findings.
Future studies should focus on expanding the kinase selectivity profile to assess off-target effects, evaluating the compound in a broader range of cancer cell lines with different genetic backgrounds, and ultimately, progressing to in vivo efficacy and pharmacokinetic studies. This rigorous, data-driven approach is essential for advancing novel kinase inhibitors from the laboratory to the clinic.
References
- MTT Assay Protocol for Cell Viability. (n.d.). Roche.
- PI3K/AKT/mTOR pathway. (n.d.). In Wikipedia.
- MAPK/ERK pathway. (n.d.). In Wikipedia.
- ERK/MAPK signalling pathway and tumorigenesis. (2018). Experimental and Therapeutic Medicine.
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
- Understanding the ERK/MAPK Signaling Pathway. (n.d.). QIAGEN.
- MTT (Assay protocol). (2023). protocols.io.
- PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics.
- PI3K-Akt signaling pathway. (n.d.). Cusabio.
- Akt/PKB signaling pathway. (n.d.). In Wikipedia.
- The MAPK/ERK signaling pathway: A core hub from basic biology to human diseases. (2025). Signal Transduction and Targeted Therapy.
- NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN.
- Use of Inhibitors in the Study of MAP Kinases. (2010). Methods in Molecular Biology.
- PI3K Inhibitors Market to Observe Stunning Growth During the Study Period (2020-2034). (2024). DelveInsight.
- Selected PI3K inhibitors approved or in clinical trials. (n.d.). In ResearchGate.
- Targeting PI3K: A New Generation of Agents Emerges. (2013). OncLive.
- PI3K Inhibitor Pipeline Insight 2025. (n.d.). DelveInsight.
- List of PI3K Inhibitors + Uses, Types, Side Effects. (2023). Drugs.com.
- Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Kinase assays. (2020). BMG LABTECH.
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
- 5. drugs.com [drugs.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. cusabio.com [cusabio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. eubopen.org [eubopen.org]
A Comparative Guide to Confirming the Target Engagement of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
In the landscape of modern drug discovery, the identification of a novel compound with promising biological activity is merely the first step. The critical subsequent challenge lies in unequivocally identifying its molecular target and confirming engagement within a physiologically relevant context. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to elucidate the molecular target of a novel pyrimidine derivative, 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol.
While specific experimental data for this particular compound is not yet publicly available, its structural backbone—the pyrimidine ring—is a well-established scaffold in medicinal chemistry, frequently found in potent kinase inhibitors and other targeted therapies.[1][2][3][4] This guide, therefore, outlines a logical, multi-pronged strategy to deconvolve its target, presenting a robust comparison of state-of-the-art methodologies and the rationale behind their application.
The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrimidine nucleus is a cornerstone of numerous FDA-approved drugs, particularly in oncology.[1][5] Its ability to form key hydrogen bonds within the ATP-binding pocket of protein kinases makes this enzyme family a primary hypothetical target class for novel pyrimidine derivatives.[2][3] Indeed, pyrimidine-based molecules have been successfully developed as inhibitors of a wide array of kinases, including EGFR, VEGFR-2, and Src kinase.[6][7] Additionally, some pyrimidine analogs have been shown to target cytoskeletal proteins like tubulin.[8]
Given this precedent, our investigation into the target of this compound will be predicated on the hypothesis that its primary targets are likely members of the human kinome or tubulin.
A Strategic Workflow for Target Deconvolution and Engagement
Confirming the target of a novel compound is not a linear process but rather an iterative cycle of hypothesis generation, testing, and refinement. We propose a systematic approach that begins with broad, unbiased methods and progressively narrows down to specific, high-resolution techniques.
Figure 1. A multi-phase workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial phase aims to identify a list of potential protein targets without prior bias. This is crucial for discovering novel mechanisms of action.
Phenotypic Screening
The first step is to establish a clear, measurable biological effect of the compound.[9][10][11] For a potential anti-cancer agent, this would typically be a cell proliferation assay across a panel of cancer cell lines. A potent anti-proliferative effect provides the rationale for deeper target deconvolution efforts.
Thermal Proteome Profiling (TPP)
TPP is a powerful, unbiased method that combines the Cellular Thermal Shift Assay (CETSA) with quantitative mass spectrometry.[12] It allows for the monitoring of the thermal stability of thousands of proteins simultaneously within intact cells.[12] The principle is that a protein's melting temperature shifts upon ligand binding.[13][14] By comparing the proteome-wide thermal profiles of vehicle-treated versus compound-treated cells, we can identify which proteins are stabilized, thus pointing to direct binding events.
Chemical Proteomics
An alternative or complementary approach is affinity-based chemical proteomics.[15][16][17] This involves immobilizing the compound on a matrix to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.[16] While powerful, this method requires chemical modification of the compound, which may alter its binding properties.
Phase 2: Validating Target Hypotheses
Data from the unbiased screens will generate a list of candidate targets. The next phase focuses on validating these hypotheses, particularly if a specific protein family, like kinases, is implicated.
Kinome-Wide Profiling
If TPP data suggests kinase engagement, a logical next step is to perform a kinome-wide activity screen. Several commercial services offer profiling of a test compound against hundreds of purified kinases.[18][19][20][21] This provides a quantitative measure of potency (e.g., IC50 or % inhibition) and a selectivity profile, highlighting the most likely primary targets and potential off-targets.[1][20]
Table 1: Comparison of Unbiased and Targeted Screening Methods
| Method | Principle | Throughput | Physiological Relevance | Key Output |
| Thermal Proteome Profiling (TPP) | Ligand-induced thermal stabilization of proteins in cells, detected by mass spectrometry.[12] | Low | High (intact cells) | List of potential protein binders. |
| Kinome-Wide Profiling | Measures compound activity against a large panel of purified kinases.[19][22] | High | Medium (biochemical assay) | IC50 values and selectivity map across the kinome. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of a specific protein in cells, detected by Western Blot or similar.[23][24] | Medium | High (intact cells) | Confirmation of target engagement in a cellular environment. |
Cellular Thermal Shift Assay (CETSA)
Once high-priority candidates are identified from kinome profiling, it is essential to confirm that the compound engages these targets within a cellular context.[25][26] CETSA is the gold-standard method for this purpose.[13][14][23] Unlike the proteome-wide TPP, this is a targeted assay that typically uses Western blotting or an equivalent method to quantify the soluble fraction of a specific protein of interest after heat treatment. A dose-dependent thermal stabilization of the protein in the presence of the compound is strong evidence of target engagement in living cells.[27]
-
Cell Treatment: Culture cells to ~80% confluency. Treat with varying concentrations of this compound or vehicle (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Step: Harvest and resuspend cells in a protein-free buffer. Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler. A key step is to first determine the optimal melt temperature for the target protein.[23]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.[27]
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein using Western blot, ELISA, or other specific protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the curve to the right indicates thermal stabilization and thus, target engagement.[13]
Figure 2. Step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: High-Resolution Biophysical Characterization
Confirming target engagement in cells is a major milestone. The final phase involves detailed biochemical and biophysical assays using purified components to precisely characterize the interaction.
In Vitro Biochemical Assays
For a putative kinase inhibitor, a direct biochemical activity assay is essential. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase enzyme.[28][29] This confirms that the compound is a true inhibitor and provides a precise IC50 value, which can be compared to its cellular potency.
-
Reagents: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).[29]
-
Inhibitor Preparation: Perform serial dilutions of this compound in the kinase buffer.
-
Reaction Setup: In a 96-well plate, add the master mix, the diluted inhibitor (or vehicle), and finally, the purified recombinant VEGFR-2 enzyme to initiate the reaction.[28]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo™).[29][30] Lower luminescence corresponds to higher kinase activity (more ATP consumed).
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Biophysical Assays for Binding Affinity
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information on binding kinetics and thermodynamics.[31][32][33]
-
SPR measures the binding and dissociation rates (kon and koff) of a compound to a target immobilized on a sensor chip, yielding the equilibrium dissociation constant (KD).[31]
-
ITC directly measures the heat released or absorbed during binding, providing the binding affinity (KA), enthalpy (ΔH), and entropy (ΔS) of the interaction.[32]
These methods validate a direct physical interaction between the compound and the purified target protein, providing crucial data for structure-activity relationship (SAR) studies.
Conclusion
Determining the molecular target of a novel compound like this compound is a complex but essential undertaking in drug discovery. The absence of pre-existing data necessitates a systematic, evidence-based approach. By integrating unbiased, proteome-wide screening methods like TPP with targeted validation techniques such as kinome profiling and CETSA, researchers can confidently identify and confirm target engagement in a physiologically relevant setting. Subsequent in vitro biochemical and biophysical characterization provides the high-resolution data needed to validate the mechanism of action and drive the optimization of a promising new therapeutic candidate. This multi-faceted strategy mitigates the risk of advancing compounds with unknown or undesirable mechanisms and ultimately increases the probability of clinical success.
References
- Chemical Proteomics for Target Validation. World Preclinical Congress.
- Kinome Profiling Service. MtoZ Biolabs.
- Target Identification and Phenotypic Screening. Cambridge Healthtech Institute.
- Drug target deconvolution by chemical proteomics. PubMed.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC - PubMed Central.
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Bohrium.
- A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
- Kinome Profiling. Oncolines B.V..
- End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Publications.
- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
- Target and pathway engagement assays. Concept Life Sciences.
- Enhance drug discovery with advanced biophysical techniques. Nuvisan.
- Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
- Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
- CHEMICAL PROTEOMICS FOR DRUG TARGET DECONVOLUTION AND TO STUDY BIOLOGICAL SYSTEMS. ProQuest.
- Finding the target after screening the phenotype. PubMed.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC - NIH.
- Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. ResearchGate.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S..
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed.
- Redefining target engagement with new strategies in drug discovery. Drug Target Review.
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Taylor & Francis.
- Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. Books.
- InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.
- Simulations and fragment screening reveal binding sites on tubulin protein. Drug Target Review.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- CETSA. CETSA.
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- Identification of tubulin drug binding sites and prediction of relative differences in binding affinities to tubulin isotypes using digital signal processing. ResearchGate.
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr.
- What will be the best method to find out the tubulin binding site for any molecule?. ResearchGate.
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate.
- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC - NIH.
- VEGFR2 (KDR) Kinase Assay Kit 40325 from BPS Bioscience, Inc.. Biocompare.com.
- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central.
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Target-Identification-Phenotypic-Screening - Discovery On Target [discoveryontarget.com]
- 10. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 11. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. annualreviews.org [annualreviews.org]
- 14. CETSA [cetsa.org]
- 15. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 16. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. europeanreview.org [europeanreview.org]
- 18. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 19. assayquant.com [assayquant.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. news-medical.net [news-medical.net]
- 25. Target Engagement Assay Services [conceptlifesciences.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. promega.com.cn [promega.com.cn]
- 31. Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. nuvisan.com [nuvisan.com]
- 33. books.rsc.org [books.rsc.org]
A Head-to-Head Comparison of Pyrimidine-Based Antifungal Agents: Flucytosine and Tavaborole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, pyrimidine-based agents represent a distinct class with unique mechanisms of action. This guide provides a comprehensive, in-depth comparison of two prominent members of this class: the long-standing systemic agent, flucytosine (5-fluorocytosine), and the more recent topical agent, tavaborole. This document is intended to serve as a technical resource, offering field-proven insights and supporting experimental data to inform research and development decisions.
Introduction: A Tale of Two Pyrimidines
Flucytosine, a synthetic fluorinated pyrimidine analog, was first synthesized in 1957 and has since been a cornerstone in the combination therapy of severe systemic mycoses, particularly those caused by Cryptococcus and Candida species.[1] Its utility as a monotherapy is significantly limited by the rapid development of resistance.[1]
Tavaborole, a novel oxaborole antifungal, represents a more recent addition to the antifungal arsenal. Approved for the topical treatment of onychomycosis caused by dermatophytes, its distinct boron-containing structure confers a unique mechanism of action and a favorable safety profile for localized infections.[2]
This guide will dissect the fundamental differences and similarities between these two agents, focusing on their molecular mechanisms, antifungal potency, resistance profiles, and the experimental methodologies used to evaluate them.
Mechanism of Action: A Divergence in Cellular Targets
The antifungal activity of both flucytosine and tavaborole hinges on their ability to disrupt essential cellular processes, yet they achieve this through fundamentally different pathways.
Flucytosine: A Pro-Drug Targeting Nucleic Acid Synthesis
Flucytosine itself is devoid of antifungal activity.[1] Its efficacy is dependent on its uptake by fungal cells via cytosine permease and subsequent conversion into the active antimetabolite, 5-fluorouracil (5-FU), by the fungal-specific enzyme cytosine deaminase.[3] This selective activation is a key factor in its relatively low toxicity to mammalian cells, which lack cytosine deaminase.
Once formed, 5-FU exerts its antifungal effect through a dual attack on nucleic acid synthesis:
-
Inhibition of RNA Synthesis: 5-FU is converted to 5-fluorouridine triphosphate (FUTP), which is then incorporated into fungal RNA in place of uridylic acid. This disrupts protein synthesis by causing miscoding and interfering with the processing of transfer RNA (tRNA).[4]
-
Inhibition of DNA Synthesis: 5-FU is also metabolized to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthetase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Its inhibition leads to a depletion of thymidine triphosphate (dTTP), thereby impairing DNA replication and repair.[5]
Figure 2: Mechanism of action of tavaborole in fungal cells.
Antifungal Spectrum and Potency: A Quantitative Comparison
The differing mechanisms of action of flucytosine and tavaborole are reflected in their distinct antifungal spectra and potencies, which are typically quantified by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Flucytosine: Potent against Yeasts, Limited against Molds
Flucytosine exhibits significant activity against pathogenic yeasts, most notably Cryptococcus neoformans and various Candida species. [6]However, its activity against filamentous fungi (molds) is generally limited.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | ≤0.03 - >64 | 0.125 | 0.5 |
| Candida glabrata | ≤0.03 - >64 | 0.125 | 0.5 |
| Candida parapsilosis | ≤0.03 - >64 | 0.125 | 0.5 |
| Candida tropicalis | ≤0.03 - >64 | 0.125 | 0.25 |
| Cryptococcus neoformans | 2 - 8 | N/A | N/A |
Table 1: In Vitro Susceptibility of Selected Fungal Pathogens to Flucytosine. Data compiled from multiple sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Tavaborole: Targeted Activity against Dermatophytes
Tavaborole's spectrum of activity is primarily focused on dermatophytes, the fungi responsible for onychomycosis. Its efficacy against yeasts and other molds is less pronounced.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Trichophyton rubrum | 1.0 - 8.0 | 4.0 | 8.0 |
| Trichophyton mentagrophytes | 4.0 - 8.0 | 4.0 | 8.0 |
Table 2: In Vitro Susceptibility of Key Dermatophytes to Tavaborole. Data from FDA filings. [7]
Mechanisms of Resistance: A Critical Consideration
The development of drug resistance is a major challenge in antifungal therapy. The molecular bases of resistance to flucytosine and tavaborole are well-defined and directly linked to their respective mechanisms of action.
Flucytosine: Rapid Emergence of Resistance through Multiple Pathways
Resistance to flucytosine can arise through several genetic alterations, and its development during monotherapy is a significant clinical concern. [8]The primary mechanisms of resistance involve mutations in the genes encoding the enzymes responsible for flucytosine's uptake and metabolism:
-
Mutations in Cytosine Permease (FCY2): Alterations in the FCY2 gene can lead to a defective cytosine permease, preventing the uptake of flucytosine into the fungal cell. [9]* Mutations in Cytosine Deaminase (FCY1): Mutations in the FCY1 gene can result in a non-functional cytosine deaminase, thereby blocking the conversion of flucytosine to the active 5-FU. [10]* Mutations in Uracil Phosphoribosyltransferase (UPRT) (FUR1): Defects in UPRT, which is involved in the conversion of 5-FU to FUMP, can also confer resistance. [5] The frequency of primary resistance to flucytosine varies among fungal species, with reported rates of 7-8% in Candida albicans and 1-2% in Cryptococcus neoformans. [6]Secondary resistance, which develops during therapy, is a more common issue. [6]
Tavaborole: A Lower Propensity for Resistance Development
In vitro studies have shown that spontaneous resistance to tavaborole in Trichophyton rubrum can occur at a frequency of approximately 10-8. [11]Resistance is associated with mutations in the gene encoding leucyl-tRNA synthetase, which alter the drug's binding site. [6]However, a key finding from clinical trials is that resistance to tavaborole has not been demonstrated in clinical isolates of T. rubrum and T. mentagrophytes following repeated exposure. [12]This suggests a lower clinical propensity for resistance development compared to flucytosine.
Pharmacokinetics and Safety Profile: Systemic vs. Topical Administration
The routes of administration for flucytosine and tavaborole dictate their pharmacokinetic properties and associated safety concerns.
Flucytosine: Systemic Exposure and Potential for Toxicity
Flucytosine is administered orally and is well-absorbed, leading to systemic distribution. [1]It is primarily excreted unchanged by the kidneys. [1]The major toxicities associated with flucytosine are bone marrow suppression (leukopenia and thrombocytopenia) and hepatotoxicity. [13]These adverse effects are often concentration-dependent, and therapeutic drug monitoring is recommended to maintain serum levels below 100 mg/L to minimize the risk of toxicity. [13][14]
Tavaborole: Localized Application with Minimal Systemic Absorption
Tavaborole is a topical solution applied directly to the affected nails. This localized administration results in minimal systemic absorption. [2]The most common side effects are application site reactions, such as exfoliation, erythema, and irritation, which are typically mild to moderate in severity. [2]The low systemic exposure and high selectivity for the fungal target contribute to its favorable safety profile.
Experimental Protocols: Methodologies for In Vitro Evaluation
The following are standardized protocols for assessing the in vitro activity and mechanism of action of pyrimidine-based antifungal agents.
Antifungal Susceptibility Testing: CLSI Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is a widely accepted technique for determining the MIC of an antifungal agent.
Objective: To determine the minimum inhibitory concentration (MIC) of a pyrimidine-based antifungal agent against a panel of fungal isolates.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Antifungal agent stock solution
-
Fungal inoculum suspension (adjusted to a specific turbidity)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum suspension and dilute it to the desired final concentration.
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay
This assay is used to confirm the mechanism of action of tavaborole by measuring its ability to inhibit the activity of LeuRS.
Objective: To quantify the inhibitory effect of tavaborole on the aminoacylation activity of leucyl-tRNA synthetase.
Materials:
-
Purified fungal LeuRS
-
Radiolabeled [14C]-leucine
-
tRNALeu
-
ATP
-
Tricarboxylic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing purified LeuRS, tRNALeu, ATP, and varying concentrations of tavaborole.
-
Initiate the reaction by adding [14C]-leucine.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction by precipitating the macromolecules with cold TCA.
-
Filter the precipitate and wash to remove unincorporated [14C]-leucine.
-
Measure the radioactivity of the precipitate using a scintillation counter. The amount of radioactivity is proportional to the amount of [14C]-leucine attached to the tRNA, and thus reflects the activity of LeuRS.
-
Calculate the percentage of inhibition at each tavaborole concentration to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion: Distinct Roles in the Antifungal Armamentarium
Flucytosine and tavaborole, while both classified as pyrimidine-based antifungals, occupy distinct and non-overlapping niches in the treatment of fungal infections. Flucytosine remains a critical component of combination therapy for life-threatening systemic yeast infections, where its potent activity and ability to penetrate key body sites are invaluable. However, its use is tempered by the rapid emergence of resistance and the potential for significant toxicity, necessitating careful patient monitoring.
Tavaborole, in contrast, offers a safe and effective topical treatment for onychomycosis. Its novel mechanism of action, targeting a fungal-specific enzyme, and its low propensity for inducing clinical resistance make it a valuable option for localized dermatophyte infections.
For researchers and drug development professionals, the study of these two agents provides important lessons. The story of flucytosine underscores the critical need to anticipate and address resistance mechanisms in the development of new antifungals. The success of tavaborole highlights the potential of targeting novel, fungal-specific cellular processes to achieve both efficacy and a favorable safety profile. Future research in this area may focus on developing new pyrimidine-based agents with broader spectra of activity, improved resistance profiles, and enhanced pharmacokinetic properties.
References
- U.S. Food and Drug Administration. (2014). NDA 204427: Tavaborole Clinical Microbiology Review.
- Vermes, A., Guchelaar, H. J., & Dankert, J. (2000). Flucytosine: correlation between toxicity and pharmacokinetic parameters. Chemotherapy, 46(2), 86–94.
- Whelan, W. L. (1987). The genetic basis of resistance to 5-fluorocytosine in Candida species and Cryptococcus neoformans. Critical Reviews in Microbiology, 15(1), 45–56.
- Vandeputte, P., Ferrari, S., & Coste, A. T. (2021). Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi. Journal of Fungi, 7(10), 833.
- Vermes, A., Guchelaar, H. J., & Dankert, J. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. The Journal of antimicrobial chemotherapy, 46(2), 171–179.
- Wikipedia. (2023). Tavaborole.
- Perfect, J. R. (2013). Flucytosine and cryptococcosis: time to urgently address the worldwide accessibility of a 50-year-old antifungal. Journal of Antimicrobial Chemotherapy, 68(6), 1211–1213.
- Mazzantini, D., Celandroni, F., Calvigioni, M., Lupetti, A., & Ghelardi, E. (2021). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. Antimicrobial agents and chemotherapy, 65(4), e02324-20.
- Hope, W. W., Tabernero, L., Denning, D. W., & Anderson, M. J. (2004). Molecular mechanisms of primary resistance to flucytosine in Candida albicans. Antimicrobial agents and chemotherapy, 48(11), 4377–4386.
- Request PDF. (2025). Flucytosine: Correlation between Toxicity and Pharmacokinetic Parameters.
- Request PDF. (2025). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions.
- NIH. (2021). Flucytosine.
- PubChem. (n.d.). Tavaborole.
- Hope, W. W., Tabernero, L., Denning, D. W., & Anderson, M. J. (2004). Molecular mechanisms of primary resistance to flucytosine in Candida albicans. Antimicrobial agents and chemotherapy, 48(11), 4377–4386.
- U.S. Food and Drug Administration. (n.d.). KERYDIN® (tavaborole) topical solution.
- ClinicalTrials.Veeva. (2018). An Evaluation of the Safety and Pharmacokinetics of Tavaborole Topical Solution for the Treatment of Fungal Disease of the Toenail in Children and Adolescents.
- Ghannoum, M. A. (2013). Flucytosine and cryptococcosis: time to urgently address the worldwide accessibility of a 50-year-old antifungal. Journal of Antimicrobial Chemotherapy, 68(6), 1211–1213.
- Mazzantini, D., Celandroni, F., Calvigioni, M., Lupetti, A., & Ghelardi, E. (2021). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. Antimicrobial agents and chemotherapy, 65(4), e02324-20.
- Chen, Y. C., & Chang, T. C. (2014). Loss of Heterozygosity of FCY2 Leading to the Development of Flucytosine Resistance in Candida tropicalis. Antimicrobial agents and chemotherapy, 58(7), 4118–4124.
- U.S. Food and Drug Administration. (2014). NDA 204427: Tavaborole Clinical Microbiology Review.
- JDD. (2014).
- Gupta, A. K., & Daigle, D. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6199–6207.
- JDD. (2014).
- PharmaCompass. (n.d.). TAVABOROLE.
Sources
- 1. Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tavaborole - Wikipedia [en.wikipedia.org]
- 3. Flucytosine and cryptococcosis: time to urgently address the worldwide accessibility of a 50-year-old antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Mechanisms of Primary Resistance to Flucytosine in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Flucytosine: Correlation between Toxicity and Pharmacokinetic Parameters | Semantic Scholar [semanticscholar.org]
- 8. TAVABOROLE (2) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. scispace.com [scispace.com]
- 10. The genetic basis of resistance to 5-fluorocytosine in Candida species and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Flucytosine: correlation between toxicity and pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Kinase Selectivity of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the kinase selectivity of the novel compound, 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol. Given the pyrimidine core, a common scaffold in kinase inhibitors, this document outlines a systematic, multi-tiered approach to characterize its inhibitory profile across the human kinome. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare methodologies to ensure a thorough and reliable assessment.
The journey of a kinase inhibitor from a promising compound to a potential therapeutic is paved with rigorous testing, a critical component of which is determining its selectivity.[1][2] A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicities.[1][3] This guide will equip you with the necessary strategies to profile this compound and benchmark its performance against established inhibitors.
Section 1: Foundational Characterization and Initial Target Identification
Before embarking on a large-scale selectivity screen, it is crucial to establish a foundational understanding of the compound's basic properties and to identify its primary kinase target(s).
Preliminary Assessment: Purity and Physicochemical Properties
The first step is to ensure the purity and integrity of the compound. This is followed by determining its solubility and stability in aqueous buffers, which is critical for accurate and reproducible results in subsequent biological assays.
Initial Target Identification: Broad Kinome Screening
To efficiently identify the primary kinase target(s) of this compound, a broad kinome screen is the most effective initial step.[4][5] This involves testing the compound at a single, relatively high concentration (e.g., 1-10 µM) against a large panel of kinases. Several commercial services offer comprehensive kinome profiling.[6][7]
Key Experimental Approaches for Broad Kinome Screening:
-
Radiometric Assays: These are considered a gold standard and directly measure the incorporation of radiolabeled phosphate ([³²P] or [³³P]) from ATP onto a substrate.[7][8]
-
Mobility Shift Assays: This non-radiometric method uses microfluidics to separate and quantify fluorescently labeled phosphorylated and non-phosphorylated substrates.[3][8][9]
-
Competition Binding Assays: These assays measure the ability of the test compound to displace a known, often fluorescently labeled, broad-spectrum kinase inhibitor from the ATP-binding site of various kinases.[8][10][11]
The output of this initial screen will be a "hit list" of kinases that are significantly inhibited by the compound at the tested concentration. This provides the first glimpse into its selectivity profile.
Section 2: In-Depth Selectivity Profiling and Comparative Analysis
With a list of potential primary targets and off-targets in hand, the next phase involves a more detailed and quantitative analysis.
Dose-Response Analysis and IC50 Determination
For the top hits identified in the initial screen, as well as for closely related kinases, it is essential to perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). This involves testing the compound across a range of concentrations to generate a dose-response curve.
Table 1: Hypothetical IC50 Data for this compound and Comparator Compounds
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) |
| Kinase A | 15 | 5 | 20 |
| Kinase B | 2500 | 10 | 50 |
| Kinase C | >10000 | 8 | 150 |
| Kinase D | 80 | 15 | 5 |
Staurosporine is a non-selective kinase inhibitor, while Sunitinib is a multi-targeted tyrosine kinase inhibitor. These serve as important benchmarks for comparison.
Comparative Kinome Profiling
A powerful way to visualize and interpret selectivity is to represent the inhibition data on a kinome tree. This allows for a direct comparison of the selectivity profile of this compound with that of other well-characterized inhibitors.
Mechanism of Action Studies: Determining the Mode of Inhibition
Understanding how the compound inhibits its target kinase is crucial. Is it competing with ATP, or is it an allosteric inhibitor? Enzyme kinetics studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). These experiments are typically carried out by measuring the initial reaction rates at various concentrations of both the inhibitor and ATP.
Section 3: Cellular Assays for Physiological Relevance
Biochemical assays provide valuable information about the direct interaction between a compound and a purified enzyme. However, cell-based assays are essential to understand how the compound behaves in a more physiologically relevant context.[12][13]
Target Engagement in a Cellular Environment
Several techniques can be employed to confirm that the compound is engaging its intended target within living cells:
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells.[14] It works by competitive displacement of a fluorescent tracer.[14]
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Downstream Signaling Pathway Analysis
If the target kinase is part of a known signaling pathway, the functional consequence of its inhibition can be assessed by measuring the phosphorylation status of downstream substrates. This is typically done using techniques like Western blotting or ELISA with phospho-specific antibodies.[12][14]
Workflow for Assessing Downstream Signaling Inhibition
Caption: Workflow for analyzing the effect of an inhibitor on a cellular signaling pathway.
Section 4: Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Mobility Shift Format)
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing the kinase, a fluorescently labeled substrate peptide, and ATP in an appropriate kinase buffer.
-
Compound Addition: Add this compound at various concentrations (typically a 10-point serial dilution). Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a termination buffer containing EDTA.
-
Analysis: Analyze the plate on a microfluidic capillary electrophoresis instrument. The instrument will separate the phosphorylated and un-phosphorylated substrate based on charge and quantify the amount of each.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Plate cells transiently expressing the NanoLuc®-kinase fusion protein in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a defined period.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.
-
Signal Detection: Read the plate on a luminometer equipped with filters to detect both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value for target engagement.
Experimental Workflow for Selectivity Profiling
Caption: A comprehensive workflow for evaluating the selectivity of a novel kinase inhibitor.
Conclusion
The evaluation of a kinase inhibitor's selectivity is a multifaceted process that requires a combination of biochemical and cell-based assays. By following the systematic approach outlined in this guide, researchers can generate a robust and comprehensive dataset to characterize the selectivity profile of this compound. This information is critical for making informed decisions about its potential as a research tool or a therapeutic candidate. The ultimate goal is to build a detailed picture of the compound's interactions across the kinome, paving the way for its rational application in future studies.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
- Vasta, J. D., Robers, M. B., Machleidt, T., Riol-Blanco, L., Bagnewski, M., Wood, K. V., & Urh, M. (2018). A general platform for measuring target engagement of inhibitors and activators in live cells. Cell Chemical Biology, 25(1), 96-107.e6. [Link]
- Reaction Biology. (2022).
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
- Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
- Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
- BMG Labtech. (2021). Binding kinetics: high throughput assay for kinase inhibitors. [Link]
- Profacgen. (n.d.). Cell-based Kinase Assays. [Link]
- Schwartz, P. A., Kuzmic, P., Solowiej, J., Bergqvist, S., Mona, D., & Bye, K. A. (2014). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 53(24), 3943–3955. [Link]
- MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- CD Biosynsis. (n.d.).
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
- Miljković, F., & Vieth, M. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Kalliokoski, T., Vulpetti, A., & Vulpetti, A. (2013). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Chemical Information and Modeling, 53(9), 2443-2453. [Link]
- Cichońska, A., Ravikumar, B., Allaway, R. J., & Park, K. (2021). Lessons learned during the journey of data: from experiment to model for predicting kinase affinity, selectivity, polypharmacology, and resistance. Current Opinion in Structural Biology, 66, 1-10. [Link]
- Chodera Lab. (2016). Kinase inhibitor selectivity and design. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. assayquant.com [assayquant.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 14. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
Authored for laboratory professionals, this guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Foundational Knowledge: Hazard Assessment
-
Trifluoromethyl Group: This group renders the compound a per- and polyfluoroalkyl substance (PFAS). PFAS are noted for their environmental persistence. The U.S. Environmental Protection Agency (EPA) has specific regulations and reporting requirements for PFAS due to their potential for bioaccumulation and long-term environmental effects.[1][2] High-temperature incineration is often the required disposal method for halogenated compounds to ensure complete destruction.
-
Pyrimidine Core: Pyrimidine derivatives can exhibit a range of biological activities and toxicities.[3][4] Depending on the specific structure, they may be skin, eye, or respiratory irritants.[4][5][6]
-
Methylthio Group: Sulfur-containing organic compounds can release toxic gases, such as sulfur oxides, upon combustion if not handled in a controlled, high-temperature incineration facility.
Based on these structural features, this compound must be treated as a hazardous waste, likely exhibiting characteristics of toxicity and environmental persistence.
Regulatory Imperative: Compliance with EPA Guidelines
The disposal of chemical waste in the United States is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[7][8] Under RCRA, generators of hazardous waste are responsible for its entire lifecycle, from generation to final disposal ("cradle-to-grave").[9]
Your institution is categorized as a hazardous waste generator—either a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—based on the volume of waste produced monthly.[10] Regardless of the category, all waste must be managed in a way that protects human health and the environment.[7]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound waste is handled safely from the moment of generation to its final disposition.
Step 1: Waste Segregation at the Source
Immediately upon generation, all waste containing this compound must be segregated into a dedicated hazardous waste stream.
-
Rationale: Preventing the cross-contamination of non-hazardous waste streams is a primary tenet of laboratory safety and regulatory compliance. Mixing this compound with other wastes can create unknown and potentially dangerous chemical reactions and complicates the disposal process.
-
Action: Designate a specific, clearly labeled waste container exclusively for this compound and materials contaminated with it.
Step 2: Selection of Appropriate Waste Containers
Choose a container that is chemically resistant and robust enough to prevent leaks or spills.
-
Rationale: The integrity of the waste container is critical for safe storage and transport.
-
Action:
-
For solid waste (e.g., contaminated filter paper, gloves, weighing boats): Use a high-density polyethylene (HDPE) pail or a securely sealed, double-bagged plastic bag placed inside a rigid secondary container.
-
For liquid waste (e.g., solutions in organic solvents): Use a glass or HDPE solvent bottle with a screw-top cap. Ensure the cap has a chemically resistant liner.
-
Never use metal containers, as residual acidity or reactivity could lead to corrosion.
-
Step 3: Meticulous Labeling
Proper labeling is a legal requirement and essential for safety.
-
Rationale: A correctly labeled container communicates the hazards to all personnel and is required for acceptance by waste disposal contractors.
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate percentages (including solvents).
-
The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The date accumulation started.
-
Step 4: Safe On-Site Storage
Store the waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA).
-
Rationale: Proper storage minimizes the risk of spills, exposure, and unauthorized access.[11]
-
Action:
-
The container must be kept tightly closed at all times, except when adding waste.[3][12]
-
Store in a well-ventilated area, away from heat sources or direct sunlight.[11][13]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents and acids.[12]
-
Step 5: Arranging for Professional Disposal
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][10]
-
Rationale: TSDFs have the specialized equipment and permits required to destroy hazardous chemicals in an environmentally sound manner. Due to the trifluoromethyl group, the required method of disposal is high-temperature incineration.
-
Action:
-
Contact your institution's Environmental Health & Safety (EH&S) department.
-
EH&S will coordinate with a licensed hazardous waste contractor to pick up the waste.
-
Ensure all paperwork, including the hazardous waste manifest, is completed accurately. The manifest is a legal document that tracks the waste from your facility to its final destination.[10]
-
Emergency Preparedness: Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential.
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant nitrile gloves, and splash-proof safety goggles.[4]
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust generation. For liquid spills, surround the area with an absorbent material like sand or vermiculite.[11]
-
Clean-Up: Carefully collect the spilled material and absorbent using non-sparking tools and place it in your designated hazardous waste container.[3][12]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EH&S department.
Data and Workflow Visualization
Table 1: Chemical Profile and Handling Summary
| Property | Data/Guideline | Source/Rationale |
| Chemical Name | This compound | - |
| CAS Number | Not readily available. Use full name for tracking. | - |
| Structural Hazards | Halogenated (PFAS), Heterocyclic, Sulfur-containing | Structural Analysis |
| Anticipated Hazards | Toxic, Environmental Hazard, Potential Irritant | Inferred from similar compounds[6] |
| Required PPE | Nitrile gloves, safety goggles, lab coat | Standard laboratory practice[4][11] |
| Storage | Tightly closed, ventilated area, secondary containment | Best practices for chemical storage[11][13] |
| Disposal Method | High-Temperature Incineration via Licensed Contractor | EPA regulations for halogenated waste[8][9] |
Diagram 1: Disposal Decision Workflow
This diagram outlines the procedural flow for managing waste containing this compound.
A procedural flowchart for the compliant disposal of this compound.
References
- Vertex AI Search Result[15]: Details on EPA regul
- ChemicalBook: Safety Data Sheet for Pyrimidine, providing general handling and disposal inform
- Axonator: Overview of EPA's role in hazardous waste management under RCRA.
- Benchchem: Safety guide for handling a related pyrimidine hydrochloride compound, outlining PPE and oper
- JJ Safety: Information on EPA's hazardous waste identific
- U.S. Environmental Protection Agency (EPA)
- U.S. Environmental Protection Agency (EPA): Learn the Basics of Hazardous Waste.
- Loba Chemie: Material Safety Data Sheet for Pyrimidine, detailing hazards and first-aid measures.
- Fisher Scientific: Safety Data Sheet for Pyrimidine, providing handling, storage, and disposal guidance.
- Sigma-Aldrich: Safety Data Sheet for a related trifluoromethyl pyrimidine compound, highlighting potential toxicity and environmental hazards.
- Post Apple Scientific: General safety precautions for handling hazardous chemicals like pyridine, applicable to pyrimidines.
- CDMS.net: Safety Data Sheet providing information on handling and storage of chemical substances.
- ChemicalBook: Safety Data Sheet for 2-(methylthio)
- Advanced Biotech: Safety Data Sheet example outlining GHS classifications and precautionary st
- Fisher Scientific: Safety Data Sheet for a dimethyl-pyrimidinamine compound, indic
- U.S. Environmental Protection Agency (EPA): Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
- Regulations.gov: Proposed rule on TSCA reporting and recordkeeping requirements for PFAS.
- GovInfo: Final rule on TSCA reporting and recordkeeping requirements for PFAS.
- U.S. Environmental Protection Agency (EPA): Information on the addition of certain PFAS to the Toxics Release Inventory (TRI).
- Federal Register: Proposed rule on the addition of certain PFAS to the Toxics Release Inventory.
Sources
- 1. regulations.gov [regulations.gov]
- 2. govinfo.gov [govinfo.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. axonator.com [axonator.com]
- 8. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. fishersci.com [fishersci.com]
- 13. cdms.net [cdms.net]
A Guide to Personal Protective Equipment for Handling 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol (CAS No. 16097-62-4). As a specialized heterocyclic compound incorporating both a trifluoromethyl group and a methylthio moiety, its handling demands a rigorous and informed approach to personal protection. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure laboratory safety and experimental integrity.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not extensively published, a robust safety plan can be developed by analyzing its structural components and data from closely related analogs. The trifluoromethyl group is a strong electron-withdrawing moiety known to alter the biological and toxicological properties of parent molecules.[1][2] Similarly, pyrimidine derivatives form the backbone of many biologically active compounds, and sulfur-containing moieties can present their own set of hazards.
Based on aggregated data for this compound and its analogs, the primary hazards are identified as:
-
Skin Irritation (H315): The compound is expected to cause skin irritation upon contact.[3][4]
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation.[3]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[3]
-
Potential for Acute Toxicity: Structurally similar compounds, such as 2-Amino-4-(trifluoromethyl)pyrimidine, have demonstrated high acute oral toxicity (Fatal if swallowed) and the potential to cause respiratory sensitization. Therefore, a high degree of caution is warranted.
Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not merely a recommendation but a necessity.
Core PPE Requirements: A Quick-Reference Summary
The following table summarizes the minimum required PPE for handling this compound. Subsequent sections will elaborate on the specifications and rationale for each.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield is required when splash potential is high. | Protects against splashes and airborne particles, preventing serious eye irritation.[3][5] |
| Hand Protection | Nitrile gloves (minimum). Double-gloving is recommended for all handling procedures. | Provides a primary barrier against skin contact and irritation.[5][6] Double-gloving minimizes risk during glove removal. |
| Body Protection | Chemical-resistant, long-sleeved lab coat. | Shields skin and personal clothing from contamination.[5] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood. | Prevents inhalation of dust or aerosols, which can cause respiratory irritation.[3][7] |
Detailed PPE Specifications and Protocols
Eye and Face Protection
Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes from any direction. When handling larger quantities or performing operations with a high risk of splashing (e.g., dissolution in a solvent), a full-face shield must be worn over the goggles.[5] This provides an additional layer of protection for the entire face.
Hand Protection
Disposable nitrile gloves provide a good baseline of protection for incidental contact.[5] However, due to the compound's irritant nature, the following protocol is required:
-
Inspect Gloves: Always inspect gloves for tears or punctures before use.
-
Double-Gloving: Wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure if the outer glove is compromised and allows for safer doffing of contaminated gloves.
-
Immediate Removal: If the outer glove becomes contaminated, remove it immediately, inspect the inner glove, and replace the outer glove before resuming work.
-
Thorough Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
Body Protection
A clean, buttoned, long-sleeved lab coat made of a chemical-resistant material is required. This protects the skin on the arms and torso from accidental spills.[5][6] Ensure that the lab coat is regularly laundered and not worn outside of the laboratory to prevent cross-contamination.
Respiratory Protection
Due to the risk of respiratory irritation from airborne particles, all weighing and handling of solid this compound must be performed within a certified chemical fume hood.[3][7] This engineering control is the most critical step in preventing respiratory exposure. If any procedure has the potential to generate significant dust or aerosols beyond the containment capabilities of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[5]
Operational Workflow for Safe Handling
The following workflow diagram outlines the critical steps for safely handling the chemical from preparation to immediate cleanup.
Caption: Safe handling workflow for this compound.
Emergency Procedures: In Case of Exposure
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.[3]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]
Disposal Plan: Managing Chemical Waste
Waste containing this compound must be treated as hazardous chemical waste. Due to the presence of both sulfur and a halogen (fluorine), it should be segregated as halogenated organic waste .
Waste Collection Protocol:
-
Segregation: Do not mix this waste with non-halogenated solvents or other waste streams.[6]
-
Container: Collect all solid waste (e.g., contaminated gloves, pipette tips, weighing paper) and liquid waste (e.g., solutions containing the compound) in a designated, clearly labeled, and sealable hazardous waste container.[9]
-
Labeling: The container must be labeled "Hazardous Waste: Halogenated Organic" and list the full chemical name: "this compound".
-
Final Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6][9] Do not pour down the drain or dispose of in regular trash.
Caption: Disposal workflow for halogenated organic chemical waste.
References
- Benchchem. Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- Benchchem. Personal protective equipment for handling 3-Fluorofluoren-9-one.
- University of California, Riverside Environmental Health & Safety. Fluorine Safety Guideline.
- Benchchem. Technical Support Center: Synthesis of Pyrimidine Derivatives.
- Sigma-Aldrich. Safety Data Sheet for 2-Amino-4-(trifluoromethyl)pyrimidine.
- Matrix Scientific. Safety Data Sheet.
- University of California, Riverside Environmental Health & Safety. Personal Protective Equipment.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).
- Fisher Scientific. Safety Data Sheet for 2-Hydrazino-4-(trifluoromethyl)pyrimidine.
- Fisher Scientific. Safety Data Sheet for 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole.
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- AK Scientific, Inc. Safety Data Sheet for 2-(Methylthio)-5-(trifluoromethyl)pyrimidine.
- Alcaro, S., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Molecules, 23(8), 2029.
- ECHEMI. 4-HYDROXY-2-(METHYLTHIO)-6-(TRIFLUOROMETHYL)PYRIMIDINE Safety Information.
- Al-Tel, T. H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6604.
- Al-Tel, T. H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
